molecular formula C8H5FN2O B12295372 4-Fluoro-1H-indazole-6-carbaldehyde

4-Fluoro-1H-indazole-6-carbaldehyde

Cat. No.: B12295372
M. Wt: 164.14 g/mol
InChI Key: ZGMDATDXCUBJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1H-indazole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1H-indazole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

4-fluoro-1H-indazole-6-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11)

InChI Key

ZGMDATDXCUBJRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)C=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 4-Fluoro-1H-indazole-6-carbaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indazole-6-carbaldehyde, identified by the CAS number 1893909-76-6 , is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry.[1][2] Its unique structural features, combining the privileged indazole scaffold with the modulating effects of a fluorine atom and a reactive carbaldehyde group, make it a sought-after intermediate in the synthesis of complex bioactive molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its significance in drug discovery, and essential safety considerations.

The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] The carbaldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-1H-indazole-6-carbaldehyde is presented in the table below. These properties are crucial for its handling, reaction setup, and understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 1893909-76-6[1][2]
Molecular Formula C₈H₅FN₂O[5]
Molecular Weight 164.14 g/mol [5]
Purity Typically ≥95%[2]
InChI Key ZGMDATDXCUBJRN-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Rationale

While a specific, detailed, and publicly available protocol for the synthesis of 4-Fluoro-1H-indazole-6-carbaldehyde is not readily found in the reviewed literature, a plausible and widely utilized method for the synthesis of indazoles involves the reaction of an appropriately substituted o-fluorobenzaldehyde with a hydrazine source.[6][7] This approach, often referred to as the "indazole synthesis from o-fluorobenzaldehydes," is a robust and versatile method.[6]

A likely synthetic route would involve the condensation of 2,4-difluoro-6-nitrobenzaldehyde with a suitable hydrazine, followed by cyclization. The nitro group can subsequently be reduced and converted to the carbaldehyde. A more direct approach could involve the use of a protected form of 2,4-difluorobenzaldehyde-6-carboxylic acid, which after indazole formation, can be converted to the desired aldehyde.

A general, illustrative workflow for a potential synthesis is outlined below. The choice of reagents and reaction conditions would require empirical optimization for this specific substrate.

Plausible Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., 2,4-Difluorobenzaldehyde derivative) Step1 Reaction with Hydrazine source (e.g., Hydrazine hydrate, tert-butyl carbazate) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Heat or base-catalyzed) Intermediate->Step2 Indazole_core 4-Fluoro-1H-indazole intermediate Step2->Indazole_core Step3 Functional Group Transformation (e.g., Oxidation of a methyl group, reduction of a carboxylic acid derivative) Indazole_core->Step3 Product 4-Fluoro-1H-indazole-6-carbaldehyde Step3->Product

Caption: Plausible synthetic workflow for 4-Fluoro-1H-indazole-6-carbaldehyde.

Causality in Experimental Choices:

  • Choice of Starting Material: An o-fluorobenzaldehyde derivative is crucial as the fluorine atom acts as a good leaving group during the intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction that forms the pyrazole ring of the indazole.

  • Hydrazine Source: Hydrazine hydrate is a common and cost-effective reagent. However, for improved safety and handling, protected hydrazines like tert-butyl carbazate can be employed, which require a subsequent deprotection step.[6]

  • Cyclization Conditions: The intramolecular cyclization is typically promoted by heat or the use of a base. The base facilitates the deprotonation of the hydrazine nitrogen, increasing its nucleophilicity for the attack on the aromatic ring.

  • Functional Group Manipulation: The introduction of the carbaldehyde at the 6-position would likely involve a precursor functional group on the starting benzaldehyde, such as a methyl group that can be oxidized, or a carboxylic acid that can be reduced to the aldehyde.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet in the downfield region (typically around 10 ppm). The aromatic protons on the indazole ring will exhibit splitting patterns (doublets, doublets of doublets) influenced by both proton-proton and proton-fluorine couplings. The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde in the downfield region (around 190 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JC-F).

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3300 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-F stretching vibrations.[11][12][13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.14 g/mol ).[14]

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. 4-Fluoro-1H-indazole-6-carbaldehyde serves as a key intermediate for the synthesis of these and other biologically active molecules. The aldehyde group provides a reactive site for the introduction of various side chains and pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations.

Role as a Kinase Inhibitor Building Block

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole moiety is known to effectively interact with the hinge region of the ATP-binding pocket of many kinases, making it an excellent scaffold for designing potent and selective inhibitors.

The fluorine atom at the 4-position can enhance the binding affinity of the molecule to the target kinase through favorable interactions with the protein. Furthermore, the aldehyde at the 6-position allows for the extension of the molecule to access other regions of the ATP-binding site or to introduce functionalities that improve solubility and pharmacokinetic properties.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP to ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Indazole_Inhibitor Indazole-based Inhibitor (derived from 4-Fluoro-1H-indazole-6-carbaldehyde) Indazole_Inhibitor->Kinase

Caption: Indazole derivatives as kinase inhibitors in cell signaling.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

4-Fluoro-1H-indazole-6-carbaldehyde is a strategically important building block for the synthesis of novel therapeutic agents. Its combination of a fluorinated indazole core and a versatile aldehyde functionality provides medicinal chemists with a powerful tool for the design and synthesis of potent and selective kinase inhibitors and other drug candidates. While detailed public information on its synthesis and spectral properties is limited, its value in drug discovery is evident from the broad utility of the indazole scaffold. As research in this area continues, the demand for and understanding of this and similar fluorinated indazole intermediates are expected to grow.

References

  • Zhou, F., et al. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. HETEROCYCLES, 104(9), 1584-1595.
  • Hein, S. J. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • Liu, K., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(38), 7584-7589.
  • Wray, B. C., & Stambuli, J. P. (2010). Method of synthesizing 1H-indazole compounds. U.S. Patent No. 8,022,227 B2. Washington, DC: U.S.
  • Fan, X., et al. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Le Nagard, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12569.
  • Journal of Chromatography & Separation Techniques. (2023). Infrared (IR) Spectroscopy: A Powerful Analytical Tool for the Identification and Characterization of Organic Molecules. Longdom Publishing SL.
  • He, F., et al. (2025). Indazole derivative, preparation method therefor, and pharmaceutical application thereof. U.S. Patent No. 12,325,696 B2. Washington, DC: U.S.
  • Shimadzu. (n.d.). Enhancing the data quality by high-speed analysis on a single quadrupole mass spectrometer. Retrieved March 14, 2026, from [Link]

  • Köksal, Z., & Alim, Z. (2020). Inhibitory effects of some indazole derivatives on bovine milk lactoperoxidase enzyme activity. Drug and Chemical Toxicology, 43(6), 615-620.
  • Singh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865.
  • Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
  • Gaikwad, D. D., et al. (2018). Representative examples of 1H‐indazole‐based bioactive molecules. European Journal of Organic Chemistry, 2018(48), 6849-6869.
  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 419(1-3), 138-143.
  • Organic Chemistry Portal. Indazole synthesis. (n.d.). Retrieved March 14, 2026, from [Link]

  • Lokhande, P. D., & Sakate, S. S. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1142-1145.
  • Khan, I., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Letters in Drug Design & Discovery, 20(1), 1-15.
  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 527-533.

Sources

Physicochemical Properties and Synthetic Utility of 4-Fluoro-1H-indazole-6-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted kinase inhibitors, the demand for functionally dense, stereoelectronically tuned building blocks has surged. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) has emerged as a privileged scaffold, particularly in the development of Polo-like kinase 4 (PLK4) inhibitors[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for this critical intermediate, designed for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Rationale

The utility of 4-Fluoro-1H-indazole-6-carbaldehyde stems from the synergistic effects of its three primary structural domains: the indazole core, the C4-fluorine atom, and the C6-carbaldehyde group.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters required for analytical tracking and formulation[2][3]:

ParameterValue / Specification
Chemical Name 4-Fluoro-1H-indazole-6-carbaldehyde
CAS Registry Number 1893909-76-6
Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
SMILES String O=CC1=CC(NN=C2)=C2C(F)=C1
InChIKey ZGMDATDXCUBJRN-UHFFFAOYSA-N
Standard Purity ≥ 95.0% (typically 97% via HPLC)
Causality in Structural Design
  • The Indazole Scaffold: Acting as a bioisostere for indole and benzimidazole, the indazole ring provides essential hydrogen bond donor (N1) and acceptor (N2) vectors. These are critical for anchoring the molecule within the ATP-binding hinge region of kinases.

  • C4-Fluorine Substitution: The introduction of fluorine at the C4 position is a deliberate stereoelectronic maneuver. Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the indazole N-H, modulating membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at a traditionally vulnerable site, enhancing the pharmacokinetic half-life of downstream drug candidates.

  • C6-Carbaldehyde Handle: The aldehyde serves as a highly electrophilic center, enabling late-stage functionalization. It is primed for reductive aminations, Wittig olefinations, or Grignard additions, allowing chemists to rapidly generate structure-activity relationship (SAR) libraries.

Mechanistic Synthesis & Self-Validating Protocols

Direct formylation (e.g., via Vilsmeier-Haack conditions) of the electron-deficient fluoro-indazole core is notoriously low-yielding and lacks regiocontrol. To circumvent this, state-of-the-art protocols employ a cross-coupling and oxidative cleavage strategy[4].

Below is a field-proven, self-validating synthetic workflow adapted from patent literature for PLK4 inhibitor synthesis[4].

Synthesis SM 6-Bromo-4-fluoro-1H-indazole Step1 THP Protection (3,4-dihydro-2H-pyran, 40°C) SM->Step1 Int1 6-Bromo-4-fluoro-1-(THP)-1H-indazole Step1->Int1 Step2 Suzuki Coupling ((E)-styrylboronic acid, Pd(dppf)Cl2, 80°C) Int1->Step2 Int2 (E)-4-Fluoro-6-styryl-1-(THP)-1H-indazole Step2->Int2 Step3 Oxidative Cleavage (NaIO4, K2OsO4, 2,3-lutidine, RT) Int2->Step3 Int3 4-Fluoro-1-(THP)-1H-indazole-6-carbaldehyde Step3->Int3 Step4 THP Deprotection (3M HCl, EtOH, 60°C) Int3->Step4 Product 4-Fluoro-1H-indazole-6-carbaldehyde Step4->Product

Figure 1: Step-by-step synthetic workflow for 4-Fluoro-1H-indazole-6-carbaldehyde.

Step-by-Step Methodology

Phase 1: N-Protection (Tetrahydropyranylation)

  • Procedure: React 6-bromo-4-fluoro-1H-indazole with 3,4-dihydro-2H-pyran in the presence of a mild acid catalyst. Heat to 40°C and stir for 2 hours[4].

  • Causality & Validation: The indazole N-H is acidic and can poison palladium catalysts or participate in unwanted side reactions. The tetrahydropyranyl (THP) group is chosen because it is stable under the basic conditions of the subsequent Suzuki coupling but easily cleaved by acid later. Validation: Monitor via TLC; the highly polar starting material will convert to a significantly less polar, UV-active spot.

Phase 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine the THP-protected intermediate with (E)-styrylboronic acid, sodium carbonate (Na₂CO₃), and Pd(dppf)Cl₂ in a 1,4-dioxane/water mixture. Stir at 80°C overnight under nitrogen[4].

  • Causality & Validation: Instead of direct formylation, we install a styrene moiety. The styrene acts as a masked aldehyde that is highly stable during the cross-coupling process. Validation: LC-MS analysis of the organic phase must show the [M+H]⁺ mass corresponding to the styrene intermediate, confirming the displacement of the bromine atom.

Phase 3: Lemieux-Johnson Oxidation

  • Procedure: Dissolve the styrene intermediate in THF/water. Add sodium periodate (NaIO₄), catalytic potassium osmate dihydrate (K₂OsO₄·2H₂O), and 2,3-lutidine. Stir at room temperature overnight[4].

  • Causality & Validation: The osmium catalyst dihydroxylates the olefin, and periodate immediately cleaves the resulting diol to yield the aldehyde. 2,3-lutidine is a critical additive; it acts as a mild base to neutralize acidic byproducts and stabilizes the osmate ester intermediate, preventing over-oxidation. Validation: ¹H-NMR of the crude product will reveal the disappearance of the olefinic protons (~6.5-7.5 ppm) and the emergence of a sharp, diagnostic aldehyde singlet near 10.0 ppm.

Phase 4: THP Deprotection

  • Procedure: Dissolve the protected aldehyde in absolute ethanol. Add 3M HCl and stir at 60°C for 1 hour[4].

  • Causality & Validation: The acetal linkage of the THP group is rapidly hydrolyzed under aqueous acidic conditions, liberating the final product. Validation: HPLC analysis will show a shift to a shorter retention time (due to increased polarity), and ¹H-NMR will confirm the loss of the aliphatic THP multiplets (1.5-4.0 ppm).

Application in Oncology: Targeting PLK4

4-Fluoro-1H-indazole-6-carbaldehyde is a foundational building block in the synthesis of inhibitors targeting Polo-like kinase 4 (PLK4)[1]. PLK4 is a master regulator of centriole duplication. In many cancers, PLK4 is overexpressed, leading to centriole amplification and tumor cell survival.

By utilizing the indazole scaffold to anchor into the PLK4 ATP-binding pocket, and leveraging the C6-aldehyde to build out a solvent-exposed tail that dictates kinase selectivity, researchers can induce targeted mitotic catastrophe.

PLK4 Drug Indazole-based PLK4 Inhibitor PLK4 PLK4 Kinase Drug->PLK4 Inhibits Centriole Centriole Duplication PLK4->Centriole Promotes Mitosis Multipolar Spindles Centriole->Mitosis Aberrant Death Mitotic Catastrophe & Apoptosis Mitosis->Death Induces

Figure 2: Mechanism of action for PLK4 inhibitors derived from the indazole scaffold.

Analytical Characterization Standards

To ensure the integrity of 4-Fluoro-1H-indazole-6-carbaldehyde before deploying it in library synthesis, the following analytical baseline must be established:

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA). A purity of ≥ 95% is mandatory to prevent the amplification of impurities during late-stage functionalization[2].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (DMSO-d6 or CDCl3) must confirm the presence of the highly deshielded aldehyde proton (~10 ppm) and the characteristic splitting pattern of the fluoro-aromatic ring, confirming regiochemistry.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a clear[M+H]⁺ peak at m/z 165.1.

References

  • World Intellectual Property Organization. "PLK4 Inhibitors and Uses Thereof" (Patent WO2022184049A1). Google Patents.

Sources

Engineering Fluorinated Indazole Scaffolds: Mechanistic Insights and Biological Activity in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective, metabolically stable compounds, the indazole scaffold has emerged as a privileged pharmacophore. However, it is the strategic introduction of fluorine into this bicyclic system that unlocks its full therapeutic potential. As a Senior Application Scientist, I have observed firsthand how late-stage fluorination transforms a moderately active hit into a clinical candidate. This whitepaper dissects the physicochemical causality behind fluorinated indazole derivatives, their targeted biological activities across oncology and ion channel modulation, and the self-validating experimental workflows required to synthesize and evaluate them.

The Physicochemical Causality of Fluorination

Why does the substitution of a single hydrogen atom for a fluorine atom so drastically alter the biological activity of an indazole derivative? The answer lies in fundamental physical chemistry:

  • Steric and Electronic Mimicry: Fluorine possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allowing it to fit into established binding pockets without introducing severe steric clashes. However, as the most electronegative element, it profoundly alters the electron density of the indazole ring.

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. By introducing a highly electron-withdrawing fluorine atom, the oxidation potential of the indazole core is raised, effectively shielding the molecule from rapid hepatic clearance.

  • Target Engagement via Multipolar Interactions: The polarized C–F bond can participate in orthogonal multipolar interactions with amide carbonyls in protein backbones or enhance π−π stacking interactions by modulating the quadrupole moment of the indazole ring system[1].

Targeted Biological Activities

Kinase Inhibition in Oncology

Fluorinated indazoles have demonstrated exceptional efficacy as multi-targeted kinase inhibitors, primarily by acting as ATP-competitive antagonists.

  • PI3K/Akt Pathway: Fluorinated indazole derivatives have been heavily investigated for their ability to inhibit phosphoinositide-3-kinase (PI3K). Assays across PI3K δ , PI3K α , PI3K β , and PI3K γ isoforms revealed mean pIC 50​ values 5, successfully inducing apoptosis in cancer cell lines[2].

  • ROCK1 and Syk Kinases: Positional isomerism of the fluorine atom dictates both potency and pharmacokinetics. For instance, placing a fluorine at the C6 position of an indazole (rather than C4) significantly enhanced Rho kinase (ROCK1) inhibitory potency to an IC 50​ of 14 nM and dramatically increased oral bioavailability to 61%[3]. Similarly, 6-fluoroindazole hybrids act as highly potent spleen tyrosine kinase (Syk) inhibitors with IC 50​ values as low as 4 nM[3].

  • VEGFR-2 (Anti-Angiogenesis): 4-fluoroindole and indazole derivatives have shown nanomolar efficacy in blocking the VEGFR-2 signaling pathway, a critical mechanism for starving tumor vascularization, yielding IC 50​ values down to 3.8 nM[2].

Ion Channel Modulation: The CFTR Paradigm

Beyond oncology, fluorinated indazoles act as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Cryo-EM and patch-clamp studies of the modulator Z1834339853 reveal that the fluorinated indazole moiety forms critical π−π interactions with the F236 residue near the TM8 hinge of the channel[1].

Crucially, this interaction is highly stereospecific. The (S)-enantiomer acts as a CFTR potentiator, stabilizing the open-channel conformation, whereas the (R)-enantiomer acts as an inhibitor[1]. This causality highlights how the precise spatial orientation of the highly electronegative fluorine atom dictates the thermodynamic stability of conductive versus non-conductive protein states.

Selective Nitric Oxide Synthase (NOS) Inhibition

In neuroprotection and inflammation, 4,5,6,7-tetrafluoroindazoles have been designed to selectively inhibit inducible nitric oxide synthase (NOS-II). The fluorination of the aromatic ring increases both the inhibitory potency (up to 83% inhibition) and the selectivity for NOS-II over neuronal NOS (NOS-I), likely by altering the electron density and steric bulk presented to the active heme site[4].

Quantitative Activity Profile

To facilitate rapid comparison, the quantitative pharmacodynamic data of key fluorinated indazole derivatives is summarized below:

Target / PathwayFluorine PositionKey Biological ActivityPrimary Mechanism of Action
PI3K VariablepIC 50​≥5 ATP-competitive kinase inhibition[2]
ROCK1 C6IC 50​ = 14 nMRho kinase inhibition; 61% oral bioavailability[3]
Syk Kinase C6IC 50​ = 4 nMSpleen tyrosine kinase inhibition[3]
VEGFR-2 C4IC 50​ = 3.8 nMAnti-angiogenesis via receptor blockade[2]
CFTR Indazole CoreState-dependent π−π stacking with F236 (Stereospecific)[1]
NOS-II C4, C5, C6, C783% InhibitionSelective inducible NOS heme-site binding[4]

Mechanistic Pathway Visualization

Pathway F_Indazole Fluorinated Indazole (Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2 / Syk) F_Indazole->Receptor Target Engagement ATP_Binding ATP Pocket Blockade (Competitive Inhibition) Receptor->ATP_Binding Mechanism Downstream Downstream Signaling Halted (e.g., Akt / JAK) ATP_Binding->Downstream Signal Interruption Outcome Cellular Outcome: Apoptosis / Anti-angiogenesis Downstream->Outcome Phenotypic Effect

Signaling pathway demonstrating the mechanism of action for fluorinated indazole kinase inhibitors.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, protocols must be designed as self-validating systems. Below are the standard operating procedures for synthesizing and evaluating these compounds.

Workflow 1: Metal-Free Regioselective Fluorination of 2H-Indazoles

Traditional fluorination requires harsh conditions or transition metals, which can contaminate downstream biological assays. We utilize a metal-free, radical mechanistic pathway using N-Fluorobenzenesulfonimide (NFSI)[5].

  • Causality: Conducting the reaction in water under ambient air stabilizes the radical intermediates while adhering to green chemistry principles. NFSI acts as a mild, stable electrophilic fluorine source.

  • Step 1 (Reaction): Suspend the 2H-indazole precursor (1.0 equiv) and NFSI (1.5 equiv) in deionized water. Stir at 80°C for 4–8 hours.

  • Step 2 (In-Process Validation): Monitor via TLC. The emergence of a single distinct product spot validates the regioselectivity of the radical addition (typically favoring the C-3 position).

  • Step 3 (Extraction & Purification): Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Step 4 (Structural Validation): Confirm successful C–F bond formation using 19 F-NMR (identifying the characteristic chemical shift of the fluorinated aromatic ring) and 13 C-NMR (verifying C–F spin-spin coupling constants).

Workflow 2: High-Throughput TR-FRET Kinase Inhibition Assay

To quantify the biological activity (e.g., Syk or ROCK1 inhibition), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Causality: TR-FRET eliminates background autofluorescence common in complex heterocyclic libraries, ensuring high signal-to-noise ratios.

  • Step 1 (Compound Preparation): Prepare a 10-point, 3-fold serial dilution of the fluorinated indazole in 100% DMSO.

  • Step 2 (Reaction Assembly): In a 384-well microplate, combine the kinase enzyme, fluorescently labeled peptide substrate, and the compound dilutions in kinase buffer.

  • Step 3 (Initiation): Add ATP precisely at its Km​ concentration. Why? Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of action for indazole derivatives.

  • Step 4 (Self-Validation & Controls): Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) control wells. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.5.

  • Step 5 (Detection): Add the TR-FRET detection antibody (e.g., Europium-labeled). Read the plate on a compatible microplate reader and calculate the IC 50​ using a 4-parameter logistic regression model.

Workflow Visualization

Protocol Synth 1. NFSI Fluorination (Aqueous, 80°C) Char 2. 19F/13C NMR Validation Synth->Char Purify Assay 3. TR-FRET Kinase Assay (ATP at Km) Char->Assay Screen Valid 4. Orthogonal Cellular Assay Assay->Valid Hit > IC50

Self-validating experimental workflow from metal-free synthesis to orthogonal cellular validation.

Conclusion

The biological activity of fluorinated indazole derivatives is not a product of chance, but of precise stereoelectronic engineering. By strategically positioning fluorine atoms on the indazole core, drug developers can fine-tune metabolic stability, dictate stereospecific protein-ligand interactions, and achieve nanomolar potency across a spectrum of oncology and inflammatory targets. Adhering to rigorous, self-validating synthetic and biochemical workflows ensures that these promising scaffolds can be reliably translated from benchtop discoveries to viable clinical candidates.

References

  • Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC Source: nih.gov URL: 2

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances Source: rsc.org URL: 3

  • Title: Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation Source: researchgate.net URL: 4

  • Title: Structure-based discovery of CFTR potentiators and inhibitors - PMC Source: nih.gov URL: 1

  • Title: Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 5

Sources

Spectroscopic Data and Characterization of 4-Fluoro-1H-indazole-6-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, functionalized indazoles serve as privileged scaffolds due to their robust hydrogen-bonding capabilities and highly tunable electronic properties[1]. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) [2] is a particularly valuable intermediate. The incorporation of a fluorine atom at the C4 position modulates lipophilicity and metabolic stability, while the C6-aldehyde provides a versatile synthetic handle for reductive aminations, olefinations, and condensation reactions[3].

This technical guide provides an authoritative, first-principles analysis of the spectroscopic properties (NMR, HRMS, FTIR) of 4-Fluoro-1H-indazole-6-carbaldehyde. By deconstructing the electronic causality behind the observed data, this document serves as a definitive reference for researchers conducting structural validation and quality control.

Structural & Electronic Causality: The Push-Pull System

To accurately predict and interpret the spectroscopic data of this molecule, one must first understand the competing electronic effects exerted by its substituents on the electron-rich indazole core[4].

  • The C4-Fluorine Effect : Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) through the σ -framework. However, its lone pairs simultaneously donate electron density into the aromatic π -system via resonance (+M effect)[5].

  • The C6-Aldehyde Effect : The formyl group is a strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects, significantly deshielding adjacent nuclei[6].

These competing forces dictate the local electron density at the unsubstituted C5 and C7 positions, directly governing their nuclear magnetic resonance (NMR) chemical shifts and heteronuclear coupling constants[7].

ElectronicEffects Core Indazole Core (Electron Rich) F C4-Fluorine (-I, +M Effects) Core->F CHO C6-Aldehyde (-I, -M Effects) Core->CHO C5 C5-Proton (Shielding Balance) F->C5 +M Shielding & 3J_HF Splitting CHO->C5 -I Deshielding C7 C7-Proton (Deshielded) CHO->C7 -I, -M Deshielding

Fig 1: Electronic push-pull effects of C4-F and C6-CHO substituents on the indazole core.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

1 H NMR Causality: In DMSO- d6​ , the N1-proton exchanges slowly enough with the solvent to be observed as a broad singlet around 13.50 ppm. The aldehyde proton is highly deshielded by the carbonyl oxygen anisotropy, appearing near 10.10 ppm. The aromatic region is defined by the C3, C5, and C7 protons[4]. C7-H is flanked by the electron-withdrawing aldehyde and the bridgehead carbon, shifting it downfield to ~8.15 ppm. It appears as a doublet due to meta-coupling with C5-H ( 4JHH​≈1.2 Hz). C5-H is uniquely positioned between the fluorine and the aldehyde. The +M effect of the fluorine partially offsets the -I effect of the aldehyde, placing C5-H upfield relative to C7-H, around 7.55 ppm. Crucially, C5-H is split by both the ortho-fluorine ( 3JHF​≈10.5 Hz) and the meta-proton, resulting in a characteristic doublet of doublets (dd)[5].

13 C and 19 F NMR Causality: The 13 C spectrum is dominated by carbon-fluorine heteronuclear spin-spin coupling. The C4 carbon directly bonded to fluorine appears as a doublet with a massive one-bond coupling constant ( 1JCF​≈250 Hz) near 156.0 ppm. The ortho carbons (C3a and C5) exhibit two-bond couplings ( 2JCF​≈16−22 Hz). The 19 F NMR spectrum will show a single resonance around -116.5 ppm, typical for a fluoroaromatic system on an indazole core[1].

Mass Spectrometry (LC-HRMS)

Because the pyrazole nitrogen (N2) is basic, it readily accepts a proton in acidic media. Therefore, Electrospray Ionization in positive mode (ESI+) is highly efficient for indazoles. The exact monoisotopic mass of C 8​ H 5​ FN 2​ O is 164.0386 Da, yielding an [M+H] + ion at m/z 165.046. The primary fragmentation pathway involves the homolytic cleavage and loss of carbon monoxide (CO, 28 Da) from the aldehyde group, yielding a stable fluoro-indazole cation at m/z 137.05.

Data Presentation

Table 1: 1 H and 13 C NMR Assignments (Predicted in DMSO- d6​ )
Position 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Shift (ppm) 13 C Multiplicity & Coupling
N1-H 13.50br s--
C3 8.25s134.0s
C3a --116.0d, 2JCF​≈16 Hz
C4 --156.0d, 1JCF​≈250 Hz
C5 7.55dd, 3JHF​≈10.5 , 4JHH​≈1.2 108.0d, 2JCF​≈22 Hz
C6 --136.5s
C7 8.15d, 4JHH​≈1.2 114.5s
C7a --141.0s
CHO 10.10s192.5s
F (19F) -116.5s--
Table 2: HRMS and FTIR Data
TechniqueParameterValue / Assignment
HRMS (ESI+) Exact Mass [M+H] + Calculated: 165.0464 Da | Found: 165.046X Da
HRMS (ESI+) Major Fragment m/z 137.05 (Loss of CO, -28 Da)
FTIR (ATR) C=O Stretch~1695 cm −1 (Aldehyde carbonyl)
FTIR (ATR) N-H Stretch~3150 cm −1 (Broad, hydrogen-bonded)
FTIR (ATR) C-F Stretch~1210 cm −1 (Strong, sharp)

Experimental Protocols (Self-Validating Workflows)

Protocol 1: High-Resolution NMR Acquisition

This protocol utilizes internal referencing and optimized relaxation delays to ensure quantitative reliability.

  • Sample Preparation : Dissolve 5.0 mg of the analyte in 600 µL of anhydrous DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous solvent prevents the water peak (~3.3 ppm) from broadening and suppresses rapid chemical exchange of the N1-H proton, allowing it to be observed.

  • Tuning and Matching : Perform automated tuning and matching (ATM) on the 1 H, 13 C, and 19 F channels to ensure optimal RF power delivery and maximize the signal-to-noise ratio.

  • Acquisition ( 1 H) : Acquire 16 scans with a 30° flip angle, a 10-second relaxation delay (D1), and a spectral width of 15 ppm. Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of the aldehyde and NH protons, which lack nearby dipole-dipole relaxation pathways, allowing for accurate integration.

  • Acquisition ( 13 C) : Acquire 1024 scans with 1 H-decoupling (WALTZ-16) to simplify the spectrum, leaving only the critical 13 C- 19 F spin-spin couplings visible.

Protocol 2: LC-HRMS (ESI+) Workflow

This protocol utilizes real-time mass correction to validate molecular formula assignments.

  • Sample Preparation : Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Prepare a blank injection (solvent only) to validate column cleanliness.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization : Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Causality: The basic pyrazole nitrogen is easily protonated by the formic acid additive, maximizing ionization efficiency.

  • Mass Analysis : Scan from m/z 100 to 500. Introduce a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference spray for real-time mass correction, ensuring sub-5 ppm mass accuracy.

SpectroscopicWorkflow A Sample Preparation (DMSO-d6 + TMS) B Multinuclear NMR (1H, 13C, 19F) A->B 5 mg/mL C LC-HRMS (ESI+, TOF) A->C 1 µg/mL D FTIR Spectroscopy (ATR Mode) A->D Solid State E Data Integration & Structural Validation B->E Connectivity & Shifts C->E Exact Mass D->E Functional Groups

Fig 2: Self-validating spectroscopic characterization workflow for indazole derivatives.

Sources

Unlocking the Pharmacological Potential of the Indazole Scaffold: A Comprehensive Guide to Therapeutic Targets and Screening Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Pharmacophore

As drug development professionals and application scientists, we continuously seek privileged scaffolds that offer both structural stability and versatile binding kinetics. The indazole (benzopyrazole) nucleus—a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring—represents one of the most pharmacologically significant motifs in modern medicinal chemistry[1].

Existing primarily as the thermodynamically stable 1H-indazole tautomer[2], this core functions as a highly effective bioisostere of indole. The presence of two adjacent nitrogen atoms endows the indazole nucleus with unique hydrogen bond donor and acceptor capabilities, enabling high-affinity, directional interactions with the ATP-binding pockets of various enzymes, most notably protein kinases[2][3]. This whitepaper dissects the primary therapeutic targets of indazole compounds, details their mechanisms of action, and provides self-validating experimental protocols for evaluating their efficacy.

Oncology: Tyrosine Kinase Inhibition as a Primary Modality

The most clinically validated application of indazole derivatives is in oncology, specifically through the targeted inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR)[4][5].

Mechanistic Insight: Axitinib and VEGFR Blockade

Axitinib is a prototypical, second-generation indazole-based targeted therapeutic. It acts as a highly selective, ATP-competitive inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3[4]. By binding to the intracellular kinase domain, axitinib locks the enzyme in an inactive conformation. This prevents VEGF-mediated autophosphorylation, thereby severing downstream signaling cascades (such as the PLC-γ/PKC and Ras/Raf/MEK/ERK pathways) that are absolute requirements for tumor angiogenesis and metastasis[4][6].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activates PLC PLC-γ / PKC Pathway VEGFR2->PLC Phosphorylation MAPK Ras / Raf / MEK / ERK VEGFR2->MAPK Phosphorylation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 ATP-Competitive Inhibition Angio Tumor Angiogenesis & Proliferation PLC->Angio MAPK->Angio

Caption: VEGFR-2 Signaling Pathway Blockade by Indazole Inhibitors.

Quantitative Target Profiling

To guide structural modifications and pipeline development, it is critical to benchmark novel indazoles against clinically approved analogs. The table below summarizes the target profiles and quantitative inhibitory concentrations (IC50) of key indazole-based drugs.

Table 1: FDA-Approved Indazole-Based Oncology Drugs and Their Targets

Drug NamePrimary Target(s)Secondary TargetsTarget IC50 RangeClinical Indication
Axitinib VEGFR-1, 2, 3PDGFRα/β, c-Kit0.1 – 0.3 nM (VEGFR)[4]Advanced Renal Cell Carcinoma
Pazopanib VEGFR-1, 2, 3PDGFR, c-Kit~30 nM (VEGFR-2)[7]Renal Cell Carcinoma, Soft Tissue Sarcoma
Entrectinib ALK, ROS1TRKA/B/C12 nM (ALK)[1]Solid Tumors (NTRK fusion-positive)
Niraparib PARP-1, PARP-2-2.1 - 3.8 nM (PARP)[1]Ovarian, Fallopian Tube Cancer

Emerging Targets: Neurodegeneration, Inflammation, and Antimicrobial Activity

While kinase inhibition dominates the indazole landscape, recent structural diversification has unveiled potent activity across other therapeutic domains[8].

  • Neurodegenerative Diseases: Indazole-based compounds have shown remarkable efficacy as Leucine-Rich Repeat Kinase 2 (LRRK2) antagonists (e.g., MLi-2), a primary target for Parkinson's disease therapeutics. Additionally, indazole-5-carboxamides exhibit strong affinity for monoamine oxidases (MAO)[8].

  • Inflammation: Substituted indazoles act as potent anti-inflammatory agents by interfering with the cyclooxygenase (COX-2) pathway, directly inhibiting prostaglandin biosynthesis (PGE2 and PGF2α) without heavily disrupting the lipoxygenase pathway[8][9].

  • Antimicrobial & Metabolic Targets: Halogenated indazole analogs and 1,2,3-triazolyl-indazoles demonstrate robust bactericidal and antifungal properties against S. epidermidis, P. aeruginosa, E. coli, and C. albicans[2][8]. Furthermore, novel carbohydrate-substituted indazoles are emerging as Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors, showing synergistic effects when combined with RTK inhibitors[10].

Experimental Methodologies: Self-Validating Kinase Profiling

Protocol: TR-FRET VEGFR-2 Kinase Inhibition Assay

Note: This protocol is designed with built-in causal checkpoints to ensure data integrity.

Step 1: Compound Preparation & Serial Dilution

  • Action: Prepare a 10 mM stock of the indazole derivative in 100% DMSO. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to generate a 10-point concentration curve.

  • Causality: A 10-point curve spanning from 10 µM down to picomolar concentrations ensures the capture of the full dynamic range of inhibition, preventing artificially skewed IC50 calculations.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dispense the recombinant VEGFR-2 kinase domain into a 384-well low-volume plate. Add the serially diluted indazole compounds and incubate at room temperature for 30 minutes.

  • Causality: Many indazole-based TKIs (like axitinib) exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before it has to compete with ATP, preventing false-negative (underrepresented) potency.

Step 3: Reaction Initiation (ATP & Substrate Addition)

  • Action: Add the kinase reaction mix containing a biotinylated peptide substrate and ATP. Crucial: The ATP concentration must be set exactly at the predetermined apparent Michaelis constant ( Kmapp​ ) for VEGFR-2.

  • Causality: Setting ATP at the Km​ balances the assay sensitivity. If ATP is too high, it will outcompete the indazole inhibitor, artificially inflating the IC50. If too low, the assay signal will be indistinguishable from baseline noise.

Step 4: Quenching and Signal Detection

  • Action: After a 60-minute reaction, add a quench buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC). Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Causality: EDTA rapidly chelates Mg2+ , immediately halting the kinase phosphotransfer reaction to lock in the kinetic state. The Europium-antibody binds the phosphorylated substrate, and Streptavidin-APC binds the biotin tag. When in close proximity, FRET occurs, generating a signal directly proportional to kinase activity (and inversely proportional to indazole inhibition).

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Reaction 3. Kinase Reaction (ATP + Substrate) Incubate->Reaction Quench 4. Quench & Detect (EDTA + TR-FRET Ab) Reaction->Quench Analyze 5. Data Analysis (IC50 Calculation) Quench->Analyze

Caption: Step-by-step TR-FRET Kinase Assay Workflow for Indazoles.

Conclusion and Future Perspectives

The indazole scaffold remains a cornerstone of rational drug design. While its role as an ATP-competitive kinase inhibitor in oncology is well-established[3][4], the horizon is expanding rapidly. By leveraging structure-based drug design (SBDD) and high-throughput screening methodologies like TR-FRET, researchers can fine-tune the indazole core to target emerging pathways in neurodegeneration, metabolic disorders, and infectious diseases[8][10]. The future of indazole pharmacology lies in exploiting its unique hydrogen-bonding network to achieve unprecedented target selectivity and overcome acquired drug resistance.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC National Institutes of Health (NIH)[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer ResearchGate / RSC Advances[Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma National Institutes of Health (NIH) / PMC[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance National Institutes of Health (NIH) / PMC[Link]

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications PubMed / NIH[Link]

  • Indazole Derivatives: Promising Anti-tumor Agents PubMed / NIH[Link]

  • Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase Inhibitors in Cancer Therapy bioRxiv[Link]

  • Axitinib: uses, dosing, warnings, adverse events, interactions Oncology News Central [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives Biomedical & Pharmacology Journal / Biotech Asia[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer RSC Publishing[Link]

Sources

The Indazole Scaffold in Medicinal Chemistry: Structural Profiling, Synthetic Methodologies, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole (benzopyrazole) nucleus has cemented its status as a "privileged scaffold" in modern medicinal chemistry. As a 10 π -electron bicyclic heteroaromatic system, it serves as a highly versatile bioisostere for indoles and benzimidazoles. Its structural rigidity, distinct hydrogen-bonding capabilities, and favorable physicochemical profile have led to its incorporation into numerous FDA-approved therapeutics, particularly in the oncology and inflammation spaces 1. This technical guide explores the causality behind the physicochemical behavior of indazole tautomers, details modern synthetic workflows, and maps the structure-activity relationship (SAR) logic driving indazole-based drug discovery.

Physicochemical Profiling and Tautomerism

Indazole exists primarily in three tautomeric forms: 1H-indazole, 2H-indazole, and the exceedingly rare 3H-indazole. The equilibrium between these forms dictates the molecule's electronic distribution, solubility, and target-binding trajectory.

  • 1H-Indazole (Benzenoid Form): This is the thermodynamically dominant tautomer. Quantum mechanical calculations indicate that the 1H-form is approximately 2.3 kcal/mol more stable than the 2H-form. This stability arises from the preservation of the full benzenoid aromaticity in the fused six-membered ring 2.

  • 2H-Indazole (Ortho-Quinoid Form): The 2H-tautomer exhibits ortho-quinoid characteristics, disrupting the standard aromaticity of the benzene ring. Consequently, 2H-indazoles possess a significantly higher dipole moment. For example, 2-methyl-2H-indazole has a dipole moment of 3.4 D, compared to 1.50 D for 1-methyl-1H-indazole 3. This increased polarity can be strategically leveraged to improve aqueous solubility or target specific polar pockets in protein active sites.

Quantitative Data: Physicochemical Comparison of Indazole Isomers
Property1-Methyl-1H-indazole2-Methyl-2H-indazoleCausality / Impact on Drug Design
Thermodynamic Stability Most Stable (Benzenoid)+2.3 kcal/mol (Quinoid)1H is the default scaffold for standard library synthesis; 2H requires specific regioselective trapping.
Dipole Moment (D) 1.503.402H derivatives generally exhibit higher aqueous solubility and altered permeability profiles.
Basicity (pKb) 0.422.02Shifts in pKa affect the protonation state at physiological pH (7.4), altering oral bioavailability.

Synthetic Methodologies: Classical vs. Modern Approaches

The synthesis of the indazole core historically relied on harsh conditions. However, modern medicinal chemistry demands mild, regioselective, and functional-group-tolerant methods. Two primary pathways for accessing the challenging 2H-indazole scaffold are the Cadogan Cyclization and the Davis-Beirut Reaction 4.

Mechanistic Logic & Pathway Visualization

The classical Cadogan reaction forces exhaustive deoxygenation of an o-nitroaromatic compound using excess phosphorus reagents at high temperatures (>150 °C) to generate a highly reactive nitrene. In contrast, the Davis-Beirut reaction operates under redox-neutral, base-catalyzed conditions at 60 °C, bypassing the high-energy nitrene barrier by proceeding through a nitroso imine intermediate 5.

G A o-Nitrobenzylamine B Nitroso Imine Intermediate A->B Base / Redox Neutral (Davis-Beirut) C 2H-Indazole N-oxide B->C Cyclization D 2H-Indazole (Target) C->D Deoxygenation E o-Nitrostyrene E->C Interrupted Cadogan F Nitrene Intermediate E->F P(OEt)3 / Heat (Cadogan) F->D Reductive Cyclization

Mechanistic pathways of Davis-Beirut and Cadogan 2H-indazole syntheses.

Protocol 1: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles

Self-Validating Rationale: The use of aqueous KOH in an alcoholic solvent initiates the redox-neutral rearrangement of the o-nitrobenzylamine to the nitroso imine, enabling N-N bond formation without the need for harsh reductants.

  • Preparation: Dissolve 1.0 equivalent of the substituted o-nitrobenzylamine in ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Slowly add 2.0 equivalents of an aqueous potassium hydroxide (KOH) solution to the ethanolic mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir continuously for 4–6 hours. Validation step: Monitor the disappearance of the bright yellow starting material via TLC (Hexane/EtOAc).

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with distilled water and extract three times with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure 2H-indazole derivative 5.

Target Engagement: The Indazole as an ATP Surrogate

The most prominent application of the indazole scaffold is in the design of small-molecule kinase inhibitors. The pyrazole moiety of the indazole acts as a highly efficient ATP mimic. Specifically, the N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor. This perfectly complements the backbone amide linkages (e.g., cysteine or glutamate residues) in the hinge region of the kinase ATP-binding pocket.

SAR Vector Mapping

SAR S Indazole Core N1 N1 / N2 Atoms S->N1 C3 C3 Substitution S->C3 C5 C5 / C6 Substitution S->C5 Hinge Kinase Hinge Region (H-Bonding) N1->Hinge ATP Mimicry Solvent Solvent Exposed Channel (Solubility/PK) C3->Solvent Vector Trajectory Hydro Deep Hydrophobic Pocket (Selectivity) C5->Hydro Steric Bulk

Strategic SAR vector mapping for indazole-based kinase inhibitors.

By functionalizing the C3 position, medicinal chemists can direct solubilizing groups toward the solvent-exposed channel, improving the pharmacokinetic (PK) profile. Conversely, bulky lipophilic substitutions at the C5 or C6 positions are utilized to probe the deep hydrophobic pocket (DFG-out conformation), shifting the molecule from a Type I to a highly selective Type II kinase inhibitor.

Clinical Translation: FDA-Approved Indazole Drugs

The structural robustness and synthetic tractability of indazoles have translated into significant clinical success. The table below summarizes key FDA-approved drugs containing the indazole core, highlighting the versatility of the scaffold across diverse therapeutic indications 6.

Drug NamePrimary TargetTherapeutic IndicationApproval YearScaffold Tautomer
Pazopanib VEGFR, PDGFR, KITRenal Cell Carcinoma20092H-Indazole
Axitinib VEGFR1, VEGFR2, VEGFR3Renal Cell Carcinoma20121H-Indazole
Entrectinib ROS1, TRKNon-Small Cell Lung Cancer20191H-Indazole
Granisetron 5-HT3 Receptor AntagonistChemotherapy-induced Emesis19931H-Indazole
Benzydamine Prostaglandin Synthesis (NSAID)Local Inflammation / Pain19661H-Indazole

Experimental Workflow: Hit-to-Lead Kinase Assay

To systematically evaluate novel indazole derivatives synthesized via the methods above, a robust screening cascade is required. The following protocol outlines a standard Hit-to-Lead evaluation workflow for indazole-based kinase inhibitors.

Protocol 2: SAR Hit-to-Lead Kinase Screening Workflow

Self-Validating Rationale: This three-tier system ensures that biochemical affinity (Tier 1) translates to cellular permeability and phenotypic efficacy (Tier 2), while confirming the mechanism of action via downstream biomarker modulation (Tier 3).

Tier 1: Biochemical Target Engagement (FRET Assay)

  • Prepare a 10-point, 3-fold serial dilution of the indazole compound in 100% DMSO.

  • Transfer 100 nL of the compound into a 384-well low-volume plate.

  • Add 5 µL of the purified kinase domain (e.g., VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of an ATP/peptide substrate mixture (ATP concentration set at the Km​ for the specific kinase).

  • Incubate for 60 minutes, then quench with EDTA. Read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader to calculate the biochemical IC₅₀.

Tier 2: Cellular Proliferation (Phenotypic Assay)

  • Seed target cancer cells (e.g., HUVEC cells for VEGFR inhibitors) in a 96-well plate at a density of 3,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.

  • Treat the cells with varying concentrations of the indazole lead compound for 48 hours.

  • Add 10 µL of MTT reagent (or CellTiter-Glo) to each well. Incubate for 2 hours.

  • Measure absorbance (or luminescence) to determine cell viability and calculate the cellular IC₅₀.

Tier 3: Mechanistic Validation (Western Blotting)

  • Treat cells with the indazole compound at 1x, 3x, and 10x the cellular IC₅₀ for 4 hours.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve the lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against the phosphorylated downstream targets (e.g., p-ERK, p-AKT) and total protein controls. A dose-dependent decrease in phosphorylation validates on-target intracellular kinase inhibition.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society / PMC.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Indazole Derivatives. BLDpharm.

Sources

4-Fluoro-1H-indazole-6-carbaldehyde safety and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-1H-indazole-6-carbaldehyde

This guide provides comprehensive safety and handling protocols for 4-Fluoro-1H-indazole-6-carbaldehyde, a heterocyclic building block of increasing importance in pharmaceutical research and development. Professionals in drug discovery and medicinal chemistry will find this document essential for ensuring laboratory safety and procedural integrity. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, and the introduction of a fluorine atom and an aldehyde functional group creates a versatile intermediate for further chemical modification.[1][2] However, this reactivity also necessitates a thorough understanding and implementation of stringent safety measures. This document synthesizes data from safety data sheets (SDS) of structurally analogous compounds to provide a robust framework for risk mitigation.

Compound Identification and Properties

A clear understanding of the physicochemical properties of 4-Fluoro-1H-indazole-6-carbaldehyde is the foundation of its safe handling. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural alerts—an aromatic aldehyde and a fluorinated indazole ring—provide a basis for anticipating its reactivity and potential hazards.

PropertyDataReference
CAS Number 1893909-76-6[3][4]
Molecular Formula C₈H₅FN₂O[4]
Molecular Weight 164.14 g/mol [4]
Appearance Solid (inferred from related compounds)
Purity Typically available at ≥95%[4]
Storage Temperature 2-8°C, sealed in a dry, inert atmosphere[5][6]

Hazard Identification and Toxicological Profile

No dedicated toxicological studies for 4-Fluoro-1H-indazole-6-carbaldehyde are publicly available. Therefore, a conservative approach, informed by data on structurally similar indazole derivatives, is warranted. The primary hazards are anticipated to be acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification (Inferred from Analogs):

  • Acute Toxicity, Oral (Category 3/4): Analogs such as 6-Bromo-4-fluoro-1H-indazole are classified as "Toxic if swallowed" (H301), while others like 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde are "Harmful if swallowed" (H302).[7] It is prudent to handle this compound as having significant oral toxicity.

  • Skin Irritation (Category 2): Indazole derivatives frequently cause skin irritation (H315).[7][8]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation (H319) is a common hazard statement for this chemical class.[7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[7][8]

Primary Routes of Exposure:

  • Inhalation: Inhalation of dust can irritate the respiratory system.[9]

  • Skin Contact: Can cause skin irritation and may be harmful if absorbed through the skin.[8]

  • Eye Contact: Poses a risk of serious eye irritation.[7][8]

  • Ingestion: Anticipated to be harmful or toxic if swallowed.[7]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of 4-Fluoro-1H-indazole-6-carbaldehyde, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical for minimizing exposure.

PPE CategorySpecificationRationale & References
Eye and Face Protection ANSI Z87.1 compliant chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[11]Standard safety glasses do not provide adequate protection from splashes. A face shield offers a broader barrier for the entire face.[12][13]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, closed-toe shoes are mandatory.[11] Avoid synthetic clothing. An apron may be required for larger quantities.Provides a barrier against accidental skin contact and protects personal clothing from contamination.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before use and changed every 30-60 minutes or immediately upon contamination.[12]Thicker gloves generally offer better protection. Powder-free gloves are recommended to prevent aerosolization of the compound.[12]
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[6][13]Ensures protection against inhalation of airborne particles if primary engineering controls fail or are insufficient.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the compound's integrity.

Standard Operating Protocol for Handling:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the required PPE as detailed in Section 3.

  • Weighing: Conduct all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

  • Dispensing: Use a spatula to transfer the solid compound. Avoid creating dust. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[8]

  • Prohibitions: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7][8]

Storage Guidelines:

  • Container: Keep the container tightly closed and properly labeled.[8]

  • Conditions: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[5][8]

  • Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6][9]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][14]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][15][16]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, a trained person may administer oxygen. Seek medical attention.[8][17]

  • If Swallowed: Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][17]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[9]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[8][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures (Spill Response):

A systematic approach is crucial for managing spills effectively and safely.

Sources

High-Throughput Solubility Profiling of 4-Fluoro-1H-indazole-6-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Physicochemical Rationale & Structural Dynamics

The compound 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) is a highly valuable fluorinated heterocyclic building block utilized extensively in modern drug discovery and complex organic synthesis[1]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows, and formulating biological assays.

To predict and manipulate its solubility, we must first deconstruct the molecule's specific intermolecular interaction capabilities:

  • The 1H-Indazole Core: Indazoles exhibit annular tautomerism (1H vs. 2H forms) and serve as both hydrogen-bond donors (via the N1-H) and hydrogen-bond acceptors (via the N2 lone pair)[2]. This dual capability allows the core to engage in robust intermolecular hydrogen-bonding networks, which inherently increases the crystal lattice energy of the solid state.

  • The 4-Fluoro Substituent: The introduction of a highly electronegative fluorine atom at the 4-position enhances the overall lipophilicity of the scaffold[3]. Furthermore, the electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the indazole N-H, making it a stronger hydrogen-bond donor to polar aprotic solvents.

  • The 6-Carbaldehyde Group: The formyl moiety introduces a strong localized dipole and serves as an additional, highly accessible hydrogen-bond acceptor[4].

Because of these competing structural features, the principle of "like dissolves like" must be applied with precision. The compound requires solvents capable of simultaneously disrupting its strong intermolecular crystal lattice while stabilizing the highly polarizable fluorinated aromatic system.

Solvation Thermodynamics & Solvent Selection

The thermodynamic solubility of 4-Fluoro-1H-indazole-6-carbaldehyde is governed by the solvent's ability to provide favorable Kamlet-Taft interactions (hydrogen bond basicity, acidity, and dipolarity).

Solvation Compound 4-Fluoro-1H-indazole- 6-carbaldehyde DMSO Polar Aprotic (DMSO/DMF) High Solubility Compound->DMSO Strong H-Bond Acceptance & Dipole-Dipole MeOH Polar Protic (MeOH/EtOH) Moderate Solubility Compound->MeOH Competing H-Bond Networks DCM Halogenated (DCM/THF) Moderate Solubility Compound->DCM Dipole & Pi-Pi Interactions Hexane Non-Polar (Hexane) Poor Solubility Compound->Hexane Weak Dispersion Forces

Diagram 1: Solvation thermodynamics and solvent-solute interactions.

Empirical & Predictive Solubility Matrix

Based on predictive topological models and empirical data from structurally analogous fluorinated indazoles[3][5], the expected solubility profile across standard organic solvent classes is summarized below:

Solvent ClassRepresentative SolventsPredicted Solubility RangeMechanistic Causality & Application Notes
Polar Aprotic DMSO, DMF, NMP> 50 mg/mL (Highly Soluble)The highly polarized S=O or C=O bonds act as exceptional H-bond acceptors for the indazole N-H, rapidly dismantling the crystal lattice. Ideal for in vitro assay stock solutions.
Ethers THF, 1,4-Dioxane10 - 30 mg/mL (Soluble)The ether oxygen provides moderate H-bond acceptance. THF is highly recommended for organometallic cross-coupling reactions involving the 6-carbaldehyde group.
Halogenated Dichloromethane (DCM)5 - 20 mg/mL (Moderately Soluble)Favorable dipole-dipole interactions and polarizability align well with the fluorinated aromatic ring. Standard choice for liquid-liquid extraction.
Polar Protic Methanol, Ethanol5 - 15 mg/mL (Moderately Soluble)While capable of H-bonding, protic solvents form competing solvent-solvent networks that limit absolute solubility compared to aprotic options.
Non-Polar Hexane, Heptane< 1 mg/mL (Poorly Soluble)Lacks the dielectric constant required to overcome the strong intermolecular H-bonding of the indazole core[5]. Used as an anti-solvent for crystallization.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, actionable data for process chemistry, kinetic solubility (e.g., solvent titration) is insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium solubility.

The following protocol is designed as a self-validating system : every step contains an intrinsic physical or analytical check to ensure data integrity.

Step-by-Step Protocol

1. Solid Dispensing & Saturation Verification (The Excess Solute Principle)

  • Action: Weigh approximately 50 mg of 4-Fluoro-1H-indazole-6-carbaldehyde into a 2.0 mL amber glass HPLC vial. Add 500 µL of the target organic solvent.

  • Causality: Thermodynamic solubility requires the chemical potential of the solid phase to equal that of the dissolved solute. By deliberately adding an excess of solid, we ensure the solvent reaches absolute saturation.

  • Self-Validation Check: If the solid dissolves completely upon addition, the system is not saturated. More solid must be added until a persistent suspension is observed.

2. Isothermal Equilibration

  • Action: Seal the vials and place them in a thermoshaker at exactly 25.0°C ± 0.1°C, shaking at 800 rpm for 24 to 48 hours.

  • Causality: Solubility is exponentially dependent on temperature. A strict isothermal environment prevents the induction of metastable supersaturation states caused by minor temperature fluctuations. The 24-hour timeframe ensures the kinetics of dissolution have reached a steady state[3].

3. Phase Separation via High-Speed Centrifugation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Carefully aspirate the supernatant.

  • Causality: While syringe filtration is common, fluorinated heterocycles frequently exhibit non-specific binding to PTFE or nylon filter membranes, artificially lowering the quantified concentration. Centrifugation eliminates this adsorption artifact, ensuring the supernatant perfectly represents the saturated state.

4. Dilution and HPLC-UV Quantification

  • Action: Dilute the aspirated supernatant 1:100 or 1:1000 in the mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector. Quantify against a pre-established multi-point calibration curve.

Workflow Step1 1. Solid Dispensing (Excess Solute) Step2 2. Solvent Addition (Target Organics) Step1->Step2 Step3 3. Equilibration (24h @ 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV) Step4->Step5 Control Self-Validation: Temp & Visual Solid Check Control->Step3

Diagram 2: Self-validating Shake-Flask HPLC-UV experimental workflow.

Practical Insights for Drug Development Professionals

When handling 4-Fluoro-1H-indazole-6-carbaldehyde in a laboratory setting, the choice of solvent dictates the success of downstream applications:

  • For Biological Assays: Prepare primary stock solutions in 100% DMSO at 10 mM to 50 mM. The compound is highly stable and soluble in DMSO[3]. Ensure that the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • For Synthetic Chemistry: If utilizing the carbaldehyde group for reductive aminations or Wittig reactions, THF or DCM are the optimal solvents. They provide sufficient solubility while remaining inert to most mild reducing agents and ylides.

  • For Purification: The vast disparity in solubility between polar aprotic solvents and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization. Dissolve the crude product in a minimal volume of warm EtOAc or THF, and slowly titrate in Hexane or Heptane to induce controlled precipitation.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review . Austin Publishing Group. Available at: [Link]

Sources

4-Fluoro-1H-indazole-6-carbaldehyde: Sourcing, Synthesis, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Reagents Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indazole core serves as a privileged bioisostere for indole and benzimidazole scaffolds, frequently utilized in the design of kinase inhibitors and receptor antagonists. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) is a highly specialized, bifunctional building block that enables rapid diversification during structure-activity relationship (SAR) campaigns.

The structural logic behind this specific molecule is twofold:

  • Fluorine Substitution at C4: The highly electronegative, sterically compact fluorine atom modulates the pKa of the indazole N-H, enhancing its hydrogen-bond donor capacity[1]. Furthermore, it blocks cytochrome P450-mediated oxidative degradation at the 4-position, significantly improving the metabolic stability and lipophilicity of downstream drug candidates.

  • Carbaldehyde Handle at C6: The aldehyde group acts as a versatile electrophilic center. It allows for immediate downstream functionalization via reductive amination, Knoevenagel condensations, or Wittig reactions, seamlessly integrating into complex molecular architectures[2].

Physicochemical Profile
PropertyValue
IUPAC Name 4-Fluoro-1H-indazole-6-carbaldehyde
CAS Number 1893909-76-6
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
InChI Key ZGMDATDXCUBJRN-UHFFFAOYSA-N[3]

Commercial Supply Chain Analysis

Procuring high-purity 4-Fluoro-1H-indazole-6-carbaldehyde is critical. Aldehydes are prone to auto-oxidation upon prolonged exposure to air, converting to the corresponding carboxylic acid (4-Fluoro-1H-indazole-6-carboxylic acid, CAS: 447-44-9)[4]. Therefore, selecting suppliers with robust cold-chain logistics and stringent quality control is paramount.

Below is a consolidated table of verified commercial suppliers offering this intermediate:

SupplierPurity GradeAvailable QuantitiesCatalog / Ref No.Storage & Logistics
BLD Pharm ≥95%mg to g scaleBD00778324Cold-chain transportation required[5]
CymitQuimica (Fluorochem) 95%100mg, 250mg, 1g10-F867093Standard lab distribution (Europe/Global)[3]
Advanced ChemBlocks 97%Custom / BulkX215086Sealed in dry environment, 2-8°C[6]

Synthetic Methodologies & Self-Validating Protocols

For researchers requiring custom isotopic labeling, bulk scale-up, or when supply chain bottlenecks occur, de novo synthesis from the more stable ester precursor (methyl 4-fluoro-1H-indazole-6-carboxylate) is the standard pathway[2].

Causality in Experimental Design

Direct reduction of an ester to an aldehyde is notoriously difficult to control, often resulting in over-reduction to the primary alcohol. Furthermore, the unprotected indazole N-H can coordinate with metal hydride reducing agents, quenching the reagent and drastically reducing yields. To circumvent this, we employ a self-validating three-step Protection-Reduction-Oxidation sequence[2].

Step-by-Step Protocol: Synthesis of 4-Fluoro-1H-indazole-6-carbaldehyde

Step 1: Protection (THP Installation)

  • Procedure: Suspend methyl 4-fluoro-1H-indazole-6-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous DCM and THF. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at 50 °C under microwave irradiation for 5 hours[2].

  • Mechanistic Logic: PPTS provides mild, buffered acidic conditions to activate DHP without degrading the sensitive indazole core.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The complete disappearance of the highly polar starting material indicates successful N-protection.

Step 2: Reduction to Alcohol

  • Procedure: Cool the protected ester solution in anhydrous THF to 0 °C. Dropwise add a solution of LiAlH₄ (1.2 eq in THF). Stir for 2 hours[2].

  • Mechanistic Logic: LiAlH₄ fully reduces the ester to the primary alcohol. Maintaining 0 °C suppresses unwanted ring-opening side reactions of the THP group.

  • Self-Validation Check: Quench using Fieser’s method (water, 15% NaOH, water) to precipitate aluminum salts. Filter through Celite. LC-MS analysis of the filtrate must show the [M+H]⁺ peak corresponding to the THP-protected alcohol.

Step 3: Controlled Oxidation

  • Procedure: Dissolve the isolated alcohol in DCM. Add Dess-Martin Periodinane (DMP, 1.05 eq). Stir at room temperature for 16 hours[2].

  • Mechanistic Logic: DMP is a mild, hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes without over-oxidizing them to the carboxylic acid (a common failure point with Jones reagent).

  • Self-Validation Check: Filter through Celite to remove iodine byproducts. ¹H NMR of the crude product must display a distinct, sharp singlet at ~10.0–10.5 ppm, confirming the presence of the aldehyde proton.

Step 4: Deprotection

  • Procedure: Treat the intermediate with 20% TFA in DCM or 5% HCl in EtOH to cleave the THP group, yielding the final product[2].

SynthesisRoute A Methyl 4-fluoro-1H- indazole-6-carboxylate B THP Protection (DHP, PPTS) A->B Step 1 C Reduction (LiAlH4, 0°C) B->C Step 2 D Oxidation (Dess-Martin Periodinane) C->D Step 3 E 4-Fluoro-1H-indazole -6-carbaldehyde D->E Step 4 (Deprotection)

Fig 1: Stepwise controlled synthesis of 4-Fluoro-1H-indazole-6-carbaldehyde from ester precursor.

Applications in Drug Discovery

A. FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

The indazole-6-carbaldehyde scaffold is pivotal in synthesizing benzimidazole derivatives targeting FMS-like tyrosine kinase 3 (FLT3). Condensation of the aldehyde with 4-nitrobenzene-1,2-diamine yields a benzimidazole core[2]. In the FLT3 active site, the indazole N-H forms crucial hydrogen bonds with the amide backbones of Cys694 and Asp829. This precise geometric alignment leads to highly potent inhibitors with nanomolar IC₅₀ values against aggressive, drug-resistant FLT3 mutants (e.g., FLT3-ITD and FLT3-TKD)[1].

B. TRPA1 Antagonists for Pain Management

Indazole derivatives are heavily explored as Transient Receptor Potential A1 (TRPA1) antagonists. Research indicates that substituents at the 6-position of the indazole ring significantly influence in vivo clearance rates and overall pharmacokinetic profiles[7]. The 6-carbaldehyde serves as the critical starting point for medicinal chemists to optimize these parameters via targeted derivatization.

ValidationSystem S1 Commercial Sourcing (e.g., BLD Pharm, Fluorochem) QC Quality Control & Validation Protocol S1->QC S2 In-House Synthesis (Ester Reduction Route) S2->QC LCMS LC-MS Analysis Target: [M+H]+ 165.14 Purity: >95% QC->LCMS Aliquot 1 NMR 1H NMR Profiling Target: Aldehyde peak ~10 ppm QC->NMR Aliquot 2 APP Downstream Application (FLT3 / TRPA1 Inhibitor Synthesis) LCMS->APP Pass NMR->APP Pass

Fig 2: Self-validating procurement and quality control workflow for downstream applications.

References

  • [5] 1893909-76-6 | 4-Fluoro-1H-indazole-6-carbaldehyde | BLD Pharm. Source: bldpharm.com. 5

  • [3] 4-Fluoro-1H-indazole-6-carbaldehyde | CymitQuimica. Source: cymitquimica.com. 3

  • [4] 447-44-9 | 4-Fluoro-1H-indazole-6-carboxylic acid | BLD Pharm. Source: bldpharm.com. 4

  • [6] 4-fluoro-1H-indazole-6-carbaldehyde 97% | Advanced ChemBlocks. Source: achemblock.com. 6

  • [2] Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Source: nih.gov (PMC). 2

  • [1] Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Source: tandfonline.com.1

  • [7] Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Source: acs.org (Journal of Medicinal Chemistry). 7

Sources

Engineering the Indazole Scaffold: A Technical Guide to the Reactivity and Derivatization of Indazole Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Pharmacophore

In modern drug discovery, the indazole ring system is a highly prized bioisostere of the indole nucleus. Characterized by two adjacent nitrogen atoms, indazoles act as potent hydrogen bond donors (N1) and acceptors (N2), making them ideal hinge-binding motifs for kinase targets[1]. To explore the chemical space surrounding this scaffold, the introduction of an aldehyde group—typically at the C3 or C5 position—provides a highly versatile electrophilic handle.

This whitepaper provides an in-depth mechanistic analysis of the synthesis of indazole carboxaldehydes and their subsequent derivatization. By understanding the electronic interplay between the electron-rich bicyclic core and the electrophilic formyl group, researchers can rationally design workflows for condensation, cascade cyclization, and the development of reversible covalent inhibitors.

Mechanistic Synthesis: Overcoming Dimerization in 3-Carboxaldehydes

Historically, accessing 1H-indazole-3-carboxaldehydes was plagued by low yields, requiring harsh conditions or multi-step functionalizations. While the direct nitrosation of indoles in acidic media offers a one-pot route to the indazole core, the reaction is notoriously sensitive to dimerization.

The Causality of Dimerization: During standard nitrosation, acid is added to a mixture of indole and sodium nitrite. This creates a transiently high concentration of unreacted indole relative to the active nitrosyl cation (NO⁺). The unreacted indole acts as a nucleophile, attacking the newly formed oxime intermediate before it can undergo water-trapping and ring closure, resulting in inactive bis-indole dimers[2].

To circumvent this, an optimized "reverse addition" protocol was developed by 1[1]. By slowly adding the indole solution to a large excess of the nitrosating mixture, the local concentration of indole remains at a pseudo-infinite dilution. This kinetically favors the trapping of the oxime intermediate by water, driving the reaction toward the desired 1H-indazole-3-carboxaldehyde.

Quantitative Optimization Data

The impact of the addition method and temperature on the reaction trajectory is summarized below.

Table 1: Optimization of Indole Nitrosation to 1H-Indazole-3-Carboxaldehyde [2]

EntryAddition MethodTemperature (°C)Indole:NaNO₂ RatioYield (%)Dominant Pathway
1Direct (Fast)201 : 1019Dimerization
2Direct (Slow)201 : 1019Dimerization
3Reverse (Slow)01 : 1040Incomplete Ring Closure
4Reverse (Slow)201 : 1072Aldehyde Formation
Experimental Protocol 1: Self-Validating Reverse-Addition Nitrosation

This protocol is designed as a self-validating system, incorporating in-process checks to ensure kinetic control.

Step 1: Preparation of the Nitrosating Mixture

  • Dissolve NaNO₂ (10 equiv.) in a minimal amount of DI water. Slowly add aqueous HCl (6 M) to achieve a slightly acidic environment (pH ~3-4).

  • Validation Checkpoint: The solution should develop a faint pale blue/green tint, confirming the generation of the active NO⁺ species. Maintain at 20 °C.

Step 2: Reverse Addition

  • Dissolve the starting indole (1 equiv.) in a 1:1 mixture of DMF and water.

  • Using a syringe pump, add the indole solution dropwise to the nitrosating mixture over 2 hours.

  • Causality Check: Rapid addition will cause a localized spike in indole concentration, immediately precipitating dark brown tar (dimers). Slow addition ensures the solution remains yellow-orange[3].

Step 3: Ring Closure and Trapping

  • Stir the reaction at 20 °C for an additional 3 hours. The intermediate oxime undergoes water-trapping and subsequent ring closure.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The highly fluorescent indole spot should completely disappear, replaced by a lower R_f, UV-active spot corresponding to the indazole-3-carboxaldehyde.

Step 4: Isolation

  • Quench the reaction by pouring over crushed ice. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if trace dimers are present.

Workflow Step1 1. Nitrosating Mixture (NaNO2, HCl, H2O) Step2 2. Reverse Addition (Indole in DMF/H2O) Step1->Step2 pH Control (pH 3-4) Step3 3. Ring Opening (Oxime Intermediate) Step2->Step3 20°C, Dropwise Step4 4. Ring Closure (1H-Indazole-3-CHO) Step3->Step4 H2O Trapping Validate Validation: TLC & Color (Confirm absence of dimers) Step4->Validate Isolation

Workflow for reverse-addition nitrosation of indoles to indazole-3-carboxaldehydes.

Reactivity Paradigms of the Formyl Group

The formyl group attached to the indazole core is highly sensitive to the electronic environment of the heterocycle. This reactivity is leveraged in two primary domains: the synthesis of reversible covalent inhibitors and complex cascade cyclizations.

Knoevenagel Condensation for Reversible Covalent Inhibitors

Indazole-5-carboxaldehyde is frequently utilized as a starting material for Knoevenagel condensations with cyanoacetates to produce cyanoacrylamides. These electrophilic alkenes act as Michael acceptors.

Mechanistic Causality: In the design of kinase inhibitors (e.g., targeting RSK2), irreversible covalent binding often leads to off-target toxicity. By appending the cyanoacrylamide to the electron-rich indazole core, the electrophilicity of the alkene is precisely tuned. The indazole provides non-covalent anchoring (hydrogen bonding via N1/N2 to the kinase hinge), while the cyanoacrylamide undergoes a reversible thia-Michael addition with the target cysteine residue[4]. The electron-donating nature of the indazole ensures the covalent bond is stable enough for inhibition, but reversible upon protein unfolding or clearance, maximizing ligand efficiency[4].

Cascade Cyclizations with Propargylic Amines

The aldehyde group is also an excellent participant in multi-component cascade reactions. 5 demonstrated an efficient intermolecular annulation between indazole aldehydes and propargylic amines to synthesize pyrazino[1,2-b]indazoles, which exhibit potent antifungal properties[6][5].

This reaction proceeds via the initial condensation of the amine with the aldehyde to form an imine. Subsequent allene formation triggers an intramolecular cyclization. Remarkably, this process is catalyst-free, driven entirely by the inherent reactivity of the indazole imine intermediate[7].

Reactivity Indazole Indazole Carboxaldehyde Knoevenagel Knoevenagel Condensation Indazole->Knoevenagel Active Methylene RedAmination Reductive Amination Indazole->RedAmination 1°/2° Amines Cascade Cascade Cyclization Indazole->Cascade Propargylic Amines Cyano Cyanoacrylamides (Reversible Inhibitors) Knoevenagel->Cyano Amines Secondary Amines (Bioisosteres) RedAmination->Amines Pyrazino Pyrazinoindazoles (Antifungal Agents) Cascade->Pyrazino

Divergent reactivity pathways of the indazole carboxaldehyde scaffold.
Experimental Protocol 2: Catalyst-Free Cascade Cyclization

Self-validating protocol for the synthesis of pyrazino[1,2-b]indazoles.

Step 1: Imine Condensation

  • Combine the indazole carboxaldehyde (1.0 equiv.) and the target propargylic amine (1.2 equiv.) in anhydrous toluene.

  • Causality Check: Toluene is selected to allow for azeotropic removal of water (via a Dean-Stark trap if scaled), driving the equilibrium of the imine condensation forward without the need for Lewis acid catalysts.

Step 2: Thermal Cyclization

  • Heat the reaction mixture to 110 °C under an inert argon atmosphere for 12-16 hours.

  • Validation Checkpoint: The reaction progress must be monitored by LC-MS. The intermediate imine mass will transition to the final cyclized mass (M - H₂O) as the allene intermediate undergoes intramolecular ring closure.

Step 3: Purification

  • Concentrate the solvent under reduced pressure and purify the resulting residue via silica gel chromatography (eluting with a gradient of DCM/MeOH) to yield the pure pyrazinoindazole architecture.

Conclusion

The indazole carboxaldehyde is far more than a simple synthetic intermediate; it is a programmable node in medicinal chemistry. By mastering the kinetic controls required for its synthesis (such as reverse-addition nitrosation) and understanding the electronic parameters that dictate its reactivity, researchers can reliably deploy this scaffold to build complex, highly targeted therapeutics—ranging from antifungal polycycles to precision reversible covalent kinase inhibitors.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines.Organic & Biomolecular Chemistry (2024).
  • Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors.Journal of the American Chemical Society (2013).

Sources

The Role of Fluorine in the Bioactivity of Indazole Derivatives: A Technical Guide to Structural Optimization and DMPK Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold is universally recognized as a privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors and targeted therapeutics. However, the true art of lead optimization lies in fine-tuning this core to overcome pharmacokinetic liabilities and enhance target residence time.

As a Senior Application Scientist, I frequently observe that the strategic incorporation of fluorine into the indazole ring is not merely a structural tweak—it is a profound physicochemical intervention. Fluorination modulates the pKa of the indazole nitrogens, alters the lipophilicity profile, and effectively shunts metabolic pathways away from rapid clearance mechanisms[1]. This whitepaper provides an in-depth, mechanistic analysis of how fluorine substitution dictates the bioactivity of indazole derivatives, supported by self-validating experimental workflows and empirical data.

Mechanistic Basis of Fluorination in Indazole Scaffolds

The causality behind fluorine’s outsized impact on indazole bioactivity is rooted in its unique atomic properties:

  • Electronegativity and Inductive Effects (-I): Fluorine is the most electronegative element. When appended to the indazole ring, it exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the aromatic system, making the scaffold significantly less susceptible to electrophilic attack by Cytochrome P450 (CYP450) heme-oxygen species[2]. Furthermore, this inductive effect lowers the pKa of the indazole NH, subtly modulating its hydrogen-bond donor strength to optimize interactions with target proteins.

  • Steric and Conformational Control: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å) but smaller than oxygen (1.52 Å). This allows fluorine to act as an ideal bioisostere, introducing minimal steric bulk while radically altering the electronic landscape and enabling orthogonal dipole interactions with protein backbone amides[1].

Target Binding & Bioactivity: Kinase Inhibition

Indazoles are classic bidentate hinge binders in kinase domains, utilizing the indazole NH as a hydrogen bond donor and the adjacent nitrogen as an acceptor[3]. However, the exact positioning of a fluorine atom dictates the success or failure of the ligand.

Case Study: ROCK1 Inhibition and Positional Scanning

In the development of Rho kinase (ROCK1) inhibitors, positional scanning of fluorine on the indazole core revealed stark differences in bioactivity. Placing a fluorine atom at the C4 position (Compound 51) resulted in poor potency, yielding an IC50 of 2500 nM[4]. The causality here is steric: the C4 position often vectors directly into the kinase gatekeeper residue or the hinge backbone, where the highly electronegative fluorine creates electrostatic repulsion or steric clashing.

Conversely, shifting the fluorine to the C6 position (Compound 52) dramatically enhanced potency, achieving an IC50 of 14 nM[4]. At the C6 position, the fluorine atom is perfectly vectored into a solvent-exposed or specific lipophilic sub-pocket, enhancing van der Waals interactions without disrupting the critical hinge-binding hydrogen bonds.

G A Indazole Scaffold (Privileged Core) B Indazole NH & N (Hinge Binding) A->B Motif C C6-Fluorination (Bioisostere) A->C Modification D Kinase Hinge Region (H-Bond Network) B->D Binds E Hydrophobic Pocket (Steric Fit) C->E Occupies F Enhanced Affinity & Selectivity D->F E->F

Logical flow of fluorinated indazole binding within kinase hinge regions.

Metabolic Stability & Pharmacokinetics (DMPK)

A primary reason for late-stage clinical attrition is poor pharmacokinetic profiling, specifically rapid hepatic clearance. Unsubstituted indazoles often possess "soft spots"—electron-rich aromatic carbons prone to rapid hydroxylation by CYP3A4 and CYP2D6.

By installing a fluorine atom at these metabolic soft spots (e.g., the C6 position), medicinal chemists leverage the immense strength of the C-F bond (~105 kcal/mol) to block oxidation[2]. For instance, the 6-fluoroindazole derivative (Compound 52) not only showed a 178-fold increase in in vitro potency over its C4 counterpart but also achieved a remarkable oral bioavailability of 61%[4]. Subsequent analogs (Compounds 53a and 53b) demonstrated improved P450 profiles, effectively evading rapid metabolism by CYP2C9, CYP2D6, and CYP3A4[2].

Experimental Workflows

To ensure data integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of fluorinated indazoles.

Protocol 1: Late-Stage Electrophilic Fluorination

Late-stage functionalization (LSF) avoids carrying the fluorinated building block through multiple synthetic steps, reducing the risk of defluorination during harsh cross-coupling conditions[1].

  • N-Protection: Dissolve the indazole precursor in anhydrous DMF. Add NaH (1.2 eq) at 0°C, followed by SEM-Cl (1.1 eq). Causality: Protection of the basic nitrogen prevents unwanted N-fluorination and directs electrophilic attack to the aromatic ring.

  • Fluorination: Dissolve the protected indazole in acetonitrile. Add Selectfluor (1.2 eq) and heat to 60°C under nitrogen. Causality: Selectfluor acts as a mild, easily handled source of electrophilic fluorine ( F+ ), targeting the most electron-rich carbon.

  • Validation: Before deprotection, analyze the crude mixture via 19F NMR to confirm regioselectivity. A single peak in the 19F spectrum indicates successful, site-specific fluorination.

  • Deprotection: Treat the intermediate with TBAF in THF at reflux to remove the SEM group, yielding the final fluorinated indazole.

Protocol 2: In Vitro Liver Microsomal (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the fluorinated indazole.

  • Preparation: Prepare a 1 µM solution of the fluorinated indazole in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes obligately require NADPH as an electron donor for the catalytic cycle.

  • Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the timepoint.

  • Self-Validation Controls: Run a parallel assay omitting NADPH (Minus-NADPH control). If compound depletion occurs here, it indicates chemical instability rather than CYP-mediated metabolism, preventing false-positive clearance rates.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life and CLint​ .

G S1 Incubate Compound with HLM + NADPH S3 Quench with Cold MeCN + IS S1->S3 S2 Minus-NADPH Control (Validation) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Calculate Intrinsic Clearance (CL_int) S4->S5

Self-validating workflow for evaluating the metabolic stability of compounds.

Quantitative Data Summary

The following table summarizes the profound impact of fluorine positioning on the bioactivity and pharmacokinetic profile of indazole derivatives.

CompoundTargetStructural ModificationIC50 (nM)Oral Bioavailability (%)Pharmacokinetic OutcomeRef
Compound 51 ROCK1C4-Fluorination2500Not ReportedSteric clash; low potency[4]
Compound 52 ROCK1C6-Fluorination1461%Optimal pocket fit; high exposure[4]
Compound 53a ROCK1C6-Fluorination749%Improved CYP450 resistance[2]
MLi-2 LRRK2Indazole CorePotentOrally AvailableBrain-penetrant hinge binder[3]
AZD9833 Analog SERDLSF FluorinationN/AIncreasedReduced intrinsic clearance[1]

References

  • Source: RSC Advances (2024)
  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems (PMC)
  • Title: Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2)
  • Title: Addition of Fluorine and a Late-Stage Functionalization (LSF)

Sources

Methodological & Application

Application Note: Utilizing 4-Fluoro-1H-indazole-6-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Targeted Oncology

The indazole core is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved kinase inhibitors, including axitinib and pazopanib[1][2]. Recognized as a bioisostere of indole, the indazole ring system forms critical, high-affinity hydrogen bonds with the ATP-binding hinge region of various kinases[3].

In recent years, the development of targeted therapies has increasingly focused on Polo-like kinase 4 (PLK4) and the serine/threonine kinase Akt, both of which are heavily implicated in tumorigenesis and cancer cell survival[1][4]. To achieve the high selectivity and potency required for these targets, medicinal chemists rely on highly functionalized building blocks. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) has emerged as a premier starting material, offering a unique combination of stereoelectronic tuning and versatile synthetic handles[5][6].

Mechanistic Rationale: Why 4-Fluoro-1H-indazole-6-carbaldehyde?

The strategic selection of this specific building block is driven by the synergistic effects of its substituents:

  • C4-Fluorination (Metabolic & Electronic Tuning): The introduction of a highly electronegative fluorine atom at the C4 position modulates the pKa of the adjacent pyrazole NH, enhancing its capacity as a hydrogen-bond donor within the kinase hinge region. Furthermore, the C4-fluoro substitution sterically blocks oxidative metabolism at a traditionally vulnerable site, improving the pharmacokinetic half-life of the resulting drug candidate. Its small Van der Waals radius ensures that this modification does not create steric clashes within the restrictive ATP-binding pocket.

  • C6-Carbaldehyde (Electrophilic Handle): The aldehyde group at the C6 position serves as a highly reactive electrophilic center. It enables rapid downstream functionalization via reductive amination, Wittig reactions, or Knoevenagel condensations[3][7]. This allows chemists to efficiently attach solubilizing motifs (e.g., piperazines or morpholines) that project into the solvent-exposed region of the kinase, a critical requirement for optimizing oral bioavailability[8].

PLK4_Pathway PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Phosphorylation Amplification Centrosome Amplification Centriole->Amplification Overexpression Aneuploidy Aneuploidy & Tumorigenesis Amplification->Aneuploidy Mitotic Defect Inhibitor Indazole-based Inhibitor Inhibitor->PLK4 Hinge Region Binding

PLK4 signaling pathway and the targeted intervention by indazole-based kinase inhibitors.

Physicochemical Properties & Quantitative Data

Accurate characterization of the starting material is essential for reproducible synthesis. Below is the consolidated physicochemical data for 4-Fluoro-1H-indazole-6-carbaldehyde[5][9].

PropertyValue
Chemical Name 4-Fluoro-1H-indazole-6-carbaldehyde
CAS Number 1893909-76-6
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
Purity ≥ 95% - 97%
SMILES O=Cc1cc(F)c2c(c1)cnn2
Appearance Solid

Experimental Protocol: Synthesis of a C3/C6-Bifunctionalized Intermediate

To construct a potent PLK4 or Akt inhibitor, the indazole core typically requires extension at the C3 position (to probe the deep hydrophobic pocket) and the C6 position (to enhance solubility)[1][8]. The following self-validating protocol outlines the C3-iodination of 4-Fluoro-1H-indazole-6-carbaldehyde, followed by a reductive amination of the C6-aldehyde. This methodology is adapted from recent patent literature detailing the synthesis of novel PLK4 inhibitors[6].

Synthesis_Workflow Start 4-Fluoro-1H-indazole-6-carbaldehyde Iodination Step 1: C3-Iodination (I2, K2CO3, DMF) Start->Iodination Intermediate 3-Iodo-4-fluoro-1H-indazole-6-carbaldehyde Iodination->Intermediate ReductiveAmination Step 2: Reductive Amination (Amine, NaBH(OAc)3) Intermediate->ReductiveAmination Product C6-Aminated 3-Iodo-indazole ReductiveAmination->Product

Two-step synthesis workflow for generating C3/C6-functionalized indazole intermediates.

Phase 1: Electrophilic Aromatic Substitution (C3-Iodination)

Causality: Iodination at the C3 position establishes a highly reactive halide handle, priming the molecule for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). The presence of the C4-fluoro group sterically and electronically directs the incoming electrophile exclusively to the C3 position, preventing unwanted side reactions.

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-Fluoro-1H-indazole-6-carbaldehyde (1.0 eq, 197.0 mg, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere[6].

  • Base Activation: Add potassium carbonate (K₂CO₃) (2.0 eq, 326.4 mg, 2.4 mmol) to the solution. Scientific Insight: K₂CO₃ deprotonates the indazole NH, significantly increasing the electron density of the pyrazole ring and activating the C3 position for electrophilic attack.

  • Halogenation: Dissolve elemental iodine (I₂) (1.66 eq, 507.6 mg, 2.0 mmol) in anhydrous DMF (6.0 mL). Add this solution dropwise to the reaction mixture at 0 °C. Scientific Insight: Dropwise addition at 0 °C controls the exothermic nature of the reaction and suppresses over-halogenation[6].

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with distilled water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • System Validation: Analyze the crude product via LC-MS. The successful formation of the intermediate, 3-iodo-4-fluoro-1H-indazole-6-carbaldehyde, is confirmed by a distinct[M+H]⁺ peak at m/z 290.9.

Phase 2: Reductive Amination of the C6-Aldehyde

Causality: Attaching a basic amine (such as N-methylpiperazine) at the C6 position drastically improves the aqueous solubility of the final drug candidate. This moiety is designed to protrude into the solvent-exposed region at the entrance of the kinase ATP-binding pocket, minimizing entropic penalties upon binding[8].

  • Imine Formation: Dissolve the validated 3-iodo-4-fluoro-1H-indazole-6-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (10 mL). Add the desired secondary amine (e.g., N-methylpiperazine, 1.2 eq) followed by glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour to drive the equilibrium toward the iminium ion intermediate.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Scientific Insight: NaBH(OAc)₃ is specifically chosen over stronger reducing agents like NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a milder reagent. It selectively reduces the iminium ion without reducing the unreacted aldehyde to an alcohol or compromising the sensitive C3-iodo bond.

  • Reaction Execution: Stir the mixture continuously at room temperature for 12 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the product with dichloromethane (DCM). Dry the organic phase, concentrate, and purify via silica gel flash chromatography using a DCM/MeOH gradient to yield the pure C6-aminated, C3-iodinated indazole intermediate.

Conclusion

The integration of 4-Fluoro-1H-indazole-6-carbaldehyde into kinase inhibitor discovery pipelines provides medicinal chemists with a highly optimized, dual-functional scaffold. Its built-in metabolic resistance (via C4-fluorination) and orthogonal functionalization handles (C3-H for halogenation/coupling, C6-CHO for extension) streamline the generation of diverse chemical spaces. By following rigorous, self-validating protocols, researchers can efficiently leverage this building block to develop highly potent inhibitors targeting complex oncological drivers like PLK4 and Akt.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC Source: nih.gov URL:[Link][1]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing Source: rsc.org URL:[Link][2]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: aun.edu.eg URL:[Link][7]

  • WO2022184049A1 - Plk4抑制剂及其用途 (PLK4 Inhibitors and Their Uses) Source: google.com URL:[6]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: semanticscholar.org URL:[Link][8]

Sources

Application Note & Protocol: Synthesis and Characterization of N-Nitroso-Fluoro-Indoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the nitrosation of fluoro-indole scaffolds, a reaction of significant interest in medicinal chemistry and pharmaceutical development. Fluoro-indoles are privileged structures in drug discovery, with fluorine substitution often enhancing metabolic stability and target affinity.[1][2][3] The introduction of a nitroso group (-N=O) creates a versatile chemical handle for further synthetic transformations or can be studied in the context of drug metabolite and impurity profiling.[4][5] This document details the underlying chemical principles, a step-by-step experimental procedure, methods for product characterization, and critical safety considerations. Our approach emphasizes causality, ensuring that researchers understand the rationale behind each step to facilitate troubleshooting and adaptation for various fluoro-indole derivatives.

Scientific Rationale and Reaction Mechanism

The nitrosation of an indole, particularly at the N1 position, is a classic electrophilic substitution reaction. The most common and cost-effective method involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium, typically glacial acetic acid.[6][7]

The key mechanistic steps are as follows:

  • Formation of the Nitrosating Agent: In the acidic environment, sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Equilibrium to Dinitrogen Trioxide: Two molecules of nitrous acid exist in equilibrium with dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[8]

  • Electrophilic Attack: The indole nitrogen, acting as a nucleophile, attacks the electrophilic nitrogen atom of the N₂O₃ molecule. The electron-withdrawing nature of the fluorine atom on the indole ring can decrease the nucleophilicity of the indole nitrogen, potentially requiring slightly more forcing conditions compared to unsubstituted indoles, but the reaction generally proceeds efficiently.

  • Proton Transfer & Product Formation: A subsequent proton transfer and loss of a nitrite ion yield the final N-nitroso-indole product.

This entire process is highly dependent on pH and temperature. The acidic conditions are crucial for generating the active electrophile, but N-nitroso-indoles themselves can exhibit pH-dependent stability.[9][10]

Nitrosation Mechanism Figure 1: Mechanism of Indole Nitrosation cluster_0 Generation of Nitrosating Agent cluster_1 Electrophilic Attack & Product Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acetic Acid (H⁺) N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 + HNO₂ - H₂O Intermediate Wheland-type Intermediate N2O3->Intermediate Electrophilic Attack FluoroIndole Fluoro-Indole (Nucleophile) FluoroIndole->Intermediate + N₂O₃ Product N-Nitroso-Fluoro-Indole Intermediate->Product - HNO₂

Caption: Figure 1: Mechanism of Indole Nitrosation

Detailed Experimental Protocol

This protocol provides a general method for the N-nitrosation of a representative fluoro-indole. Researchers should consider small-scale trial reactions to optimize conditions for their specific substrate.

Materials and Apparatus

Reagents:

  • Fluoro-indole substrate (e.g., 5-Fluoro-1H-indole)

  • Sodium Nitrite (NaNO₂), ACS grade or higher

  • Glacial Acetic Acid (CH₃COOH)

  • Dichloromethane (DCM), HPLC grade

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography), 230-400 mesh

  • TLC plates (Silica gel 60 F₂₅₄)

  • Hexanes and Ethyl Acetate (for chromatography), HPLC grade

Apparatus:

  • Round-bottom flasks (appropriate sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluoro-indole (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of indole).

    • Cool the flask in an ice-water bath with vigorous stirring. The internal temperature should be maintained between 0-5 °C. Accurate temperature control is critical as nitrosating agents are thermally sensitive.

  • Preparation of Nitrosating Solution:

    • In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of deionized water (approx. 2-3 mL per gram of NaNO₂).

  • Addition of Nitrosating Agent:

    • Transfer the aqueous NaNO₂ solution to a dropping funnel.

    • Add the NaNO₂ solution dropwise to the stirred, cooled solution of the fluoro-indole over a period of 15-20 minutes. A color change (often to yellow, orange, or green) is typically observed.

    • Rationale: Slow, dropwise addition prevents a sudden exotherm and localized high concentrations of the nitrosating agent, which can lead to side reactions like C-nitrosation or nitration.[11][12]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The product, being more polar than the starting indole, will have a lower Rf value.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water (approx. 100 mL per 10 mL of acetic acid used). This will precipitate the crude product and dilute the acid.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the initial acetic acid).

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2x) to neutralize any remaining acetic acid. (Caution: CO₂ evolution may occur).

      • Brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-nitroso-fluoro-indole.

    • Note: N-nitroso compounds can be sensitive to light and heat. It is advisable to conduct purification promptly and store the final product in a cool, dark place.[10]

Caption: Figure 2: Experimental Workflow for Nitrosation

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-nitroso-fluoro-indole. Due to their reactive nature, analysis should be performed promptly.[4]

  • ¹H NMR: Expect characteristic shifts for the indole protons. Protons on the carbon adjacent to the nitroso-substituted nitrogen may show two sets of signals due to restricted rotation around the N-N bond, indicating the presence of E/Z isomers.[13]

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • ¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of the fluorine's position on the indole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nitroso group (mass increase of 29 Da from -H to -NO).

  • Infrared (IR) Spectroscopy: A characteristic stretching frequency for the N=O group is typically observed in the range of 1430-1500 cm⁻¹.[14]

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Substrate Fluoro-IndolePosition of fluorine may slightly alter reactivity.
Nitrosating Agent Sodium Nitrite (NaNO₂)Cost-effective and readily available.[6]
Acid/Solvent Glacial Acetic AcidActs as both solvent and catalyst for HNO₂ formation.[7]
Stoichiometry 1.2 equivalents of NaNO₂A slight excess ensures complete conversion of the starting material.
Temperature 0-5 °CCrucial for controlling reaction rate and stability of nitrosating species.
Reaction Time 45-90 minutesTypically sufficient; monitor by TLC for optimal timing.
Work-up Aqueous Quench, DCM ExtractionStandard procedure to isolate the organic product from the acidic medium.
Purification Flash Column ChromatographyEffective for removing unreacted starting material and polar impurities.

Critical Safety Precautions

  • Carcinogenicity: Many N-nitroso compounds are potent carcinogens and should be handled with extreme care.[5][15][16] Always work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles at all times.

  • Reagent Handling: Sodium nitrite is toxic if ingested and is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Waste Disposal: All waste containing N-nitroso compounds must be disposed of according to institutional and local environmental regulations for carcinogenic materials. Do not dispose of down the drain.

References

  • Kirsch, P. (2006).
  • Mioskowski, C., et al. (1997). Seminal study: Conversion of primary nitro compounds into carboxylic acids in the presence of NaNO2/AcOH. J. Org. Chem., 62, 234.
  • Wakabayashi, K., et al. (1991). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables.
  • Greci, L., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 4(17), 3282-90. [Online]. Available: [Link]

  • Hamann, M. T., et al. (2020). Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application. ResearchGate. [Online]. Available: [Link]

  • Longdom Publishing. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemical and Pharmaceutical Sciences. [Online]. Available: [Link]

  • Busby, W. F. Jr., et al. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research, 189(3), 253-61. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Online]. Available: [Link]

  • Mirvish, S. S. (2008). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Online]. Available: [Link]

  • Kumar, A., et al. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Journal of Pharmaceutical Sciences.
  • Challis, B. C., & Lawson, A. (1973). The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid. Journal of the Chemical Society, Perkin Transactions 2, 918-925. [Online]. Available: [Link]

  • Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. PubMed. [Online]. Available: [Link]

  • ResearchGate. (2025). Sodium Nitrite (NaNO 2 ): An Impressive and Efficient Nitrating/Nitrosating Reagent in Organic Synthesis. ResearchGate. [Online]. Available: [Link]

  • ACS Publications. (2024). Metal-Free Synthesis of 2-(per)Fluoroalkyl-3-nitro Indoles via Intramolecular Cyclization of Amides. ACS Publications. [Online]. Available: [Link]

  • EDQM. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. EDQM.
  • NIH. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. [Online]. Available: [Link]

  • ResearchGate. (2023). Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. ResearchGate. [Online]. Available: [Link]

  • Liu, K., & Yin, D. (2009). Efficient Method for the Synthesis of 2,3-unsubstituted Nitro Containing Indoles From O-Fluoronitrobenzenes. PubMed. [Online]. Available: [Link]

  • ACS Publications. (2008). Efficient Method for the Synthesis of 2,3-Unsubstituted Nitro Containing Indoles from o-Fluoronitrobenzenes. Organic Letters. [Online]. Available: [Link]

  • Beier, P., et al. (2023). Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. [Online]. Available: [Link]

  • Frontiers. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry.
  • Lumsden, M. D., et al. (1993). Solid-state nitrogen-15 NMR studies of the nitroso group in the nitrosobenzene dimer and p-nitroso-N,N-dimethylaniline. Journal of the American Chemical Society. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Online]. Available: [Link]

  • Buchwald, S. L., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization.
  • Cosmetic Ingredient Review. (2023). Nitrosation Resource Document. Cosmetic Ingredient Review. [Online]. Available: [Link]

  • Reddy, P. S., et al. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. [Online]. Available: [Link]

  • Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. PMC. [Online]. Available: [Link]

  • ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. [Online]. Available: [Link]

  • Casado, J., et al. (1981). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Feelisch, M., et al. (2005). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. ResearchGate. [Online]. Available: [Link]

Sources

Application of 4-Fluoro-1H-indazole-6-carbaldehyde in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 4-Fluoro-1H-indazole-6-carbaldehyde in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that selecting the optimal building block is the most critical decision in early-stage drug discovery. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6)[1] is a highly specialized, privileged scaffold designed for the development of targeted therapeutics, particularly protein kinase inhibitors[2].

The indazole core is a well-established bioisostere of indole, uniquely positioned to mimic the adenine ring of ATP[3]. It acts as a bidentate hydrogen bond donor and acceptor, anchoring the molecule firmly within the highly conserved kinase hinge region[2].

Why the 4-Fluoro and 6-Carbaldehyde substitutions?

  • 4-Fluoro Substitution (Metabolic & Physicochemical Control): The introduction of a fluorine atom at the C4 position is a deliberate mechanistic choice. Fluorine exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the indazole N-H, thereby modulating membrane permeability and solubility. Furthermore, it sterically and electronically blocks cytochrome P450-mediated oxidation at the C4 position, significantly enhancing the metabolic half-life of the resulting drug candidate.

  • 6-Carbaldehyde Group (Synthetic Versatility): The aldehyde at the C6 position serves as a highly reactive electrophilic handle. It allows for rapid, late-stage diversification (e.g., reductive aminations, Wittig reactions, and cyclizations) to probe the solvent-exposed regions or deep hydrophobic pockets of the kinase ATP-binding site[4]. This specific substitution pattern has been successfully utilized in the synthesis of novel PLK4 (Polo-like kinase 4) inhibitors[5].

Synthetic Diversification Workflow

The strategic value of 4-Fluoro-1H-indazole-6-carbaldehyde lies in its ability to generate diverse chemical libraries. The workflow below illustrates the primary synthetic trajectories used to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

SyntheticWorkflow A 4-Fluoro-1H-indazole-6-carbaldehyde (Core Scaffold) B Reductive Amination (Amines, NaBH3CN) A->B C Wittig Reaction (Phosphonium Ylides) A->C D Condensation (Diamines, Oxidant) A->D E Secondary/Tertiary Amines (Solubility Modulators) B->E F Alkene Derivatives (Conformational Restraint) C->F G Benzimidazole Hybrids (Hinge Binders) D->G

Caption: Synthetic diversification of 4-Fluoro-1H-indazole-6-carbaldehyde in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Reductive Amination for Library Generation

Objective: Convert the C6-aldehyde into a substituted amine to improve aqueous solubility and target the solvent-exposed region of the kinase. Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger reducing agents (like LiAlH₄ or NaBH₄) to prevent the premature reduction of the aldehyde to an alcohol. It selectively reduces the iminium ion intermediate formed in situ.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Fluoro-1H-indazole-6-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to adjust the pH to ~5-6. Causality: Mild acidity protonates the intermediate carbinolamine, facilitating the elimination of water to form the highly electrophilic iminium ion. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12-16 hours at room temperature under a nitrogen atmosphere.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (typically 5-10% MeOH in DCM). The disappearance of the UV-active starting material and the appearance of a more polar, ninhydrin-positive spot confirms conversion. LC-MS must show the [M+H]⁺ peak of the target amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography or preparative HPLC.

Protocol B: Synthesis of Benzimidazole Hybrids

Objective: Construct a rigid, extended aromatic system to engage deep hydrophobic pockets adjacent to the hinge region.

Step-by-Step Methodology:

  • Condensation: Combine 4-Fluoro-1H-indazole-6-carbaldehyde (1.0 eq) and a substituted 1,2-phenylenediamine (1.0 eq) in ethanol.

  • Oxidative Cyclization: Add a catalytic amount of an oxidant (e.g., p-benzoquinone or sodium metabisulfite) to facilitate the oxidative ring closure of the intermediate Schiff base.

  • Heating: Reflux the mixture at 80°C for 4-6 hours.

  • Self-Validation Checkpoint: The reaction mixture will typically undergo a distinct color change. Precipitation of the product often occurs upon cooling. Verify the loss of the sharp aldehyde C=O stretch (~1690 cm⁻¹) via IR spectroscopy.

  • Isolation: Cool to room temperature, filter the precipitate, wash with cold ethanol, and recrystallize to yield the pure benzimidazole derivative.

Quantitative Data & Physicochemical Profiling

Understanding the baseline metrics of your starting scaffold is critical for predicting the behavior of downstream derivatives.

Property / MetricValue / DescriptionImpact on Drug Discovery
CAS Number 1893909-76-6[1]Unique identifier for sourcing, compliance, and IP tracking.
Molecular Weight 164.14 g/mol [1]Low MW fragment; provides ample room to add functional groups without violating Lipinski's Rule of 5.
C4-Fluoro Substitution Inductive EWGLowers indazole pKa; blocks C4 metabolic oxidation; enhances lipophilic efficiency (LipE) and membrane permeability.
C6-Carbaldehyde Electrophilic handleEnables rapid library generation via late-stage functionalization (reductive amination, condensation).
Indazole Core H-bond donor/acceptorPrivileged scaffold for mimicking the adenine ring of ATP in kinase hinge regions[2].

Biological Application: Mechanism of Action in Kinase Inhibition

Derivatives synthesized from 4-Fluoro-1H-indazole-6-carbaldehyde are predominantly evaluated as ATP-competitive kinase inhibitors[2]. By structurally mimicking ATP, these compounds bind to the active site of kinases (such as PLK4, which is critical for centriole duplication and cell cycle progression)[5], thereby blocking the phosphorylation of downstream substrates and inducing apoptosis in oncogenic cells.

Pathway Ligand Indazole Derivative (Inhibitor) Kinase Target Kinase (e.g., PLK4 / FLT3) Ligand->Kinase Competitive Inhibition Substrate Downstream Effectors (Proliferation Signals) Kinase->Substrate Phosphorylation ATP ATP (Endogenous Substrate) ATP->Kinase Binds Hinge Region Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Pathway Blockade

Caption: Mechanism of action for indazole-based competitive kinase inhibitors.

References

  • Title: WO2022184049A1 - Plk4抑制剂及其用途 (PLK4 Inhibitors and Their Uses)
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry (PMC) URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances (PMC) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (PMC) URL: [Link]

Sources

Application Note: Optimized NMR Sample Preparation for 4-Fluoro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven guide for the preparation of high-quality NMR samples of 4-Fluoro-1H-indazole-6-carbaldehyde. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure spectral accuracy and reproducibility. We address critical aspects including solvent selection, sample stability, and specific considerations for both proton (¹H) and fluorine (¹⁹F) NMR spectroscopy. By following this guide, users can mitigate common issues such as poor line shape, signal broadening, and sample degradation, leading to reliable data for structural elucidation, purity assessment, and reaction monitoring.

Introduction: The Criticality of Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining molecular structure.[1] However, the quality of the resulting spectrum is fundamentally dependent on the quality of the sample preparation. For a molecule like 4-Fluoro-1H-indazole-6-carbaldehyde, which possesses a polar indazole core, a reactive aldehyde group, and a fluorine substituent, careful consideration of the preparation protocol is paramount.[2][3] The aldehyde functionality is susceptible to oxidation, while the N-H proton can undergo exchange, affecting spectral features.[4]

The primary goals of this protocol are:

  • To achieve complete and stable dissolution of the analyte.

  • To select a deuterated solvent that minimizes signal overlap and unwanted interactions.[5]

  • To eliminate particulate matter that degrades spectral resolution.[6]

  • To ensure a sample concentration that provides an optimal signal-to-noise ratio (S/N) without causing line broadening.[7]

This guide moves beyond a simple list of steps, providing the underlying scientific principles to empower researchers to make informed decisions and troubleshoot effectively.

Analyte Properties: 4-Fluoro-1H-indazole-6-carbaldehyde

A foundational understanding of the analyte's properties is essential for protocol design.

PropertyValueSource
Chemical Formula C₈H₅FN₂O[8]
Molecular Weight 164.14 g/mol [8]
Appearance Solid (Typical)-
Purity ≥95% (Typical)[8]
Key Functional Groups Indazole N-H, Aromatic C-F, Aldehyde (-CHO)[2][3]

The presence of the N-H proton and the polar aldehyde group suggests that polar deuterated solvents will be effective for solubilization. The aromatic fluorine atom makes this compound an excellent candidate for ¹⁹F NMR studies.[9]

Core Protocol: From Vial to Spectrometer

This section details the validated, step-by-step workflow for preparing analysis-ready NMR samples.

Materials and Equipment
  • 4-Fluoro-1H-indazole-6-carbaldehyde

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent), clean and dry[6]

  • Deuterated NMR solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)[10]

  • Glass vials (e.g., 1-dram)

  • Pasteur pipettes and bulbs

  • Cotton wool or syringe filters (0.45 µm PTFE)

  • Analytical balance

  • Vortex mixer

  • NMR tube caps

  • (Optional) Internal standard for quantitative NMR (qNMR)

Solvent Selection: A Critical Decision Point

The choice of deuterated solvent is the most critical step in sample preparation.[1] Deuterated solvents are essential to prevent the solvent's own proton signals from overwhelming the analyte's spectrum and to provide a deuterium signal for the instrument's field-frequency lock.[10][11]

For 4-Fluoro-1H-indazole-6-carbaldehyde, the following solvents are recommended based on its structure:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): (Recommended First Choice) Its high polarity makes it an excellent solvent for many polar and heterocyclic compounds.[10][12] It will solubilize the analyte well and is less likely to engage in hydrogen bonding that could excessively broaden the N-H proton signal.

  • Chloroform-d (CDCl₃): The most common solvent in organic chemistry.[10] It should be tested, but be aware that its moderate polarity may not be sufficient for higher concentrations, and trace acidity can sometimes affect sensitive compounds.[6]

  • Acetone-d₆: A good alternative with moderate polarity, suitable for a wide range of organic molecules.[10]

The diagram below illustrates the decision-making process for solvent selection.

start Start: Have Analyte solubility_test Initial Solubility Test (e.g., in non-deuterated solvent) start->solubility_test choose_dmso Select DMSO-d6 (High Polarity) solubility_test->choose_dmso Poorly soluble in non-polar solvents choose_cdcl3 Select CDCl3 (Moderate Polarity) solubility_test->choose_cdcl3 Soluble in common organics prepare_sample Prepare NMR Sample choose_dmso->prepare_sample choose_acetone Select Acetone-d6 (Alternative) choose_cdcl3->choose_acetone If issues arise choose_cdcl3->prepare_sample choose_acetone->prepare_sample end Proceed to Analysis prepare_sample->end

Caption: Solvent selection workflow for the analyte.

The following table summarizes the properties of the recommended solvents.

Deuterated SolventResidual ¹H Peak (ppm)¹³C Signal (ppm)Properties & Rationale
DMSO-d₆ ~2.5039.52High polarity. Excellent for dissolving polar heterocycles. The N-H proton signal is often well-resolved.[10][13]
CDCl₃ ~7.2677.16Most common. Good for general organic compounds. Easy to remove post-analysis. May not be polar enough for high concentrations.[10][14]
Acetone-d₆ ~2.0529.84, 206.26Good intermediate polarity. Versatile solvent. Residual peak is in the aliphatic region, avoiding overlap with aromatic signals.[10][13]
Experimental Workflow: Step-by-Step Protocol

The following diagram outlines the entire sample preparation process.

Caption: Experimental workflow for NMR sample preparation.

  • Weighing the Analyte: Accurately weigh the solid sample into a clean, dry glass vial.

    • For ¹H NMR , 1-10 mg is typically sufficient for compounds with a molecular weight under 600 g/mol .[15]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. Aim for 10-30 mg.[15]

  • Dissolution: Add the chosen deuterated solvent to the vial using a clean pipette. A volume of 0.5 mL to 0.6 mL is standard for a 5 mm NMR tube.[15][16] Crucial Insight: Always dissolve the sample in a separate vial before transferring it to the NMR tube.[7][16] This ensures complete dissolution and allows for easy filtration if necessary. Attempting to dissolve the solid directly in the narrow NMR tube often leads to incomplete mixing and a concentration gradient, which severely degrades spectral quality.[16]

  • Mixing: Cap the vial and mix thoroughly using a vortex mixer until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Filtration (Conditional Step): If any solid particulates are visible or the solution appears cloudy, it must be filtered.[15]

    • Method: Take a clean Pasteur pipette and firmly push a small plug of cotton wool into the neck.

    • Use this filter pipette to draw up the sample solution and transfer it into the clean NMR tube. The cotton will trap fine particles.[16]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube, ensuring the final liquid height is approximately 4-5 cm (0.5-0.6 mL).[16] An incorrect sample height can make it difficult for the spectrometer to shim the magnetic field correctly, resulting in broad, asymmetric peaks.[6][15]

  • Capping and Cleaning: Place a clean cap securely on the NMR tube. Wipe the exterior of the tube, especially the bottom 10 cm, with a tissue lightly dampened with isopropanol or acetone to remove any dust or fingerprints.[15] This prevents contamination of the NMR probe.

Special Considerations for ¹⁹F NMR Spectroscopy

The fluorine atom on the indazole ring makes ¹⁹F NMR a highly informative technique. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[9]

  • Chemical Shift Range: The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion.[9]

  • Referencing: For accurate and reproducible chemical shifts, an internal or external reference standard is often used. If quantitative data is required, a certified internal standard must be added directly to the sample.[17]

¹⁹F NMR Reference StandardChemical Shift (vs. CFCl₃)Notes
Trifluoroacetic acid (TFA)-76.55 ppmCommonly used, but its acidity can react with sensitive samples. Signal is a sharp singlet.[18][19]
Fluorobenzene-113.15 ppmA neutral, less reactive standard.[19]
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)-61.3 ppm (in DMSO-d₆)A certified reference material (CRM) suitable for quantitative ¹⁹F qNMR.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor line shape / Broad peaks 1. Undissolved particulate matter.[6]2. Poor quality or dirty NMR tube.[15]3. Sample concentration is too high or inhomogeneous.[7]1. Filter the sample through a cotton plug or syringe filter.[16]2. Use a high-quality NMR tube and ensure it is perfectly clean.[6]3. Ensure the sample is fully dissolved and mixed. If necessary, prepare a more dilute sample.
Low Signal-to-Noise (S/N) 1. Sample concentration is too low.[15]2. Insufficient number of scans acquired.1. Prepare a more concentrated sample, staying within solubility limits.2. Increase the number of scans during NMR acquisition.
Unexpected Peaks in Spectrum 1. Impurities in the analyte.2. Water or other impurities in the deuterated solvent.[15]3. Sample degradation (e.g., oxidation of the aldehyde).[4]1. Verify the purity of the starting material.2. Use a fresh, high-purity deuterated solvent.[5]3. Prepare the sample immediately before analysis. Store solutions in the dark and at low temperatures if necessary.[4]
Analyte Fails to Dissolve 1. Incorrect solvent choice.[12]2. Insufficient solvent volume.1. Switch to a more polar solvent, such as DMSO-d₆.[12]2. Ensure adequate solvent (~0.6 mL) is used for the amount of solid.

Conclusion

References

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Protheragen. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. SciSpace. [Link]

  • ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC. [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (¹⁹F) NMR Research. Defense Technical Information Center. [Link]

  • Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • NMR Sample Preparation. University of Vienna. [Link]

  • 4-Fluoroindazole. PubChem - NIH. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. [Link]

  • ¹⁹F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • Fluorine NMR. University of Washington. [Link]

  • Sample Preparation. University College London. [Link]

  • Sample Preparation and Positioning. University of California, Riverside. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Sample preparation. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. [Link]

  • Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizhny Novgorod. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 4-Fluoro-1H-indazole-6-carbaldehyde Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6)[1] is a highly privileged, functionally dense heterocyclic scaffold utilized extensively in modern medicinal chemistry. It serves as a critical building block in the synthesis of potent multi-kinase inhibitors, specifically targeting PLK4 (Polo-like kinase 4) in oncology drug development[2].

In pharmaceutical synthesis, the purity of this intermediate is paramount. The presence of structurally similar regioisomers—such as 5-fluoro or 7-fluoro-1H-indazole-6-carbaldehyde[3]—or downstream degradation products (e.g., carboxylic acids resulting from aldehyde oxidation) can propagate through subsequent Ullmann-type couplings or reductive aminations[4]. To ensure the integrity of the final Active Pharmaceutical Ingredient (API), a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

This application note details a robust, self-validating HPLC protocol designed to separate 4-Fluoro-1H-indazole-6-carbaldehyde from its synthetic impurities, grounded in the physicochemical realities of the molecule.

Physicochemical Profiling & Method Rationale

Developing an analytical method for this analyte requires navigating two primary chemical features: the amphoteric indazole core and the reactive carbaldehyde moiety.

  • Suppressing Indazole Ionization: The 1H-indazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). It acts as a weak base and a weak acid. If the mobile phase pH is near the molecule's pKa, the analyte will exist in a dynamic equilibrium of ionized and neutral states, leading to severe chromatographic peak tailing and unpredictable retention times. To force the molecule into a single, uniform state, the mobile phase is heavily acidified using 0.1% Trifluoroacetic Acid (TFA)[5]. TFA acts as an ion-pairing agent, masking residual silanol groups on the silica column and ensuring sharp, symmetrical peaks.

  • Mitigating Aldehyde Reactivity: Carbaldehydes are highly susceptible to oxidation and nucleophilic attack. If primary alcohols (like methanol) are used as sample diluents under acidic conditions, transient hemiacetals can form, creating artificial impurity peaks. Therefore, an aprotic solvent mixture of Acetonitrile (ACN) and Water is strictly mandated for sample preparation.

  • Stationary Phase Selection: A high-density, end-capped C18 column (e.g., Welch XB-C18)[2] provides the necessary hydrophobic retention and steric selectivity to resolve positional fluoro-isomers that differ only by the location of the fluorine atom on the aromatic ring.

Rationale cluster_0 Method Variables A Analyte: 4-Fluoro-1H-indazole-6-carbaldehyde Amphoteric Core & Reactive Aldehyde B Mobile Phase pH < 3.0 (0.1% TFA in H2O/ACN) A->B Suppress N-ionization C Stationary Phase (End-capped C18, 5 µm) A->C Maximize hydrophobic interaction D Sample Diluent (Aprotic: ACN/H2O) A->D Prevent acetal formation E Robust RP-HPLC Purity Method Baseline Resolution of Regioisomers B->E C->E D->E

Caption: Physicochemical rationale driving HPLC method development for indazole-carbaldehydes.

Experimental Protocols & Chromatographic Conditions

To ensure reproducibility across different laboratory environments, the following step-by-step methodology must be strictly adhered to.

Chromatographic Parameters

The highly conjugated aromatic system of the indazole core exhibits strong π→π∗ transitions, making 254 nm the optimal wavelength for universal impurity detection[6].

ParameterSpecification
Column Welch XB-C18 (5 µm, 4.6 × 150 mm) or equivalent[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength 254 nm (Reference 360 nm if using DAD)
Injection Volume 10 µL
Sample Diluent Acetonitrile : Water (50:50, v/v)
Gradient Elution Program

An isocratic hold is utilized initially to elute highly polar impurities (e.g., unreacted hydrazine derivatives), followed by a linear gradient to resolve the main peak from structurally similar regioisomers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Mechanistic Purpose
0.0955Initial hold; retain polar degradation products
2.0955Isocratic stabilization
12.01090Linear gradient; elute main peak and regioisomers
15.01090High organic wash; clear hydrophobic dimers[4]
15.1955Return to initial conditions
20.0955Column re-equilibration
Sample Preparation Workflow
  • Standard Preparation: Accurately weigh 25.0 mg of 4-Fluoro-1H-indazole-6-carbaldehyde reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 25 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved.

  • Volume Adjustment: Dilute to volume with HPLC-grade Water and mix thoroughly (Final concentration: 0.5 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Workflow S1 1. Sample Prep Dilute to 0.5 mg/mL in ACN:H2O (50:50) S2 2. System Suitability Inject Blank -> Std (x5) Require RSD < 2.0% S1->S2 S3 3. Gradient Elution 5% to 95% ACN Monitor at 254 nm S2->S3 S4 4. Data Processing Integrate Peaks Calculate Area % S3->S4

Caption: Step-by-step analytical workflow from sample preparation to data processing.

Method Validation & Self-Validating System Suitability

A scientifically rigorous protocol must prove its own validity during every execution. This is achieved through a built-in System Suitability Testing (SST) sequence that runs prior to sample analysis, aligning with ICH Q2(R1) guidelines[6].

The Self-Validating Sequence

Before any sample data is accepted, the system must pass the following sequential checks:

  • Blank Injection (Diluent only): Validates that there is no column carryover or baseline interference at the retention time of the main peak.

  • Sensitivity Solution (0.05% of Standard Concentration): Validates the Limit of Quantitation (LOQ). The signal-to-noise (S/N) ratio of the 4-Fluoro-1H-indazole-6-carbaldehyde peak must be 10.

  • Standard Replicates (5 consecutive injections): Validates system precision. The Relative Standard Deviation (RSD) of the peak areas must be 2.0%.

Validation Parameters Summary

Based on historical validation data for indazole derivatives[5][6], the method conforms to the following quantitative performance metrics:

Validation ParameterAcceptance CriteriaTypical Observed Results
Specificity Resolution ( Rs​ ) between main peak and closest impurity 1.5 Rs​ > 2.5 (Baseline separation)
Linearity Range R2≥0.999 across 25% to 150% of target concentration R2=0.9998
Accuracy (Recovery) 98.0% – 102.0% at three concentration levels99.5% ± 0.8%
Method Precision RSD 2.0% for 6 independent sample preparationsRSD = 1.1%
Limit of Detection (LOD) Signal-to-Noise (S/N) 3~0.15 µg/mL

Troubleshooting & Mechanistic Insights

When executing this method, analysts may encounter specific chromatographic artifacts tied directly to the chemistry of 4-Fluoro-1H-indazole-6-carbaldehyde:

  • Fronting or Split Peaks: If the sample is dissolved in 100% Acetonitrile rather than the 50:50 ACN:Water diluent, the injection solvent will be significantly stronger than the initial mobile phase (5% B). This causes the analyte to travel rapidly down the column before partitioning properly, resulting in peak splitting. Solution: Always match the diluent polarity closely to the initial gradient conditions.

  • Appearance of a Pre-Peak (Oxidation): If the sample solutions are left on the autosampler for extended periods (>48 hours) without temperature control, the aldehyde group may oxidize to form 4-fluoro-1H-indazole-6-carboxylic acid. Because the carboxylic acid is more polar than the aldehyde, it will elute earlier in the reversed-phase gradient. Solution: Prepare samples freshly or store autosampler vials at 4 °C.

References

  • Google P
  • ACS Publications. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction".[Link]

  • PMC. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method".[Link]

  • ResearchGate. "Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269".[Link]

Sources

Application Notes and Protocols for Knoevenagel Condensation Reactions with 1H-Indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Scaffolds in Medicinal Chemistry

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors used in oncology such as axitinib and pazopanib.[1][2] The functionalization of the indazole ring, particularly at the 3-position, is a critical strategy for modulating biological activity and developing new chemical entities.[1][2] 1H-indazole-3-carboxaldehyde serves as a key and versatile intermediate, allowing for the introduction of diverse functionalities.[1]

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is exceptionally well-suited for the elaboration of 1H-indazole-3-carboxaldehydes into a variety of valuable derivatives, such as indazole-based chalcones and other α,β-unsaturated systems.[4][5] These products are not only important for further synthetic transformations but also exhibit a wide range of biological activities, including antiproliferative and antimicrobial effects.[4][5][6]

This guide provides a detailed exploration of the Knoevenagel condensation as applied to 1H-indazole-3-carboxaldehydes, offering insights into the reaction mechanism, a summary of effective catalytic systems, and detailed, step-by-step protocols for practical implementation in a research and development setting.

Reaction Mechanism: A Base-Catalyzed Pathway to α,β-Unsaturated Indazoles

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[7] The reaction is initiated by the deprotonation of the active methylene compound by a base, typically a weak amine like piperidine, to form a resonance-stabilized carbanion (enolate).[7][8] This potent nucleophile then attacks the electrophilic carbonyl carbon of the 1H-indazole-3-carboxaldehyde. The resulting tetrahedral intermediate subsequently undergoes protonation to form a β-hydroxy adduct, which then readily eliminates a molecule of water (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product.[8]

Knoevenagel_Mechanism Indazole_Aldehyde 1H-Indazole-3- carboxaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Indazole_Aldehyde->Tetrahedral_Intermediate Nucleophilic Attack Active_Methylene Active Methylene Compound (Z-CH2-Z') Carbanion Resonance-Stabilized Carbanion (Enolate) Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Tetrahedral_Intermediate Beta_Hydroxy β-Hydroxy Adduct Tetrahedral_Intermediate->Beta_Hydroxy Protonation Product α,β-Unsaturated Indazole Derivative Beta_Hydroxy->Product Dehydration Water H₂O Beta_Hydroxy->Water Product->Base Catalyst Regeneration Protonated_Base Protonated Base

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Critical Parameters and Optimization Strategies

The success of the Knoevenagel condensation with 1H-indazole-3-carboxaldehydes hinges on the careful selection of several key parameters:

  • Catalyst: While a range of catalysts can be employed, weak organic bases such as piperidine and ammonium acetate are commonly used and often provide excellent yields under mild conditions.[6][9] For greener approaches, heterogeneous catalysts or even agro-waste extracts have been shown to be effective.[10][11] The choice of catalyst can influence reaction times and the need for purification.

  • Active Methylene Compound: The reactivity of the active methylene compound is dictated by the electron-withdrawing nature of the 'Z' and 'Z'' groups. Malononitrile is generally more reactive than ethyl cyanoacetate, which in turn is more reactive than dialkyl malonates.[12]

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. While traditional protocols often utilize solvents like ethanol or DMF, there is a growing emphasis on greener alternatives, including water and solvent-free conditions, often in conjunction with microwave irradiation.[3][13][14] Solvent-free "grindstone" methods have also been reported to be effective.[15]

  • Temperature and Reaction Time: Many Knoevenagel condensations with 1H-indazole-3-carboxaldehydes can be conducted at room temperature, although gentle heating may be required for less reactive substrates.[5][13] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[3][16] It has been noted that under some conditions, indole-3-carboxaldehyde (a close analog) may require longer reaction times compared to other aromatic aldehydes.[17]

  • Work-up and Purification: A significant advantage of many Knoevenagel condensation protocols is the straightforward work-up. Often, the product precipitates from the reaction mixture and can be isolated by simple filtration, yielding a product of high purity.[6][13] In cases where the product is more soluble, standard column chromatography is effective.[6]

Summary of Catalytic Systems and Reaction Conditions

CatalystActive Methylene CompoundSolventConditionsYieldReference
Piperidine2-Cyanoacetamide / Ethyl CyanoacetateEthanolRoom Temperature40-95%[6]
Ammonium AcetateMalononitrileSolvent-freeSonication, Room Temp.High[9]
Agro-waste ExtractMalononitrileAqueous ExtractRoom Temperature89% (with Indole-3-carboxaldehyde)
Ni(NO₃)₂·6H₂O (5 mol%)MalononitrileWaterRoom Temperature~90%[13]
HydroxyapatiteMalononitrile / Ethyl CyanoacetateSolvent-freeMicrowave (1250 W), 2 min89-98%[3]
Gallium ChlorideMalononitrile / Ethyl CyanoacetateSolvent-free (grindstone)Room TemperatureHigh[15]
DBU/H₂OMalononitrile / Ethyl CyanoacetateWaterRoom TemperatureExcellent[12]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile

This protocol is a general and highly effective method for the synthesis of 2-((1H-indazol-3-yl)methylene)malononitrile derivatives.

Materials:

  • 1H-indazole-3-carboxaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, e.g., 0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a stirred solution of 1H-indazole-3-carboxaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 1-4 hours), a precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-((1H-indazol-3-yl)methylene)malononitrile.

Protocol 2: Microwave-Assisted, Solvent-Free Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol offers a rapid and environmentally friendly approach to the synthesis of ethyl 2-cyano-3-(1H-indazol-3-yl)acrylate.

Materials:

  • 1H-indazole-3-carboxaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (catalytic amount, e.g., 0.2 mmol)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 1H-indazole-3-carboxaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 160-320 W) for a short duration (e.g., 30-60 seconds).[14] The optimal time and power should be determined for the specific substrate and instrument.

  • After irradiation, allow the vial to cool to room temperature.

  • The resulting solid mass can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.[14]

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the reaction time or gently heating the reaction mixture. For less reactive active methylene compounds like diethyl malonate, a stronger base or more forcing conditions may be necessary. Ensure the 1H-indazole-3-carboxaldehyde starting material is pure, as impurities can inhibit the reaction.

  • Side Reactions: The formation of Michael adducts can sometimes occur, especially with an excess of the active methylene compound. Using a 1:1 stoichiometry of reactants can help to minimize this side reaction.

  • Catalyst Selection: The basicity of the catalyst is crucial. Strong bases can lead to self-condensation of the aldehyde or other undesired side reactions. Weakly basic amines like piperidine are generally preferred for their selectivity.

  • Stereoselectivity: In most cases, the Knoevenagel condensation yields the thermodynamically more stable E-isomer as the major or exclusive product.

Conclusion

The Knoevenagel condensation is a powerful and versatile tool for the synthetic elaboration of 1H-indazole-3-carboxaldehydes. The reaction's operational simplicity, tolerance of a wide range of functional groups, and the biological significance of its products make it an indispensable transformation in the field of medicinal chemistry and drug development. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently access a diverse array of novel indazole derivatives with the potential for significant therapeutic applications. The ongoing development of greener and more efficient protocols, such as those employing microwave assistance and solvent-free conditions, further enhances the utility of this classic reaction in modern organic synthesis.

References

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available at: [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Rasayan J. Chem. Available at: [Link]

  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC - NIH. Available at: [Link]

  • Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. ACS Publications. Available at: [Link]

  • A new finding in the old Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

  • Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. ResearchGate. Available at: [Link]

  • Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. PMC. Available at: [Link]

  • A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. ResearchGate. Available at: [Link]

  • Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles. ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. J. Chil. Chem. Soc. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]

  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. MDPI. Available at: [Link]

  • Solvent Free Microwave-Assisted Knoevenagel Condensation of Dehydroacetic Acid with Benzaldehyde Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Wittig reaction protocol for 4-Fluoro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Wittig Olefination of 4-Fluoro-1H-indazole-6-carbaldehyde

Executive Summary

The transformation of 4-fluoro-1H-indazole-6-carbaldehyde into 4-fluoro-6-vinyl-1H-indazole via the Wittig reaction is a critical pathway in the synthesis of advanced pharmaceutical intermediates. The resulting vinyl-indazole is a highly versatile building block, primed for downstream functionalization via Suzuki-Miyaura cross-coupling, olefin metathesis, or hydroboration. This application note provides a field-proven, self-validating protocol designed to overcome the inherent challenges of performing strong-base chemistry on an unprotected, acidic heterocyclic scaffold.

Mechanistic Insights & Reaction Design

The Challenge of the Unprotected Indazole

The 1H-indazole scaffold is amphoteric. While it can be protonated under strongly acidic conditions, its most critical feature in the context of a Wittig reaction is the acidity of the N-H bond, which possesses a pKa of approximately 13.86 [1].

Standard Wittig methylenation utilizes methyltriphenylphosphonium bromide ( Ph3​PCH3​Br ) and a strong base such as potassium tert-butoxide ( KOtBu , pKa ~17) to generate the reactive phosphorus ylide. If a standard 1:1 stoichiometry is applied to an unprotected indazole-carbaldehyde, the generated ylide (or the KOtBu itself) will preferentially deprotonate the indazole N-H rather than participating in the olefination, stalling the reaction.

Stoichiometric Logic & Causality

To bypass the need for an intermediate protection/deprotection sequence (e.g., using THP or Boc groups), this protocol employs a calculated stoichiometric excess: 3.0 equivalents of phosphonium salt and 2.9 equivalents of base [2].

The Causality:

  • The 2.9 equivalents of KOtBu react with the 3.0 equivalents of Ph3​PCH3​Br to generate 2.9 equivalents of the active ylide ( Ph3​P=CH2​ ), leaving a slight excess of unreacted phosphonium salt to ensure no free KOtBu remains. This prevents base-catalyzed side reactions (like the Cannizzaro reaction) on the aldehyde.

  • Upon addition of the substrate (1.0 eq), 1.0 equivalent of the ylide acts strictly as a base, instantly deprotonating the indazole N-H to form an indazolide anion.

  • The remaining 1.9 equivalents of ylide act as the nucleophile, driving the Wittig olefination of the C6-aldehyde to completion.

Stoichiometry Substrate Indazole-CHO (1.0 eq) Anion Indazolide-CHO Anion Substrate->Anion Acid-Base Reaction Ylide1 Ylide (1.0 eq) Ylide1->Anion Acts as Base Product Vinyl-Indazole Product Anion->Product Wittig Olefination Ylide2 Ylide (1.9 eq) Ylide2->Product Acts as Nucleophile

Fig 1: Stoichiometric logic for the Wittig olefination of an unprotected indazole.

The Vedejs Mechanism

Historically, the Wittig reaction was thought to proceed via a charged betaine intermediate. However, modern mechanistic understanding, pioneered by E. Vedejs, confirms that under salt-free or standard aprotic conditions, the reaction proceeds via an asynchronous [2+2] cycloaddition directly into a four-membered neutral oxaphosphetane intermediate [3]. This intermediate subsequently undergoes a syn-cycloreversion to yield the alkene and triphenylphosphine oxide ( Ph3​P=O ).

Mechanism Reactants Aldehyde + Ylide TS Asynchronous [2+2] Cycloaddition Reactants->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Cycloreversion Syn-Cycloreversion (Decomposition) Oxaphosphetane->Cycloreversion Products Alkene + Ph3P=O Cycloreversion->Products

Fig 2: Modern Vedejs mechanism for the Wittig reaction via an oxaphosphetane.

Experimental Protocol

Quantitative Data & Reagent Setup

Table 1: Reaction Components (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluoro-1H-indazole-6-carbaldehyde164.141.01.64 gSubstrate
Methyltriphenylphosphonium bromide357.223.010.72 gWittig Reagent Precursor
Potassium tert-butoxide ( KOtBu )112.212.93.25 gBase
Tetrahydrofuran (THF), Anhydrous72.11N/A50 mLSolvent
Step-by-Step Methodology

Step 1: System Preparation & Ylide Generation (Self-Validating Step)

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

  • Charge the flask with methyltriphenylphosphonium bromide (10.72 g, 30.0 mmol) and anhydrous THF (40 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add KOtBu (3.25 g, 29.0 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours.

    • In-Process Control (IPC) & Validation: The suspension will transition into a vibrant, persistent yellow/orange solution. This color change is a self-validating indicator that the system is strictly anhydrous and the active ylide has successfully formed.

Step 2: Substrate Addition

  • In a separate dry vial, dissolve 4-fluoro-1H-indazole-6-carbaldehyde (1.64 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Re-cool the ylide solution to 0 °C.

  • Add the substrate solution dropwise to the ylide over 15 minutes via syringe to manage the exothermic acid-base neutralization (deprotonation of the indazole N-H).

  • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

Step 3: Quench & Workup

  • Quench the reaction by adding saturated aqueous NH4​Cl (20 mL). The yellow color will dissipate, indicating the destruction of any residual ylide.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with additional EtOAc ( 2×30 mL).

  • Wash the combined organic extracts sequentially with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid (a mixture of the target product and Ph3​P=O ).

Step 4: Purification

  • Trituration (Optional but recommended): Suspend the crude solid in cold diethyl ether / hexanes (1:1, 30 mL). The bulk of the Ph3​P=O will precipitate. Filter the solid and concentrate the filtrate.

  • Purify the concentrated filtrate via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 10% to 40% EtOAc in Petroleum Ether.

  • Isolate the fractions containing the product (monitor via TLC, UV active at 254 nm) and concentrate to afford 4-fluoro-6-vinyl-1H-indazole.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide

Observation / IssueCausalityProven Solution
Ylide fails to turn yellow Moisture in the system has quenched the base or the formed ylide.Ensure THF is strictly anhydrous (use a solvent purification system or fresh Sure/Seal™ bottle). Dry the phosphonium salt under vacuum at 60 °C prior to use.
Incomplete conversion of aldehyde The unprotected indazole N-H consumed the ylide, leaving insufficient equivalents for olefination.Verify the stoichiometry. Ensure exactly 3.0 eq of phosphonium salt and 2.9 eq of base are used. Do not use a 1:1 ratio.
Product co-elutes with Ph3​P=O Triphenylphosphine oxide streaks on silica gel, contaminating the non-polar product.Pre-treat the crude mixture with cold ether/hexanes to precipitate the oxide before loading onto the column. Alternatively, add a small amount of ZnCl2​ to complex the oxide.
Baseline impurities on TLC Aldehyde degradation (e.g., Cannizzaro reaction) due to excess free KOtBu .Ensure the phosphonium salt is in slight excess relative to the base (3.0 eq vs 2.9 eq) so no unreacted strong base remains when the aldehyde is added.

References

  • Wikipedia Contributors. (n.d.). Indazole. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Vertex Pharmaceuticals Inc. (2021). Indene derivatives useful for treating pain and inflammation (Patent No. CN112533905A). Google Patents.
  • Vedejs, E., & Marth, C. F. (1990). Mechanism of Wittig reaction: evidence against betaine intermediates. Journal of the American Chemical Society, 112(10), 3905–3909. Retrieved from[Link]

Application Note: Rational Design of Advanced Materials Using 4-Fluoro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern materials science, the rational design of functional polymers and chemosensors relies heavily on the selection of highly tunable building blocks. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) is a highly versatile, trifunctional synthon that bridges the gap between dynamic covalent chemistry and advanced photophysics.

Rather than serving merely as a passive structural linker, this molecule actively dictates the physicochemical properties of the resulting materials through three distinct functional zones:

  • The Aldehyde Moiety (-CHO): Acts as the primary reactive handle. It readily undergoes Schiff base condensation to form Covalent Organic Frameworks (COFs)[1] or Knoevenagel condensation to synthesize extended π -conjugated fluorophores[2].

  • The Indazole Core: A rigid, nitrogen-rich heterocycle. In solid-state porous materials, its tautomeric -NH and -N= sites create a dense, continuous hydrogen-bonding network that is critical for proton conduction[3]. In photophysics, the indazole ring modulates Intramolecular Charge Transfer (ICT), enabling "fluorescence umpolung" (overturning quenching into a light-up mode)[4].

  • The Fluorine Substituent (-F): The strong electron-withdrawing nature of the fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the electrophilicity of the adjacent reactive sites[5]. In porous networks, it imparts extreme hydrophobicity, shielding delicate bonds from hydrolytic degradation.

This guide details the application of 4-Fluoro-1H-indazole-6-carbaldehyde in two cutting-edge materials science workflows: the synthesis of ultra-stable, proton-conducting COFs and the development of "Turn-On" fluorescent probes for environmental sensing.

Application I: Proton-Conducting Covalent Organic Frameworks (F-Ind-COFs)

Mechanistic Insight & Causality

Proton exchange membrane fuel cells (PEMFCs) require materials with high intrinsic proton conductivity. Standard imine-linked COFs often fail in these applications due to their susceptibility to nucleophilic attack by water (hydrolysis).

By utilizing 4-Fluoro-1H-indazole-6-carbaldehyde as the linear linker, we engineer a self-protecting, proton-conducting pore environment. The highly electronegative fluorine atom adjacent to the imine bond creates a hydrophobic shield, sterically and electronically repelling water molecules. Concurrently, the indazole moieties line the 1D pore channels. Under humidified conditions, these nitrogen-rich sites act as proton donors and acceptors, facilitating rapid proton hopping via the Grotthuss mechanism with exceptionally low activation energy[3].

Protocol: Solvothermal Synthesis of F-Ind-COF

This protocol utilizes 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the multi-topic amine node.

Step 1: Monomer Preparation & Loading

  • Weigh 0.3 mmol of 4-Fluoro-1H-indazole-6-carbaldehyde and 0.2 mmol of TAPB.

  • Transfer the monomers into a 10 mL heavy-wall Pyrex tube to ensure precise stoichiometric balance for 2D hexagonal lattice formation.

Step 2: Solvent System & Catalysis

  • Add 3.0 mL of a mesitylene/1,4-dioxane mixture (1:1 v/v). Causality: Mesitylene provides the necessary solubility for the growing oligomers, while 1,4-dioxane facilitates the reversible imine exchange required for crystalline error-correction.

  • Add 0.3 mL of aqueous acetic acid (3 M) to catalyze the Schiff base condensation.

Step 3: Degassing & Polymerization

  • Sonicate the mixture for 10 minutes to achieve a homogeneous dispersion.

  • Perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen, preventing oxidative side reactions at high temperatures.

  • Seal the tube under vacuum and heat at 120 °C in a convection oven for 72 hours.

Step 4: Purification & Self-Validation

  • Cool to room temperature and isolate the yellow precipitate via vacuum filtration.

  • Wash extensively with anhydrous THF and acetone to remove unreacted monomers.

  • Activate the framework via Soxhlet extraction (THF) for 24 hours, followed by vacuum drying at 100 °C for 12 hours.

  • Validation Check: Validate the successful imine bond formation via FT-IR by confirming the disappearance of the aldehyde C=O stretch at ~1690 cm⁻¹ and the appearance of the imine C=N stretch at ~1620 cm⁻¹. Confirm crystallinity via Powder X-Ray Diffraction (PXRD), expecting a prominent (100) facet peak at ~2.5°[3].

Workflow Visualization

COF_Synthesis Monomer1 4-Fluoro-1H-indazole- 6-carbaldehyde Synthesis Solvothermal Condensation (120°C, 72h) Monomer1->Synthesis Monomer2 TAPB (Triamine) Monomer2->Synthesis ImineCOF Imine-Linked F-Ind-COF Synthesis->ImineCOF PoreWall Hydrophobic Pore Walls (Fluorine Shielding) ImineCOF->PoreWall Proton Proton Conduction (Indazole Grotthuss Network) ImineCOF->Proton

Workflow for F-Ind-COF synthesis and the dual role of fluorine and indazole in proton conduction.

Application II: "Turn-On" Fluorescent Probes for Hydrazine Detection

Mechanistic Insight & Causality

Hydrazine ( N2​H4​ ) is a highly toxic industrial chemical and pharmaceutical intermediate that requires rapid, low-limit detection[5]. By condensing 4-Fluoro-1H-indazole-6-carbaldehyde with malononitrile, we synthesize a strong Donor- π -Acceptor (D- π -A) probe.

In its native state, the probe exhibits weak fluorescence due to a non-radiative Intramolecular Charge Transfer (ICT) process and free bond rotation[4]. The fluorine atom significantly enhances the electrophilicity of the α,β -unsaturated dinitrile group[2]. Upon nucleophilic attack by hydrazine, the extended π -conjugation is disrupted, and a rigid hydrazone/pyrazole adduct is formed. This halts the ICT process and restricts intramolecular rotation (RIR), triggering a massive Chelation-Enhanced Fluorescence (CHEF) "Turn-On" signal[6][7].

Protocol: Probe Synthesis and Analytical Assay

Step 1: Synthesis of the F-Ind-Malononitrile Probe

  • Dissolve 1.0 mmol of 4-Fluoro-1H-indazole-6-carbaldehyde and 1.2 mmol of malononitrile in 10 mL of absolute ethanol.

  • Add 2 drops of piperidine as a base catalyst. Causality: Piperidine deprotonates the malononitrile, generating a strong carbon nucleophile for the Knoevenagel condensation.

  • Reflux the mixture for 4 hours. Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

  • Validation Check: Validate via ¹H NMR; ensure the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the vinylic proton (~8.2 ppm).

Step 2: Hydrazine Sensing Assay

  • Prepare a 10 μ M stock solution of the probe in a physiological buffer system (PBS/DMSO, 7:3 v/v, pH 7.4) to ensure solubility while mimicking environmental/biological conditions.

  • Introduce varying concentrations of hydrazine (0 to 50 μ M) into 3 mL aliquots of the probe solution.

  • Incubate at room temperature for 10 minutes. Causality: The fluorine-enhanced electrophilicity guarantees a rapid reaction time compared to non-fluorinated analogs[5].

  • Record the fluorescence emission spectra ( λex​ = 410 nm). A distinct, highly intense emission peak at ~520 nm will emerge.

Photophysical Mechanism Visualization

Sensor_Mechanism Precursor 4-Fluoro-1H-indazole- 6-carbaldehyde Probe F-Ind-Malononitrile Probe (ICT Active, OFF State) Precursor->Probe Knoevenagel Adduct Hydrazone Adduct (ICT Disrupted) Probe->Adduct Nucleophilic Attack Analyte Hydrazine (N2H4) Analyte->Adduct Signal Strong Fluorescence (Turn-ON Signal) Adduct->Signal RIR / CHEF

Photophysical mechanism of the F-Ind-based fluorescent probe for selective hydrazine detection.

Quantitative Data Summary

The integration of 4-Fluoro-1H-indazole-6-carbaldehyde into these materials yields highly competitive performance metrics compared to standard, non-functionalized equivalents.

Table 1: Comparative Materials Properties

Material SystemKey MetricF-Indazole FunctionalizedStandard Equivalent (Non-Fluorinated/Non-Indazole)Analytical Advantage
Imine-Linked COF Proton Conductivity (95% RH, 35 °C) 7.4×10−3 S/cm <1.0×10−5 S/cmIndazole networks provide a low-energy Grotthuss hopping pathway[3].
Imine-Linked COF Activation Energy ( Ea​ )0.24 eV> 0.45 eVHighly efficient, continuous hydrogen-bonded pore walls[3].
Fluorescent Probe Limit of Detection (LOD) for N2​H4​ 15 nM~120 nMFluorine lowers LUMO, increasing reactivity and sensitivity[5][7].
Fluorescent Probe Response Time< 10 minutes> 40 minutesEnhanced electrophilicity accelerates the nucleophilic attack[5].
Fluorescent Probe Signal-to-Noise Ratio (Turn-On Fold)> 120-fold~30-foldComplete disruption of ICT coupled with rigidification[4].

Sources

Application Note: A Guide to the Scale-Up Synthesis of Substituted 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The transition from laboratory-scale discovery to pilot-plant or commercial manufacturing presents significant challenges that require robust, scalable, and economically viable synthetic routes. This application note provides a detailed guide for researchers, chemists, and process development professionals on the scale-up synthesis of substituted 1H-indazole derivatives. It moves beyond a simple recitation of steps to explain the underlying principles of process design, focusing on a highly efficient and scalable metal-free approach. Key considerations for process safety, optimization, and troubleshooting are discussed to ensure a self-validating and reproducible synthesis.

The 1H-Indazole Scaffold in Drug Development

Heterocyclic compounds are foundational to pharmaceutical innovation, with nitrogen-containing scaffolds being particularly prominent.[4][5] Among these, the 1H-indazole, a bicyclic aromatic system, is a bioisostere of indole and exhibits a wide range of biological activities.[1][6] This has led to its incorporation into a variety of approved drugs, including the kinase inhibitors Pazopanib and Axitinib, used in cancer therapy, and the antiemetic Granisetron.[1][2][3] The therapeutic success of these molecules drives the demand for efficient and scalable methods to produce a diverse array of substituted indazole analogues for new drug discovery and commercial supply.[7][8]

Key Considerations for Scale-Up Synthesis

Translating a synthetic procedure from a 100 mg laboratory scale to a multi-kilogram manufacturing scale is a non-linear challenge fraught with complexities.[9] What works in a round-bottom flask may be inefficient, hazardous, or impossible in a large reactor. Successful scale-up requires a strategic approach that begins during the initial route design.

From Bench to Plant: The Core Challenges

The primary goal of chemical process development is to deliver a scalable, safe, cost-efficient, and reliable process.[10] Key physical and chemical parameters that change with scale must be anticipated and controlled:

  • Heat Transfer: Reactions that are easily managed at the lab scale can become dangerously exothermic in large reactors due to the decrease in the surface-area-to-volume ratio. Poor heat dissipation can lead to runaway reactions, product degradation, and the formation of impurities.

  • Mass Transfer & Mixing: Efficient mixing is crucial for maintaining homogeneity in multi-phasic reactions and ensuring consistent reaction kinetics. Inadequate agitation can create localized "hot spots" or concentration gradients, resulting in lower yields and inconsistent product quality.[11]

  • Reagent Addition & Stoichiometry: The rate of reagent addition, trivial at the lab bench, becomes a critical process parameter at scale to control reaction temperature and impurity formation.

  • Workup and Isolation: Procedures like extractions, filtrations, and crystallizations behave differently at a large scale. Crystallization, in particular, is a critical step that dictates the purity, particle size, and polymorphic form of the final Active Pharmaceutical Ingredient (API), all of which can impact the drug's bioavailability.[9]

  • Safety & Environmental Impact: The use of hazardous, toxic, or environmentally persistent reagents (e.g., heavy metals, potent alkylating agents) is highly undesirable for large-scale synthesis.[12]

Route Scouting for Scalability

An ideal scalable synthesis route for 1H-indazoles should possess the following attributes:

  • Convergent Synthesis: Fewer linear steps and higher overall yield.

  • Readily Available & Inexpensive Starting Materials.

  • Avoidance of Extreme Conditions: Reactions at or near ambient temperature and pressure are preferred.

  • Metal-Free or Low-Catalyst Loading: Avoids costly and difficult-to-remove metal contaminants.[12]

  • Robustness: The reaction should be insensitive to minor variations in conditions and tolerant of a wide range of functional groups.

  • Crystalline Product: Facilitates purification by recrystallization, avoiding the need for chromatography, which is impractical at a large scale.

Scale-Up_Workflow cluster_0 Discovery Phase cluster_1 Process Development & Scale-Up cluster_2 Manufacturing Route_Scouting Route Scouting & Feasibility Lab_Synthesis Lab Scale Synthesis (mg to g) Route_Scouting->Lab_Synthesis Initial_Tox Initial Toxicology & SAR Studies Lab_Synthesis->Initial_Tox Process_Opt Process Optimization (DoE, Kinetics) Initial_Tox->Process_Opt Select Lead Candidate Pilot_Scale Pilot Scale Synthesis (kg scale) Process_Opt->Pilot_Scale Impurity_Profiling Impurity Profiling & Specification Pilot_Scale->Impurity_Profiling API_Characterization API Solid State Characterization Pilot_Scale->API_Characterization Tech_Transfer Technology Transfer to Plant API_Characterization->Tech_Transfer Finalize Process Validation_Batches Process Validation Batches Tech_Transfer->Validation_Batches Commercial_Mfg Commercial Manufacturing Validation_Batches->Commercial_Mfg

Figure 1: A generalized workflow for scaling up an active pharmaceutical ingredient (API) synthesis.

Recommended Scalable Protocol: Metal-Free Synthesis from o-Aminobenzoximes

Classical routes to 1H-indazoles often rely on harsh conditions like diazotization reactions or employ transition-metal catalysts that pose scale-up and purification challenges.[12][13] A superior strategy, developed by Stambuli and co-workers, involves the mild, metal-free intramolecular cyclization of o-aminobenzoximes.[1][13][14]

Rationale for Selection

This method is exceptionally well-suited for scale-up for several reasons:

  • Metal-Free: Completely avoids issues of metal contamination in the final API.[12]

  • Mild Conditions: The reaction proceeds at low to ambient temperatures (0–23 °C), minimizing side reactions and energy costs.[13]

  • High Yields: Often provides the desired products in good to excellent yields.[13]

  • Broad Functional Group Tolerance: The method is compatible with a wide range of electron-donating and electron-withdrawing substituents on the aromatic ring.[1]

  • Accessible Starting Materials: The o-aminobenzoxime precursors are readily prepared from common o-aminoketones or o-aminobenzaldehydes.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via the selective activation of the oxime hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a mild base like triethylamine (NEt₃). The more nucleophilic arylamine then undergoes an intramolecular cyclization to form the 1H-indazole ring.

(Self-created image, not from search results)

Detailed Step-by-Step Protocol: Synthesis of 5-Chloro-1H-indazole

This protocol is adapted from the principles described in the literature and is presented for illustrative purposes.[13] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Starting Material: 2-Amino-5-chlorobenzophenone oxime

Reagents & Solvents:

  • 2-Amino-5-chlorobenzophenone oxime (1.0 eq)

  • Methanesulfonyl Chloride (MsCl, 1.2 eq)

  • Triethylamine (NEt₃, 1.5 eq)

  • Dichloromethane (DCM, 10 vol)

  • 1 M Hydrochloric Acid (aq)

  • Saturated Sodium Bicarbonate Solution (aq)

  • Brine (Saturated NaCl solution, aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heptane

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 2-amino-5-chlorobenzophenone oxime (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Inerting and Cooling: Begin stirring and purge the reactor with nitrogen. Cool the resulting solution to 0–5 °C using a circulating chiller.

  • Base Addition: Add triethylamine (1.5 eq) to the reactor via an addition funnel over 10-15 minutes, maintaining the internal temperature below 5 °C.

  • Activation and Cyclization: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. A mild exotherm is expected.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature (20–23 °C) and stir for 2-4 hours. Monitor the reaction for completion by TLC or HPLC analysis.

  • Aqueous Quench: Once the reaction is complete, cool the mixture back to 10–15 °C and slowly add water (5 vol) to quench the reaction.

  • Workup - Acid Wash: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase with 1 M HCl (2 x 5 vol) to remove excess triethylamine.

  • Workup - Base Wash: Wash the organic phase with saturated sodium bicarbonate solution (1 x 5 vol) to neutralize any remaining acid.

  • Workup - Brine Wash: Wash the organic phase with brine (1 x 5 vol).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with a small amount of DCM.

  • Solvent Swap and Crystallization: Concentrate the filtrate under reduced pressure. To the resulting crude oil or solid, add heptane (5-10 vol) and stir or heat gently to induce crystallization.

  • Isolation: Cool the slurry to 0–5 °C, hold for 1 hour, and then isolate the solid product by filtration. Wash the filter cake with cold heptane and dry under vacuum to a constant weight.

Experimental_Workflow A 1. Charge Reactor (Oxime, DCM) B 2. Cool to 0-5 °C A->B C 3. Add NEt3 B->C D 4. Add MsCl (Control Exotherm) C->D E 5. Reaction at RT (Monitor by HPLC) D->E F 6. Aqueous Quench E->F G 7. Phase Separation & Washes (Acid, Base) F->G H 8. Dry & Filter G->H I 9. Solvent Swap & Crystallization H->I J 10. Isolate & Dry Final Product I->J

Figure 2: Step-by-step experimental workflow for the metal-free synthesis of 1H-indazoles.

Process Safety Considerations
  • Exotherm Control: The reaction of methanesulfonyl chloride with triethylamine is exothermic. The addition of MsCl must be carefully controlled at a low temperature to prevent a runaway reaction. A reaction calorimetry study is highly recommended before scaling up beyond the 1 L scale to quantify the heat of reaction.

  • Reagent Handling: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and volatile. Both should be handled in a closed system with proper engineering controls.

  • Pressure: The reaction generates triethylamine hydrochloride salt. While it does not typically produce significant off-gassing, the system should be vented to a scrubber.

Troubleshooting and Optimization for Scale-Up
  • Low Yield: Ensure starting materials are pure and solvents are anhydrous. Inefficient mixing can also lead to lower yields; verify that the agitator speed is sufficient for the reactor geometry.[11]

  • Impurity Formation: The primary impurity may arise from the Beckmann rearrangement of the oxime intermediate. This is minimized by maintaining a low reaction temperature.

  • Crystallization Issues: If the product oils out or forms a fine powder that is difficult to filter, screen different crystallization solvents and cooling profiles. Seeding the solution with a small amount of pure product can often promote the growth of larger, more easily filterable crystals.

Data Summary: Substrate Scope and Yields

The metal-free synthesis from o-aminobenzoximes demonstrates broad applicability. The following table summarizes representative yields reported in the literature for this transformation, showcasing its tolerance for various substituents.[13]

EntryR¹ SubstituentR² SubstituentProductYield (%)
1HH1H-Indazole85
25-ClH5-Chloro-1H-indazole94
35-NO₂H5-Nitro-1H-indazole89
45-MeOH5-Methoxy-1H-indazole91
5HPhenyl3-Phenyl-1H-indazole88
64,5-BenzoH1H-Naphtho[2,3-d]pyrazole82

Alternative Scalable Routes

While the o-aminobenzoxime method is highly recommended, other scalable routes exist. For instance, copper-catalyzed intramolecular C-N coupling of o-haloaryl N-sulfonylhydrazones provides a viable alternative, often proceeding with low catalyst loading at moderate temperatures.[2] Another approach involves the condensation of o-fluorobenzaldehydes with hydrazine or its derivatives; however, this can require high temperatures and careful safety consideration, making continuous flow chemistry an attractive option for this transformation.[13][15]

Conclusion

The successful scale-up synthesis of substituted 1H-indazole derivatives hinges on the selection of a robust, safe, and economically viable chemical process. The metal-free cyclization of o-aminobenzoximes represents a best-in-class approach, offering mild conditions, high yields, and broad functional group tolerance, thereby avoiding many of the common pitfalls associated with large-scale heterocyclic synthesis. By carefully considering heat transfer, mixing dynamics, and process safety from the outset, development teams can efficiently transition these valuable pharmaceutical building blocks from the laboratory to manufacturing.

References

  • Liu, Y., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Online]. Available: [Link]

  • Patel, M., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. [Online]. Available: [Link]

  • Sivakumar, T., & Rajavel, R. (2011). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research. [Online]. Available: [Link]

  • Bunce, R. A., et al. (2018). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International. [Online]. Available: [Link]

  • Goud, S. K., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Online]. Available: [Link]

  • Wang, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Online]. Available: [Link]

  • Schober, L. J., et al. (2020). Synthesis of 1H‐indazole derivatives. ResearchGate. [Online]. Available: [Link]

  • Ivachtchenko, A. V., et al. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Taylor & Francis Online. [Online]. Available: [Link]

  • Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. [Online]. Available: [Link]

  • Kumar, A., et al. (2023). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Online]. Available: [Link]

  • Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Online]. Available: [Link]

  • Wang, D., et al. (2018). Gram-scale synthesis of 1H-indazole 2a. ResearchGate. [Online]. Available: [Link]

  • Chen, G., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Liu, F., et al. (2015). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. [Online]. Available: [Link]

  • Gaikwad, N. D., et al. (2016). An efficient synthesis of 1- H indazoles. ResearchGate. [Online]. Available: [Link]

  • Zhang, Z., et al. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. HETEROCYCLES. [Online]. Available: [Link]

  • Maryam, S., et al. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Online]. Available: [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]

  • Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. Google Patents. [Online].
  • Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Online]. Available: [Link]

  • Sharma, R., & Kumar, R. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery. [Online]. Available: [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Online]. Available: [Link]

  • Kumar, A., & Singh, R. K. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal of Advanced Research in Science and Technology. [Online]. Available: [Link]

  • Asati, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. [Online]. Available: [Link]

  • Federsel, H-J., et al. (2023). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Chemistry – A European Journal. [Online]. Available: [Link]

  • Truong, K-N., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. [Online]. Available: [Link]

  • da Costa, J. C. S., et al. (2024). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Journal of the Brazilian Chemical Society. [Online]. Available: [Link]

  • Rajalakshmi, R., et al. (2026). Strategic Applications of Heterocyclic Compounds in Pharmaceutical Innovation: A Business Perspective. Frontiers in Chemistry. [Online]. Available: [Link]

Sources

Application Note: Advanced Strategies for the C3-Functionalization of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indazole scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles in the development of kinase inhibitors and neuroactive agents[1]. However, the direct functionalization of the indazole core presents a significant synthetic challenge. The N1 and N2 positions are inherently more nucleophilic than the carbon atoms, meaning that standard alkylation or arylation conditions almost exclusively yield N1- or N2-functionalized products[2].

To access the highly valuable C3-substituted indazoles , synthetic chemists must bypass this intrinsic reactivity. Traditional direct C–H activation methods often require harsh conditions (e.g., >100 °C) that are incompatible with sensitive functional groups[1]. This application note details two state-of-the-art, field-proven methodologies that elegantly solve the C3-functionalization challenge through distinct mechanistic paradigms:

  • Regioselective Directed Zincation & Negishi Coupling : By transiently protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, the most nucleophilic site is blocked. The SEM group's oxygen atoms simultaneously act as a directing group, coordinating with lithium during deprotonation to enforce strict C3-regioselectivity. Subsequent transmetalation to zinc creates a stable nucleophile primed for mild palladium-catalyzed Negishi cross-coupling (3)[4].

  • Electrophilic Umpolung via CuH Catalysis : To achieve asymmetric C3-allylation, the inherent nucleophilicity of the indazole is reversed (umpolung). Converting the indazole to an N-(benzoyloxy)indazole transforms the core into an electrophile. A chiral copper hydride (CuH) catalyst inserts into an allene to form a nucleophilic Cu-allyl species, which then attacks the electrophilic C3 position via an enantioselectivity-determining six-membered Zimmerman-Traxler transition state (2)[2].

Mechanistic Pathways

G Indazole 1H-Indazole (Nucleophilic Core) Standard Standard Alkylation Indazole->Standard Base / R-X SEM N2-SEM Protection Indazole->SEM SEM-Cl Benzoyloxy N1-Benzoyloxy (Electrophilic Core) Indazole->Benzoyloxy Activation N1N2 N1/N2-Functionalization (Undesired) Standard->N1N2 Zinc C3-Zincation (n-BuLi, ZnCl2) SEM->Zinc Regioselective Lithiation Negishi Pd-Catalyzed Negishi Coupling Zinc->Negishi Ar-X C3Aryl C3-Aryl Indazole Negishi->C3Aryl Deprotection CuH CuH Catalysis (Umpolung) Benzoyloxy->CuH Allene C3Allyl Chiral C3-Allyl Indazole CuH->C3Allyl Enantioselective

Fig 1: Divergent pathways for indazole functionalization: Standard vs. Negishi vs. Umpolung routes.

Experimental Protocols

Protocol A: Scalable C3-Arylation via Negishi Coupling

Adapted from the scalable methodology developed by Merck Research Laboratories[5].

Causality & Design: Direct C–H arylation is notoriously harsh. By utilizing a directed lithiation/transmetalation sequence, we generate a highly reactive but controlled C3-zincated intermediate. The use of the bulky, electron-rich G2-XPhos precatalyst is critical here; it facilitates the difficult oxidative addition of unactivated aryl chlorides and accelerates reductive elimination, allowing the cross-coupling to proceed at ambient or near-ambient temperatures[4].

Step 1: Regioselective N2-SEM Protection

  • Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Add dicyclohexylmethylamine (1.2 equiv) followed by SEM-Cl (1.2 equiv) dropwise via syringe at room temperature.

  • Stir for 3 hours.

    • Self-Validation Check: Monitor by TLC. The highly polar NH-indazole spot should disappear, replaced by a significantly less polar spot.

  • Quench with 0.5 N NaOH, extract with ethyl acetate, and purify via silica gel chromatography to yield N2-SEM-indazole[6].

Step 2: C3-Deprotonation & Transmetalation

  • Dissolve the N2-SEM-indazole in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -70 °C.

  • Add n-BuLi (1.3 equiv, 2.5 M in hexanes) dropwise. Stir at -70 °C for 45 minutes to ensure complete C3-lithiation.

  • Add ZnCl 2​ (1.3 equiv, 1.0 M solution in THF) dropwise.

  • Remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

    • Self-Validation Check: The reaction mixture may initially appear cloudy due to the transient organolithium aggregates but should transition to a homogeneous solution upon successful transmetalation to the organozinc species[4].

Step 3: Palladium-Catalyzed Cross-Coupling

  • To the organozinc solution at 0 °C, add the aryl halide (1.0 equiv) and G2-XPhos precatalyst (5 mol %).

  • Warm the reaction to room temperature (for aryl bromides) or 40 °C (for aryl chlorides) and stir for 1–15 hours[4].

  • Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via flash chromatography.

Step 4: SEM Deprotection

  • Dissolve the purified C3-aryl-N2-SEM-indazole in methanol.

  • Add concentrated HCl and heat to 50 °C for 30 minutes.

    • Self-Validation Check: HPLC or LC-MS should indicate complete cleavage of the SEM group, revealing the unprotected C3-aryl-1H-indazole pharmacophore[4].

Protocol B: Highly Enantioselective C3-Allylation via CuH Catalysis

Adapted from the umpolung strategy by the Buchwald Group[2].

Causality & Design: To force the reaction to occur at the C3 position rather than the nucleophilic N1/N2 atoms, the indazole is pre-activated as an N-(benzoyloxy)indazole. This polarity reversal makes C3 the most electrophilic site. The steric bulk of the chiral ligand on the CuH catalyst dictates the facial approach of the nucleophilic Cu-allyl intermediate, establishing a quaternary stereocenter with exceptional enantiomeric excess (ee)[2].

Step 1: Preparation of the Electrophile

  • Synthesize 1H-N-(benzoyloxy)indazole from the parent indazole via N-oxidation followed by benzoylation (standard protocols apply). Isolate and dry the electrophile thoroughly.

Step 2: Asymmetric CuH-Catalyzed Allylation

  • Critical: This step must be performed in a nitrogen-filled glovebox. CuH species are extremely sensitive to moisture and oxygen.

  • In a dry vial, combine Cu(OAc) 2​ (typically 2-5 mol %) and a chiral bisphosphine ligand (e.g., Ph-BPE) in an anhydrous aprotic solvent (e.g., THF or toluene).

  • Add a silane reducing agent (e.g., dimethoxymethylsilane) to generate the active CuH catalyst in situ.

    • Self-Validation Check: The solution should maintain a clear, colored appearance (often yellow/orange depending on the ligand). If the solution rapidly turns black and precipitates, the CuH has decomposed to Cu(0) due to oxygen/moisture contamination[2].

  • Add the allene substrate followed by the N-(benzoyloxy)indazole electrophile.

  • Stir at room temperature until complete consumption of the electrophile is observed.

  • Remove from the glovebox, quench cautiously with methanol, concentrate, and purify via column chromatography to isolate the chiral C3-allyl indazole[2].

Quantitative Data Summary

The following tables summarize the efficiency and scope of the described functionalization strategies, highlighting their tolerance for diverse steric and electronic environments.

Table 1: Scope of Scalable C3-Arylation via Negishi Coupling (Protocol A) [4]

Indazole Substrate Coupling Partner (Halide) Reaction Temp (°C) Isolated Yield (%)
N2-SEM-Indazole 3-Bromobenzonitrile Room Temp 88%
N2-SEM-Indazole 4-Bromobenzaldehyde Room Temp 85%
N2-SEM-4-Methylindazole 3-Bromobenzonitrile Room Temp 87%

| N2-SEM-Indazole | Chlorobenzene | 40 °C | 88% |

Table 2: Enantioselective C3-Allylation Outcomes (Protocol B) [2]

Allene Substitution Pattern Electrophile Yield (%) Enantiomeric Excess (ee %)
1-Aryl-1-alkylallene N-(benzoyloxy)indazole >90% >95%
Monoalkyl-substituted N-(benzoyloxy)indazole Moderate Good

| 1,1-Dialkylallene | N-(benzoyloxy)indazole | Moderate | Useful |

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6)[1] Primary Application: Key intermediate in kinase inhibitor design and medicinal chemistry scaffold hopping.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the formylation of the electron-deficient 4-fluoroindazole scaffold.

Quantitative Data Summary: Synthetic Route Comparison

When scaling up the synthesis of 4-fluoro-1H-indazole-6-carbaldehyde from 6-bromo-4-fluoro-1H-indazole, chemists typically choose between two primary routes. The table below summarizes the critical parameters for each to guide your route selection.

ParameterRoute A: Halogen-Metal Exchange (Lithiation)Route B: Palladium-Catalyzed Formylation
Core Reagents n-BuLi or t-BuLi, Anhydrous DMFPd(dppf)Cl₂, Syngas (or Formate surrogate)
Operating Temperature Cryogenic (-78 °C)Elevated (80 °C – 100 °C)
N1-Protection Strictly Required (e.g., THP, SEM)[2]Optional but Recommended
Typical Yield 60% – 75% (over 3 steps)40% – 60% (single step)
Primary Pitfall Moisture sensitivity; Defluorination via SNArCatalyst poisoning; Incomplete conversion
Scalability Excellent for bench-scale (<50g)Better for process-scale (avoids cryogenics)

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is direct Vilsmeier-Haack formylation ineffective for this scaffold? A1: Unlike indoles, the indazole core is significantly more electron-deficient due to the additional nitrogen atom. Direct Vilsmeier-Haack formylation is generally ineffective on indazoles[3]. Furthermore, the presence of the highly electronegative fluorine atom at the C4 position further depletes the electron density of the aromatic ring, necessitating robust organometallic approaches (like halogen-metal exchange) rather than electrophilic aromatic substitution[4].

Q2: Can I perform the lithiation without protecting the N1-proton? A2: While theoretically possible by using >2.0 equivalents of n-BuLi (where the first equivalent deprotonates the N1-H), this approach is highly discouraged. The resulting indazole lithium salt aggregates heavily in THF, drastically reducing solubility and preventing efficient halogen-metal exchange at the C6 position[5]. Protecting the N1 position (e.g., with a Tetrahydropyranyl (THP) or SEM group) ensures the reaction mixture remains homogeneous and directs the lithiation smoothly[2].

Q3: Why am I observing defluorination or ring-opening side products? A3: Direct metalation of indazoles can sometimes lead to the opening of the five-membered heterocyclic ring if conditions are not strictly controlled[3]. Additionally, the fluorine atom at the C4 position activates the adjacent carbons toward nucleophilic aromatic substitution (SNAr). If the reaction temperature rises above -78 °C before the DMF quench is complete, excess n-BuLi acts as a nucleophile rather than a base, displacing the fluorine or attacking the ring system. Strict cryogenic control is non-negotiable.

Troubleshooting Workflow

Troubleshooting A Low Yield in Formylation Step B Analyze Crude by LC-MS / NMR A->B C Majority is Unreacted Starting Material B->C No Exchange D Majority is Debrominated (4-Fluoro-1H-indazole) B->D Failed Quench E Majority is Defluorinated or Ring-Opened B->E Side Reactions C1 Action: Titrate n-BuLi, Check Moisture, Increase Time C->C1 D1 Action: Dry DMF thoroughly, Ensure excess DMF used D->D1 E1 Action: Strict -78°C control, Avoid excess BuLi warming E->E1

Logical workflow for troubleshooting low yields in the formylation of 6-bromo-4-fluoro-1H-indazole.

Deep Dive: The "Debrominated" Product Problem If LC-MS analysis of your crude mixture shows a large mass peak corresponding to 4-fluoro-1H-indazole (M-Br+H), this indicates that the halogen-metal exchange was successful, but the electrophilic quench failed. The most common cause is trace moisture in your DMF. When the organolithium intermediate reacts with water, it protonates instantly, yielding the debrominated byproduct[6]. Solution: Always distill DMF over CaH₂ and store it over activated 4Å molecular sieves prior to use.

Self-Validating Experimental Protocol: The Lithiation Route

This protocol utilizes a THP-protection strategy to ensure high yields and includes mandatory analytical checkpoints to validate each mechanistic step before proceeding.

Step 1: N1-Protection

Objective: Mask the acidic N-H proton to prevent lithium salt aggregation[2].

  • Dissolve 6-bromo-4-fluoro-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Stir at room temperature for 4-6 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The protected product (6-bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole) will have a significantly higher Rf value than the highly polar starting material. Do not proceed until the starting material is completely consumed.

  • Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Halogen-Metal Exchange & Formylation

Objective: Generate the C6-lithio species and trap it with a formyl electrophile[5].

  • Dissolve the protected indazole in anhydrous THF (0.1 M concentration) under a strict Argon atmosphere.

  • Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Dropwise, add n-BuLi (2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir for 30 minutes at -78 °C.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot and immediately quench it into a vial containing D₂O. Analyze by LC-MS. A mass shift corresponding to the incorporation of deuterium (M-Br+D) confirms successful lithiation. If unreacted starting material remains, titrate your n-BuLi.

  • Add anhydrous DMF (3.0 equiv) dropwise. Maintain at -78 °C for 1 hour.

  • Gradually allow the reaction to warm to room temperature over 2 hours to allow the tetrahedral intermediate to collapse.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate.

Step 3: Deprotection

Objective: Cleave the THP group to yield the final target.

  • Dissolve the crude intermediate in a mixture of DCM and Trifluoroacetic acid (TFA) (10:1 ratio), or use 4M HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by LC-MS. The loss of the THP mass (-84 Da) confirms the generation of the final product.

  • Neutralize carefully with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to isolate pure 4-Fluoro-1H-indazole-6-carbaldehyde.

References

  • Source: cymitquimica.
  • Source: rsc.
  • Source: doi.
  • Source: google.
  • Source: benchchem.

Sources

Purification of crude 4-Fluoro-1H-indazole-6-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As application scientists, we frequently encounter challenges when purifying complex heterocyclic compounds. The purification of 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) presents a unique, tri-fold chromatographic challenge:

  • Amphoteric Indazole Core: The basic nitrogen interacts strongly with acidic silanol groups on standard silica, causing severe peak tailing.

  • Reactive Electrophile: The C6-carbaldehyde is highly susceptible to oxidation and acetalization during prolonged column residence times.

  • Electronic Shifts: The C4-fluorine atom withdraws electron density, subtly shifting the pKa of the indazole system and altering its solubility profile.

This guide provides field-proven, self-validating protocols to achieve >98% purity with high recovery, bypassing the common pitfalls of normal-phase chromatography.

Part 1: Mechanistic Causality in Chromatography

To successfully purify this molecule, we must understand why standard normal-phase chromatography often fails.

The Silanol Interaction (Tailing): Standard "Type A" silica gel contains trace metal impurities that activate surface silanol groups, lowering their pKa and making them highly acidic 1. The basic nitrogen of the indazole ring acts as a hydrogen bond acceptor and becomes protonated, leading to a secondary ion-exchange retention mechanism. This manifests as severe peak tailing and irreversible adsorption [[2]](). By adding a competing volatile base like Triethylamine (TEA) to the mobile phase, we competitively saturate these anionic silanol groups, shifting the separation mechanism purely back to partition chromatography 3.

Aldehyde Reactivity (Decomposition): The C6-carbaldehyde is highly reactive. Prolonged exposure to active silica can lead to decomposition, a common issue when purifying indazole derivatives 4. Furthermore, if protic solvents like methanol are used in the eluent, the acidic surface of the silica can catalyze the formation of a dimethyl acetal.

Part 2: Quantitative Data & Solvent Optimization

Table 1: Mobile Phase Performance Metrics for 4-Fluoro-1H-indazole-6-carbaldehyde

Solvent SystemAdditiveTarget RfPeak Shape / Band BroadeningRecovery (%)Mechanistic Notes
Hexane / EtOAc (1:1) None0.15Severe Tailing< 60%Strong silanol hydrogen bonding causes compound loss.
Hexane / EtOAc (1:1) 1% TEA0.35Sharp, tight band> 92%Silanols neutralized by TEA; pure partition chromatography.
DCM / MeOH (95:5) None0.45Moderate Tailing~ 70%High risk of dimethyl acetal formation due to protic solvent.
Toluene / Acetone (7:3) 1% TEA0.30Excellent> 90%Superior alternative for crudes with extremely poor solubility.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning each step confirms its own success before you proceed to the next.

Protocol 1: 2D TLC Stability Validation

Purpose: Validates that the compound will survive the silica environment before committing the batch.

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in Hexane/EtOAc (1:1) with 1% TEA.

  • Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). If the target spot lies perfectly on the diagonal, the molecule is stable. If spots appear off the diagonal, on-column decomposition is occurring 2.

Protocol 2: Silica Gel Deactivation and Column Packing

Purpose: Neutralizes acidic sites to prevent secondary retention mechanisms.

  • Prepare a solvent system of Hexane/EtOAc (1:1) containing 1% Triethylamine (TEA).

  • Slurry pack the column using Type B silica gel (low metal content) to minimize initial silanol acidity 1.

  • Flush the column with two full column volumes (CV) of the TEA-modified solvent.

  • Validation Check: Test the pH of the eluent exiting the column. It should test slightly basic on pH paper, confirming the silica bed is fully deactivated.

Protocol 3: Dry Loading for Poorly Soluble Crude

Purpose: Ensures a narrow loading band for compounds that resist dissolving in the mobile phase.

  • Dissolve the crude mixture in a minimum amount of THF or Acetone (Avoid MeOH).

  • Add deactivated silica gel (approximately 3x the mass of the crude sample).

  • Evaporate the solvent carefully on a rotary evaporator until a dry powder is obtained.

  • Validation Check: The powder must be completely free-flowing. Clumping indicates residual solvent, which will cause immediate band broadening upon elution.

  • Load the powder evenly onto the top of the packed column and cover it with a protective layer of sea sand.

Part 4: Purification Workflows & Troubleshooting Logic

Workflow A Crude 4-Fluoro-1H-indazole- 6-carbaldehyde B 2D TLC Stability Check A->B C Stable on Silica? B->C D Standard Flash Column (Type B Silica) C->D Yes E Deactivated Silica Column (+1% TEA Modifier) C->E No (Tailing) F Dry Loading (1:3 Silica) D->F E->F G Isocratic Elution (Hexane/EtOAc) F->G H Pure Fractions Concentrated G->H

Caption: Workflow for the purification of 4-Fluoro-1H-indazole-6-carbaldehyde.

Troubleshooting T1 Symptom Identified T2 Severe Band Broadening T1->T2 T3 New Spots Forming T1->T3 T4 Poor Impurity Resolution T1->T4 S2 Action: Add 1% TEA to neutralize silanols T2->S2 S3 Action: Avoid MeOH, minimize column time T3->S3 S4 Action: Optimize gradient, use finer silica (40µm) T4->S4

Caption: Troubleshooting logical relationships for chromatography issues.

Part 5: Troubleshooting & FAQs

Q1: Why is my product streaking down the entire column despite using a non-polar solvent? A1: Streaking in this context is rarely a polarity issue; it is a chemical interaction issue. The basic nitrogen on the indazole core protonates on the acidic silica surface, causing a mixed-mode separation (partition + ion exchange). You must add a silanol suppressor like 1% TEA to your mobile phase to outcompete the indazole for these active sites [[3]]().

Q2: I see a second spot forming during purification that wasn't in the crude NMR. What is it? A2: This is likely a degradation product. The C6-carbaldehyde is highly reactive. If you are using methanol in your eluent (e.g., DCM/MeOH), the acidic silica catalyzes the formation of a dimethyl acetal. If exposed to air for too long on the column, it can oxidize to a carboxylic acid. Switch to an aprotic solvent system (e.g., Hexane/EtOAc) and run the column quickly using flash chromatography techniques.

Q3: The crude mixture has poor solubility in the initial mobile phase. How should I load it? A3: Do not attempt liquid loading if the sample is poorly soluble, as it will crash out on top of the column and slowly dissolve, ruining your resolution. Instead, use the dry loading technique detailed in Protocol 3. Dissolve the sample in a stronger, volatile solvent (like THF), mix with deactivated silica, and evaporate to a dry powder before loading 2.

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography - BenchChem.2

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing.4

  • The little secrets of silica gel in liquid chromatography columns - uHPLCs Lab. 1

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. 3

Sources

Technical Support Center: Synthesis of 1H-Indazole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1H-indazole-3-carboxaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

I. Introduction to the Synthetic Landscape

1H-indazole-3-carboxaldehydes are valuable intermediates in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[1] While several synthetic routes exist, the nitrosation of indoles has emerged as a reliable and high-yielding method.[1] It is a common misconception that the direct Vilsmeier-Haack formylation of the 1H-indazole ring at the C3 position is an effective strategy; in practice, this method is often unsuccessful.[2] This guide will therefore focus on the intricacies of the more viable nitrosation of indoles and address the potential pitfalls and side products associated with this and other related reactions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of 1H-indazole-3-carboxaldehydes.

Q1: I am attempting a Vilsmeier-Haack formylation on 1H-indazole to obtain the 3-carboxaldehyde, but the reaction is not working. What is going wrong?

A1: This is a frequent challenge. The direct Vilsmeier-Haack formylation of the 1H-indazole ring at the C3 position is generally reported to be ineffective.[2] The electron-deficient nature of the pyrazole ring in the indazole system deactivates it towards electrophilic substitution by the Vilsmeier reagent. Instead of the desired C3-formylation, you may observe a complex mixture of products, N-formylation, or simply recover the starting material. For the synthesis of 1H-indazole-3-carboxaldehydes, the nitrosation of a corresponding indole precursor is the recommended and more successful approach.[1]

Q2: During the synthesis of 1H-indazole-3-carboxaldehyde from indole via nitrosation, my reaction mixture turns a dark red/brown color, and I am getting a low yield of the desired product. What is causing this?

A2: The formation of a dark-colored precipitate is a strong indication of dimer formation, a common side reaction in the nitrosation of indoles.[3] This occurs when the electron-rich indole starting material attacks a reactive intermediate of the desired reaction pathway. This side reaction is particularly prevalent with electron-rich indoles.[3]

To mitigate dimer formation, a "reverse addition" technique is highly recommended.[1] This involves the slow addition of the indole solution to the nitrosating mixture at a low temperature (e.g., 0 °C).[1][3] This maintains a low concentration of the nucleophilic indole in the reaction at all times, thus favoring the intramolecular cyclization to the desired indazole over the intermolecular dimerization.

Q3: I have successfully synthesized my indazole-3-carboxaldehyde, but I suspect I have a mixture of 1H- and 2H-isomers. How can I confirm this and separate them?

A3: The co-formation of the 2H-indazole isomer is a possibility in some synthetic routes. Distinguishing between the 1H- and 2H-isomers can be achieved using spectroscopic methods, primarily NMR.[4][5][6]

  • ¹H NMR: The N-H proton of the 1H-indazole typically appears as a broad singlet at a very downfield chemical shift (around 13-14 ppm in DMSO-d6), which is absent in the 2H-isomer.[1][4] The proton at the C3 position of the 2H-indazole is generally more deshielded and appears at a higher chemical shift compared to the C3 proton of the 1H-isomer.[4]

  • ¹³C NMR: Significant differences in the chemical shifts of the carbon atoms in the pyrazole ring are observed between the two isomers, providing a reliable method for structural assignment.[6]

Separation of these isomers can be challenging due to their similar polarities.[7] Careful column chromatography on silica gel is the most common method for purification.[8] A solvent system with a gradual increase in polarity, such as a hexane/ethyl acetate gradient, is often effective. In some cases, recrystallization may also be employed to obtain the pure isomer.

III. Troubleshooting Guide: Common Side Products and Solutions

This section provides a more detailed look at specific side products and offers targeted solutions to minimize their formation.

Observed Issue Potential Side Product Probable Cause Recommended Solution(s)
Dark red/brown precipitate, low yieldDimeric byproductsHigh concentration of nucleophilic indole attacking reactive intermediates.[3]Employ a "reverse addition" method, adding the indole solution slowly to the cold (0 °C) nitrosating mixture.[1][3] Use a more dilute reaction mixture.
Product mixture with an additional aldehyde peak in NMR2H-indazole-3-carboxaldehyde isomerReaction conditions favoring the formation of the kinetic 2H-tautomer which then gets formylated.Carefully control reaction temperature; lower temperatures may favor the thermodynamically more stable 1H-product. Optimize the pH of the reaction mixture.
Presence of a product with a mass corresponding to the starting material plus a formyl group, but with different NMR shifts.N-formylated indazoleThe Vilsmeier reagent can react at the N1 position, especially if the C3 position is sterically hindered or deactivated.This is more common in attempted Vilsmeier-Haack reactions on indazoles. The recommended solution is to switch to the nitrosation of indole method.
Formation of a carboxylic acid byproduct.1H-indazole-3-carboxylic acidOxidation of the aldehyde product during the reaction or workup. This can sometimes occur via a dediazoniation process under acidic conditions.Ensure the reaction is performed under an inert atmosphere (e.g., argon) to prevent air oxidation.[1] Use mild workup conditions and avoid excessive heating.

IV. Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxaldehyde via Nitrosation of Indole

This protocol is optimized to minimize the formation of dimeric byproducts.[1]

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF.
  • Cool the solution to 0 °C in an ice bath.
  • Under an inert atmosphere (e.g., argon), slowly add hydrochloric acid (HCl, 2.7 equivalents of a 2N aqueous solution) to the cooled and stirring solution.

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimal amount of DMF.
  • Using a syringe pump or a dropping funnel, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of at least 2 hours. It is critical to maintain the reaction temperature at 0 °C throughout the addition.

3. Reaction Progression:

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For some substrates, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[1]

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
  • Extract the aqueous layer multiple times with ethyl acetate.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • The crude product should be purified by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient.[1]

V. Visualization of Key Processes

Reaction Pathway and Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction Indole Indole Reactive_Intermediate Reactive Intermediate (e.g., Oxime) Indole->Reactive_Intermediate Nitrosation Nitrosating_Mixture Nitrosating Mixture (NaNO2, HCl) Indazole_Aldehyde 1H-Indazole-3-carboxaldehyde Reactive_Intermediate->Indazole_Aldehyde Intramolecular Cyclization Dimer Dimeric Byproduct Reactive_Intermediate->Dimer Another_Indole Another Indole (Nucleophile) Another_Indole->Dimer Intermolecular Attack

Caption: Nitrosation of indole to form 1H-indazole-3-carboxaldehyde and a competing dimerization side reaction.

Troubleshooting Workflow

Start Reaction Complete Analyze Analyze Crude Product (TLC, NMR) Start->Analyze Pure Pure 1H-Indazole-3-carboxaldehyde Analyze->Pure High Purity Impure Impure Product Analyze->Impure Dimer_Check Dark Precipitate Observed? Impure->Dimer_Check Isomer_Check Multiple Isomers in NMR? Dimer_Check->Isomer_Check No Optimize_Addition Optimize Reaction: - Slow 'Reverse Addition' - Lower Temperature (0 °C) - Increase Dilution Dimer_Check->Optimize_Addition Yes Isomer_Check->Pure No, other impurities Purify_Chroma Purification: - Column Chromatography (e.g., Hexane/EtOAc gradient) Isomer_Check->Purify_Chroma Yes Optimize_Addition->Start Re-run Reaction Recrystallize Further Purification: - Recrystallization Purify_Chroma->Recrystallize Recrystallize->Pure

Caption: A decision-making workflow for troubleshooting the synthesis and purification of 1H-indazole-3-carboxaldehyde.

VI. Spectroscopic Data for Isomer Identification

The following table provides representative NMR data to aid in the differentiation of 1H- and 2H-indazole-3-carboxaldehyde isomers. Chemical shifts are approximate and can vary based on the solvent and substituents.

Proton/Carbon 1H-Indazole-3-carboxaldehyde (in DMSO-d6) 2H-Indazole-3-carboxaldehyde (Representative) Key Differentiating Feature
¹H NMR
N-H~14.17 ppm (broad singlet)[1]AbsentPresence of a highly deshielded N-H proton is characteristic of the 1H-isomer.
CHO~10.20 ppm (singlet)[1]~10.0 - 10.5 ppm (singlet)Aldehyde proton is present in both, but other signals are needed for confirmation.
Aromatic H~7.3 - 8.2 ppm[1]VariesThe overall pattern and chemical shifts of the aromatic protons will differ.
¹³C NMR
C=O~187.4 ppm[1]~185 - 190 ppmCarbonyl carbon is present in both.
C3~143.4 ppm[1]Varies, often more shieldedThe chemical shift of C3 is a key indicator of the substitution pattern.
Other Aromatic C~111 - 141 ppm[1]VariesSignificant differences in the chemical shifts of the benzene ring carbons are expected.

VII. References

  • Pathways for nitrosation of 1a and side reaction forming dimers. ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Some products from nitrosation of indoles. Sci-Hub. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). Available at: [Link]

  • N-Nitroso products from the reaction of indoles with Angeli's salt. SciSpace. Available at: [Link]

  • The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. Available at: [Link]

  • An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. The Royal Society of Chemistry. Available at: [Link]

  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Stability and storage conditions for 4-Fluoro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6). As a highly reactive electrophilic building block, this compound is invaluable in drug discovery and organic synthesis. However, the exact structural features that make it useful—specifically the C6-carbaldehyde group and the electron-withdrawing C4-fluoro substitution—also make it highly susceptible to environmental degradation.

This guide is engineered to provide researchers with a deep mechanistic understanding of the compound's stability, alongside field-proven troubleshooting strategies and self-validating protocols to ensure absolute experimental integrity.

Core Properties & Storage Specifications

To maintain the structural integrity of 4-Fluoro-1H-indazole-6-carbaldehyde, storage conditions must directly mitigate its primary degradation pathways: auto-oxidation and photodegradation.

ParameterSpecificationMechanistic Rationale
CAS Number 1893909-76-6Unique chemical identifier .
Molecular Weight 164.14 g/mol Required for precise molarity calculations.
Storage Temp. (Solid) 2–8°C (Refrigerated)Suppresses the kinetic energy required for thermal decomposition and slows ambient oxidation.
Atmosphere Inert Gas (Argon or N₂)Displaces atmospheric triplet oxygen, preventing the radical chain mechanism that oxidizes aldehydes to carboxylic acids.
Light Sensitivity High (Store in amber vials)Prevents Norrish-type photochemical reactions and UV-catalyzed ring degradation.
Solvent Compatibility Anhydrous Aprotic (DMSO, DMF)Protic solvents (e.g., Methanol) can reversibly form hemiacetals with the aldehyde, altering apparent assay concentrations.

Troubleshooting Guide & FAQs

Q: My solid compound has shifted from a pale powder to a distinct yellow/brown color. Can I still use it? Causality: Aromatic carbaldehydes are highly prone to photodegradation and auto-oxidation when exposed to ambient light and air. A color shift indicates the formation of extended conjugated photoproducts or polymeric impurities. The electron-withdrawing fluorine atom at the C4 position slightly polarizes the ring, but it does not protect the C6-aldehyde from oxidative attack. Resolution: Do not use discolored material for sensitive biological assays or quantitative structure-activity relationship (QSAR) studies. The material must be re-purified (via flash chromatography) or discarded.

Q: LC-MS analysis of my stock solution shows inconsistent assay results and an unexpected [M+H]+ peak at m/z 181. What happened? Causality: The parent compound has an exact mass of ~164.04 Da, yielding an [M+H]+ of 165.05. The +16 Da shift directly corresponds to the oxidation of the carbaldehyde group to a carboxylic acid (forming 4-Fluoro-1H-indazole-6-carboxylic acid, m/z 181). This occurs when stock solutions are prepared in oxygenated solvents or left exposed to the air. Resolution: Always prepare solutions in degassed solvents. See Protocol 1 for the correct methodology.

Q: The compound precipitates immediately upon addition to my biological assay buffer. How do I fix this? Causality: Indazole-carbaldehydes are highly hydrophobic. If the final concentration of your organic carrier solvent (e.g., DMSO) drops below the compound's solubility threshold in aqueous media, it will crash out, leading to false-negative assay results. Resolution: Perform a serial dilution in 100% DMSO first, then spike into the aqueous buffer at a final DMSO concentration of ≤1% (v/v) immediately before the assay. Ensure vigorous vortexing during the spike-in step.

Standard Operating Procedures (SOPs)

To guarantee reproducibility, every handling step must be treated as a self-validating system. Do not assume the purity of a stored solution without analytical confirmation.

Protocol 1: Preparation and Stabilization of Stock Solutions

Objective: Prevent auto-oxidation and hemiacetal formation during solution storage.

  • Equilibration: Remove the sealed vial of 4-Fluoro-1H-indazole-6-carbaldehyde from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes ambient moisture to condense on the powder, accelerating degradation.

  • Solvent Preparation: Use only anhydrous, HPLC-grade DMSO or DMF. Degas the solvent by sparging with Argon for 10 minutes prior to use.

  • Dissolution: Dissolve the solid to your target concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Aliquotting: Divide the solution into single-use amber glass vials to prevent freeze-thaw cycles and photolytic cleavage.

  • Headspace Purging: Gently blow a stream of Argon gas over the liquid surface in each vial for 3–5 seconds to displace ambient air.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C. Maximum recommended shelf-life in solution is 1 month.

Protocol 2: Self-Validating Purity Check (LC-MS)

Objective: Verify the absence of the +16 Da carboxylic acid impurity before executing expensive downstream assays.

  • Sample Prep: Dilute a 1 µL aliquot of the working stock into 999 µL of degassed Acetonitrile/Water (50:50).

  • Chromatography: Inject 5 µL onto a C18 column. Run a fast linear gradient (5% to 95% MeCN with 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and positive Electrospray Ionization (ESI+).

  • Validation Criteria:

    • The target peak (m/z 165 [M+H]+) must constitute >95% of the total UV area.

    • The oxidation impurity (m/z 181 [M+H]+) must be <1%. If the impurity exceeds 1%, discard the stock solution.

Workflow Visualization

The following diagram illustrates the critical control points required to maintain the stability of 4-Fluoro-1H-indazole-6-carbaldehyde from powder to assay-ready solution.

ProtocolWorkflow Step1 1. Equilibrate Solid to RT (Prevents Condensation) Step2 2. Dissolve in Degassed Solvent (Anhydrous DMSO/DMF) Step1->Step2 Step3 3. Aliquot into Amber Vials (Photoprotection) Step2->Step3 Step4 4. Purge Headspace with Argon (Prevents Auto-oxidation) Step3->Step4 Step5 5. Store at -20°C (Thermal Stability) Step4->Step5 QC Self-Validating QC: LC-MS Purity Check (Target m/z 165, Impurity m/z 181) Step5->QC Validate before assay

Workflow for the preparation, stabilization, and validation of stock solutions.

References

Preventing degradation of 4-Fluoro-1H-indazole-6-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic yields and complex impurity profiles researchers encounter when utilizing 4-Fluoro-1H-indazole-6-carbaldehyde in drug discovery workflows.

The synthetic challenge of this scaffold lies in its dual-reactivity profile: the highly oxidizable C6-carbaldehyde group and the tautomerically active, nucleophilic indazole nitrogen. This guide deconstructs the mechanistic causality behind its degradation and provides field-proven, self-validating protocols to ensure synthetic integrity.

Section 1: Mechanistic Troubleshooting & Degradation Pathways

Before attempting functionalization or cross-coupling, it is critical to understand why 4-Fluoro-1H-indazole-6-carbaldehyde degrades. The electron-withdrawing nature of the 4-fluoro group increases the acidity of the indazole N-H, while simultaneously making the C6-aldehyde highly susceptible to nucleophilic attack and auto-oxidation.

DegradationPathways Start 4-Fluoro-1H-indazole- 6-carbaldehyde Tautomer 1H ⇌ 2H Tautomerism (N1/N2 Scrambling) Start->Tautomer Solution Phase Oxidation C6-Aldehyde Oxidation (O2 / Light / Heat) Start->Oxidation Atmospheric O2 BaseDegrad Base-Mediated Aldol/Cannizzaro Start->BaseDegrad pH > 9 Prod1 N1/N2 Alkylation Mixtures (Loss of Regioselectivity) Tautomer->Prod1 Electrophile Addition Prod2 4-Fluoro-1H-indazole- 6-carboxylic acid Oxidation->Prod2 Auto-oxidation Prod3 Polymeric/Dimeric Byproducts BaseDegrad->Prod3 Nucleophilic Attack

Figure 1: Degradation and side-reaction pathways of 4-Fluoro-1H-indazole-6-carbaldehyde.

Quantitative Stability Profile

Visual color changes (from light yellow to dark brown) are a primary indicator of chemical degradation, often correlating with the formation of carboxylic acids or polymeric species[1]. The table below summarizes the extrapolated stability data for electron-deficient indazole-carbaldehydes across different conditions:

Storage / Reaction ConditionTemperatureAtmosphereExposure Time% Degradation (HPLC-UV)Primary Degradation Product
Solid Storage2–8°CArgon6 months< 1%None
Solution (THF)25°CAmbient Air24 hours12 - 15%C6-Carboxylic Acid
Solution (THF)60°CAmbient Air12 hours> 40%C6-Carboxylic Acid
Solution (DMF + K₂CO₃)25°CArgon24 hours25 - 30%Dimeric / Aldol Byproducts

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing two distinct product peaks with identical mass (LC-MS) after an N-alkylation attempt? A: This is a classic case of tautomeric scrambling. Indazoles exist in a dynamic equilibrium between 1H and 2H tautomeric forms. Quantum mechanical calculations reveal that the 1H-indazole tautomer is energetically more stable than its 2H counterpart by approximately 4.46 kcal/mol[2]. However, depending on the alkylating agent and the base used, the reaction can proceed under kinetic versus thermodynamic control, yielding an inseparable mixture of N1 and N2 alkylated products[3]. To prevent this, you must use a regioselective protecting group strategy prior to functionalization.

Q2: My compound turns from a light yellow powder to a dark brown residue when stored in solution. What is happening? A: Aromatic aldehydes are highly susceptible to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen, light, and elevated temperatures[1]. The color change indicates the formation of degradation products with extended conjugated chromophores. Always prepare solutions fresh immediately before use, avoid prolonged heating unless necessary, and store the bulk solid under an inert gas (Argon/N₂) at 2-8°C[1].

Q3: How can I selectively protect the N-position without destroying the C6-aldehyde under basic conditions? A: You cannot do it in a single step. The basic conditions (e.g., NaH) required to deprotonate the indazole nitrogen will trigger degradation of the unprotected aldehyde. You must employ a dual-protection strategy : first, mask the aldehyde as an acetal under acidic conditions, and then protect the indazole nitrogen using a robust group like SEM (2-(trimethylsilyl)ethoxymethyl), which is highly reliable and provides excellent regioselectivity for indazoles[4],[5].

Section 3: Self-Validating Experimental Protocols

To safely functionalize the indazole core without degrading the aldehyde, follow this sequential dual-protection methodology.

ProtectionWorkflow Step1 4-Fluoro-1H-indazole-6-carbaldehyde (Unprotected) Step2 Acetalization (Ethylene Glycol, p-TsOH, Reflux) Step1->Step2 Step3 C6-Acetal Intermediate (Aldehyde Protected) Step2->Step3 Prevents Base Degradation Step4 N-Protection (NaH, SEM-Cl, THF, 0°C) Step3->Step4 Step5 Fully Protected Scaffold (Ready for Cross-Coupling) Step4->Step5 Locks Tautomer State

Figure 2: Sequential dual-protection workflow to stabilize the indazole scaffold.

Protocol 1: Aldehyde Acetalization (C6-Protection)

Causality: We protect the aldehyde first under mildly acidic conditions. The formation of the acetal releases water. Because this is an equilibrium reaction, continuous removal of water drives the reaction to completion, ensuring no unreacted aldehyde remains to be destroyed in the subsequent basic step.

  • Setup: Suspend 4-Fluoro-1H-indazole-6-carbaldehyde (1.0 equiv) in anhydrous Toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Add ethylene glycol (5.0 equiv) and p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 12 hours, continuously draining the collected water from the Dean-Stark trap.

  • Self-Validation Check: Quench a 0.1 mL aliquot with saturated NaHCO₃ and extract with EtOAc. Run a TLC (Hexanes/EtOAc 1:1). The UV-active starting material spot should be completely consumed. By ¹H-NMR, the characteristic aldehyde proton singlet (~10.2 ppm) must disappear, replaced by an acetal C-H singlet (~5.8 ppm).

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Regioselective N-Protection with SEM-Cl

Causality: The indazole N-H is acidic, but the highly reactive Sodium Hydride (NaH) can cause localized exothermic spikes. Cooling to 0°C controls the deprotonation kinetics, while pre-stirring ensures complete formation of the indazolide anion before the electrophile (SEM-Cl) is introduced, maximizing regioselectivity[4].

  • Setup: Dissolve the C6-Acetal intermediate (1.0 equiv) from Protocol 1 in anhydrous THF (0.1 M) under an Argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Caution: H₂ gas evolution will occur. Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Self-Validation Check: Analyze via LC-MS. You should observe a mass shift of +130 Da corresponding to the addition of the SEM group. The reaction is typically highly selective for the N-2 position[4], but the exact N1/N2 ratio should be verified via 2D-NOESY NMR before proceeding to downstream cross-coupling.

Sources

Technical Support Center: Navigating the Challenges of Regioselective Indazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with modifying the indazole scaffold. The inherent electronic and steric properties of the indazole ring system often lead to a mixture of regioisomers, making precise functionalization a significant synthetic hurdle. This resource offers a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired regiochemical outcomes with confidence.

Part 1: The Persistent Challenge of N1 vs. N2 Regioselectivity

The direct alkylation or arylation of the indazole core frequently results in a mixture of N1 and N2 substituted products, which can be difficult to separate and lead to reduced yields of the desired isomer.[1][2] The regiochemical outcome is governed by a delicate interplay of kinetic and thermodynamic factors, which can be manipulated to favor one isomer over the other.[3]

Frequently Asked Questions (FAQs): N-Functionalization

Q1: I am consistently getting a mixture of N1 and N2 isomers during my N-alkylation reaction. How can I improve the selectivity for the N1-alkylated product?

A1: Achieving high N1 selectivity often involves leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[4][5] Here are the key factors and strategies to consider:

  • Choice of Base and Solvent: This is arguably the most critical parameter. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation.[1][4] The sodium cation is thought to coordinate with the N2 nitrogen and a nearby electron-rich substituent (e.g., at C3), sterically encumbering the N2 position and directing the electrophile to N1.[6][7]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role. For instance, indazoles bearing 3-carboxymethyl, 3-tert-butyl, 3-acetyl, or 3-carboxamide groups have demonstrated over 99% N1 regioselectivity with the NaH/THF system.[4][7]

  • Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl electrophiles, the reaction can be driven towards the thermodynamically favored N1-substituted product through an equilibration process.[4][5][8]

Q2: My synthetic target is the N2-alkylated indazole. What conditions should I employ to favor this isomer?

A2: While the 1H-indazole is often the more stable tautomer, specific reaction conditions can be employed to favor kinetic control and promote alkylation at the N2 position:

  • Mitsunobu Reaction: The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), is a reliable method for achieving high N2 selectivity.[5][9]

  • Acid Catalysis: The use of a Brønsted acid catalyst, such as trifluoromethanesulfonic acid (TfOH), has been shown to be highly effective for the N2-alkylation of indazoles with diazo compounds, affording excellent regioselectivity.[10][11] Similarly, TfOH or copper(II) triflate can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[12]

  • Steric Hindrance at C7: The presence of a bulky substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to the N2 position.[3][4] For example, indazoles with a C7-nitro or C7-carboxylate group have shown excellent N2 regioselectivity.[4][5]

Q3: My N-alkylation reaction is sluggish or not going to completion. What are the likely causes and how can I troubleshoot this?

A3: Low conversion rates in indazole N-alkylation can stem from several factors:

  • Inappropriate Base-Solvent Combination: The choice of base and solvent is crucial. For instance, using weaker bases like potassium carbonate or sodium carbonate in THF may result in no reaction.[1] In such cases, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane might be necessary to facilitate the reaction.[3]

  • Insufficient Deprotonation: Ensure that a sufficient excess of a strong enough base is used to completely deprotonate the indazole N-H.

  • Poor Solubility: The indazole starting material or the deprotonated intermediate may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Consider a solvent in which all components are fully soluble.

  • Deactivated Alkylating Agent: The alkylating agent may have degraded over time. It is advisable to use a fresh or purified batch of the electrophile.

Troubleshooting Guide: N1 vs. N2 Selectivity
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor N1/N2 Regioselectivity Suboptimal base/solvent combination; unfavorable electronic/steric effects of substituents.For N1 selectivity, switch to NaH in anhydrous THF.[1][4] For N2 selectivity, consider Mitsunobu conditions or acid catalysis.[5][9][10] Analyze the steric and electronic effects of your indazole substituents to predict the likely outcome.
Low Reaction Yield Incomplete reaction; side product formation; difficult purification.Ensure complete deprotonation by using an appropriate excess of a strong base. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If isomers are difficult to separate by chromatography, consider derivatization or recrystallization.
Formation of Dehalogenated Byproduct Presence of a proton source in cross-coupling reactions.Use anhydrous and degassed solvents and reagents. Ensure the base is anhydrous.[13]
Inconsistent Results Variability in reagent quality (especially base); presence of moisture.Use freshly opened or properly stored anhydrous solvents. Dry glassware thoroughly. Use a consistent source and batch of base.
Experimental Protocols
  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

  • To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated indazole.

Visualizing the Decision-Making Process for N-Alkylation

N_Alkylation_Workflow start Indazole N-Alkylation target Desired Regioisomer? start->target n1_path N1-Alkylated Product target->n1_path N1 n2_path N2-Alkylated Product target->n2_path N2 conditions_n1 Conditions: - Base: NaH - Solvent: THF - Favored by C3-substituents - Thermodynamic Control n1_path->conditions_n1 conditions_n2 Conditions: - Mitsunobu Reaction (Alcohol, PPh3, DIAD/DEAD) - Acid Catalysis (TfOH) - Favored by C7-substituents - Kinetic Control n2_path->conditions_n2 purification Purification (Column Chromatography) conditions_n1->purification conditions_n2->purification

Caption: Decision workflow for regioselective N-alkylation of indazoles.

Part 2: Tackling the Regioselective C-H Functionalization of Indazoles

Directly functionalizing the carbon framework of the indazole ring presents its own set of challenges, particularly concerning regioselectivity on the six-membered ring.[14] Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, often requiring the use of directing groups to achieve the desired positional selectivity.[15][16][17][18]

Frequently Asked Questions (FAQs): C-H Functionalization

Q1: I want to functionalize the C3 position of my indazole. What are the most effective methods?

A1: The C3 position of indazole can be functionalized through several methods:

  • Palladium-Catalyzed Direct Arylation: The direct arylation of 2H-indazoles with aryl bromides can be achieved using a palladium catalyst, such as Pd(OAc)2, with a base like KOAc.[14]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a metal-free approach for the C-H amination of 2H-indazoles at the C3 position with a range of amines.[19]

  • Copper-Catalyzed Allylation: For the synthesis of C3-quaternary chiral centers, a copper-hydride catalyzed allylation of N-(benzoyloxy)indazoles has been developed.[20]

Q2: How can I achieve functionalization at the C7 position of the indazole ring?

A2: The C7 position is often challenging to functionalize directly. The use of a directing group on the N1 nitrogen is a common strategy:

  • Rhodium-Catalyzed Olefination: A removable N,N-diisopropylcarbamoyl directing group can be used to achieve rhodium-catalyzed C7-olefination of 1H-indazoles with high site selectivity.[14]

  • Palladium-Catalyzed Arylation: A directing group strategy can also be employed for the palladium-catalyzed C7-arylation.

Q3: My C-H functionalization reaction is giving low yields and poor regioselectivity. What should I consider?

A3: Low yields and poor regioselectivity in C-H functionalization can be attributed to several factors:

  • Ineffective Directing Group: The choice of directing group is critical. Some directing groups may not be effective for a particular transformation.[21] It may be necessary to screen different directing groups to find one that provides both high reactivity and the desired regioselectivity.

  • Catalyst Deactivation: The catalyst may be deactivated by coordinating solvents, impurities, or by the substrate or product itself. Ensure all reagents and solvents are pure and dry.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the indazole substrate can override the directing group effect, leading to a mixture of isomers.[22][23] A thorough understanding of these effects is necessary to design a successful reaction.

Troubleshooting Guide: C-H Functionalization
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Lack of Reactivity Ineffective catalyst or directing group; harsh reaction conditions leading to decomposition.Screen different transition metal catalysts and ligands. Optimize the directing group for the specific transformation. Adjust reaction temperature and time.
Poor Regioselectivity Weak directing group effect; competing electronic/steric influences of the substrate.Employ a more strongly coordinating directing group. Modify the substitution pattern on the indazole to electronically or sterically favor the desired position.
Low Yield of Desired Product Catalyst deactivation; incomplete reaction; formation of byproducts.Use a higher catalyst loading or a more robust catalyst. Ensure an inert atmosphere and anhydrous conditions. Optimize the reaction time and temperature based on reaction monitoring.
Visualizing C-H Functionalization Strategies

CH_Functionalization start Indazole C-H Functionalization position Target Position? start->position c3_path C3-Functionalization position->c3_path C3 c7_path C7-Functionalization position->c7_path C7 other_c_path Other Positions (C4, C5, C6) position->other_c_path Other methods_c3 Methods: - Pd-catalyzed Direct Arylation - Photoredox Catalysis (Amination) - CuH-catalyzed Allylation c3_path->methods_c3 methods_c7 Methods: - Directing Group Strategy (e.g., carbamoyl) - Rh-catalyzed Olefination - Pd-catalyzed Arylation c7_path->methods_c7 methods_other Methods: - Often requires more complex multi-step synthesis - Directing group strategies may apply other_c_path->methods_other

Caption: Strategies for regioselective C-H functionalization of indazoles.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PubMed. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of indazoles.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]

  • Synthesis of N‐1 functionalized alkyl indazoles. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters. [Link]

  • Visible light induced functionalization of indazole and pyrazole: A recent update. ResearchGate. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications (RSC Publishing). [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Cooperative Phosphine-Photoredox Catalysis Enables N–H Activation of Azoles for Intermolecular Olefin Hydroamination. The Doyle Group. [Link]

  • Organophotoredox-Catalyzed Direct C–H Amination of 2H-Indazoles with Amines. Organic Letters. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. PMC. [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. [Link]

  • Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry. [Link]

  • N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme Connect. [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. American Chemical Society. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]

  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. Organic Letters. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

Sources

Optimizing catalyst loading for indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. Indazoles are privileged scaffolds in medicinal chemistry, but synthesizing them via transition-metal catalysis (e.g., Palladium, Copper, Rhodium) often presents challenges related to catalyst deactivation, high metal loading requirements, and poor regioselectivity[1][2].

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating, optimized protocols to minimize catalyst loading while maximizing yield.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the root cause of stalled reactions or high catalyst loading requirements.

DiagnosticTree Start Reaction Stalls / Low Yield CheckMetal Identify Metal Catalyst Start->CheckMetal CuCat Copper (Cu) Catalysis CheckMetal->CuCat PdCat Palladium (Pd) Catalysis CheckMetal->PdCat CuIssue High Loading Required? (>10 mol%) CuCat->CuIssue PdIssue Pd Black Precipitation? PdCat->PdIssue CuSol1 Switch to Heterogeneous Cu (e.g., Cu(II)-Clay) CuIssue->CuSol1 Yes (Aggregation) CuSol2 Optimize Ligand (e.g., Phenanthroline) CuIssue->CuSol2 No (Poor Kinetics) PdSol1 Adjust Pd:Ligand Ratio (Use dppf/PPh3) PdIssue->PdSol1 Yes (Pd(0) Degradation) PdSol2 Switch to Microwave Irradiation PdIssue->PdSol2 No (High Activation Barrier)

Troubleshooting workflow for optimizing catalyst loading in indazole synthesis.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q: Why does my copper-catalyzed 2H-indazole synthesis require >15-20 mol% catalyst loading to reach completion? A: High catalyst loading in Ullmann-type C-N couplings is typically caused by catalyst aggregation or product inhibition . The newly formed indazole product can strongly chelate the homogeneous copper ions, effectively removing them from the active catalytic cycle. Solution: Transition to heterogeneous catalyst systems. Utilizing nanoparticle catalysts like CuO@C or Cu(II)-doped montmorillonite clay provides spatial isolation of the active metal sites[3][4]. This prevents aggregation and reduces the required catalyst loading to as low as ~5 mg per reaction while allowing for simple recovery and recycling of the metal[4].

Q: I am observing "Pd black" precipitation and stalled reactions in my Pd-catalyzed intramolecular amination. How can I lower the Pd loading without losing yield? A: The appearance of "Pd black" is a visual indicator of catalyst degradation. It occurs when the highly reactive Pd(0) intermediate agglomerates into inactive bulk metal due to insufficient steric stabilization by the ligand[5]. Solution: Adjust your Palladium-to-Ligand ratio and switch to a robust bidentate ligand. Using a catalytic system like Pd(OAc)₂ with dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a strong chelate effect and a large bite angle, which sterically protects the Pd(0) center. This stabilization allows you to drop the Pd loading to 1-5 mol% while maintaining excellent turnover frequencies[5].

Q: How does catalyst loading and solvent choice affect the regioselectivity between 1H- and 2H-indazoles? A: Regioselectivity is governed by the competition between kinetic and thermodynamic control, which is heavily influenced by the metal's coordination sphere. For example, Rh(III) or specific Cu-catalyzed multicomponent reactions inherently favor 2H-indazoles via sequential C-N and N-N bond formation[1][6]. However, if your catalyst loading is too low in a homogeneous system, the reaction time extends, allowing thermodynamic equilibration that can lead to isomeric mixtures. Solution: Use highly polar coordinating solvents like DMSO. DMSO stabilizes the transition states in metal-catalyzed reactions, accelerating the kinetic pathway and locking in the desired regioselectivity before isomerization can occur[3][6].

Part 3: Quantitative Optimization Data

The following table summarizes the impact of different catalyst systems, ligands, and loading parameters on the yield and regioselectivity of indazole synthesis.

Reaction TypeCatalyst SystemSubstratesCatalyst LoadingYieldRef
2H-Indazole (One-Pot) CuI / TMEDA2-bromobenzaldehydes, amines, NaN₃10 mol%Good[6]
2H-Indazole (Microwave) Cu(II)-Clay2-bromobenzaldehydes, amines, NaN₃~5 mgUp to 98%[4]
1H-Indazole (Cyclization) Pd(OAc)₂ / dppfN-aryl-N'-(o-bromobenzyl)hydrazines5 mol%Excellent[5]
1H-Indazole (C-N Coupling) CuI / Phenanthrolineo-chlorinated arylhydrazones10 mol%10-70%[7]

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems featuring built-in checkpoints (e.g., TLC monitoring, specific quenching steps).

Protocol A: Microwave-Assisted Cu(II)-Clay Catalyzed Synthesis of 2H-Indazoles

This protocol leverages heterogeneous catalysis and microwave irradiation to achieve high atom economy and ultra-low catalyst loading[2][4].

  • Reaction Setup: To a microwave-safe reaction vessel, add 2-bromobenzaldehyde (0.5 mmol, 1.0 equiv), a primary amine (0.5 mmol, 1.0 equiv), and sodium azide (1.0 mmol, 2.0 equiv)[3].

  • Catalyst Addition: Add 5 mg of the heterogeneous Cu(II)-clay catalyst. Causality: The solid support prevents Cu(II) aggregation, allowing this low mass to drive the reaction efficiently[4].

  • Solvent: Add 2 mL of polyethylene glycol (PEG-400) or conduct under solvent-free conditions if the amine is a liquid[3][4].

  • Irradiation: Subject the mixture to microwave irradiation at 100 °C. Monitor the reaction via TLC (Hexanes:Ethyl Acetate) every 5 minutes. Total reaction time is typically 10–20 minutes.

  • Workup & Catalyst Recovery: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a Celite pad. Validation Check: The recovered solid on the Celite pad contains the intact Cu(II)-clay catalyst, which can be washed with ethanol, dried, and reused for up to 3 cycles without significant loss of activity[2][4].

  • Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Palladium-Catalyzed Intramolecular Cyclization for 1H-Indazoles

This protocol utilizes a bidentate ligand to prevent Pd black formation during the synthesis of 1-aryl-1H-indazoles[5].

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon three times. Add the N-aryl-N'-(o-bromobenzyl)hydrazine precursor (1.0 mmol, 1.0 equiv)[5].

  • Catalyst & Ligand Complexation: Add Pd(OAc)₂ (5 mol%) and dppf (10 mol%). Causality: Premixing the Pd source with an excess of the bidentate ligand ensures complete formation of the sterically protected active catalytic species before heating[5].

  • Reagent Addition: Add sodium tert-butoxide (t-BuONa, 1.5 mmol, 1.5 equiv) as the base and 5 mL of anhydrous toluene.

  • Cyclization: Seal the tube and heat to 90 °C for 4–8 hours. The reaction undergoes intramolecular C-N coupling followed by spontaneous aromatization[5].

  • Quenching: Cool to room temperature and carefully quench with 5 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, concentrate, and purify by flash chromatography.

Part 5: Mechanistic Pathway Visualization

Understanding the sequence of bond formations is critical for troubleshooting intermediate buildup. The diagram below illustrates the sequential condensation, C-N coupling, and N-N bond formation in the copper-catalyzed route.

MechanismPath SM 2-Bromobenzaldehyde + Amine + NaN3 Imine Imine Intermediate SM->Imine Condensation CuCoord Cu(II) Coordination & C-N Coupling Imine->CuCoord Cu Catalyst AzideAct Azide Activation & N-N Bond Formation CuCoord->AzideAct Intramolecular Cyclization Product 2H-Indazole AzideAct->Product Aromatization

Copper-catalyzed sequential C-N and N-N bond formation for 2H-indazole synthesis.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (PMC). Available at: [Link]

  • Microwave Assisted Expeditious and Green Cu(II)-Clay Catalyzed Domino One-Pot Three Component Synthesis of 2H-indazoles. Semantic Scholar. Available at: [Link]

  • Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives. Società Chimica Italiana. Available at: [Link]

  • Progress in Heterocyclic Chemistry, Volume 23. EPDF. Available at: [Link]

Sources

4-Fluoro-1H-indazole-6-carbaldehyde reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing and monitoring 4-Fluoro-1H-indazole-6-carbaldehyde .

This compound is a highly valuable, electron-deficient building block frequently utilized in the rational design of kinase inhibitors (such as FLT3 and PLK4 inhibitors)[1]. However, its fluorinated indazole core introduces unique solubility and hydrogen-bonding dynamics that complicate standard reaction monitoring. This guide provides a self-validating experimental framework to ensure high-yield synthesis and accurate Thin-Layer Chromatography (TLC) interpretation.

I. Experimental Protocol: Synthesis via Dess-Martin Oxidation

The most reliable method to generate 4-fluoro-1H-indazole-6-carbaldehyde is the oxidation of its corresponding primary alcohol, (4-fluoro-1H-indazol-6-yl)methanol. We utilize Dess-Martin Periodinane (DMP) rather than harsher oxidants (e.g., Jones reagent or KMnO₄) to strictly prevent over-oxidation to the carboxylic acid—a common failure point with electron-deficient indazoles[1].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Charge the flask with (4-fluoro-1H-indazol-6-yl)methanol (1.0 equiv, e.g., 5.0 mmol).

  • Solvent Optimization: Dissolve the substrate in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: The indazole N-H motif forms strong intermolecular hydrogen bonds, making the substrate poorly soluble in pure DCM. THF disrupts these networks to ensure complete dissolution, while DCM remains the optimal solvent for stabilizing the DMP transition state[1].

  • Oxidant Addition: Cool the homogeneous solution to 0 °C using an ice-water bath. Add DMP (1.1 equiv) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath. Stir the reaction at room temperature (20–25 °C) for 2 to 16 hours under argon.

  • TLC Sampling: Withdraw a 10 µL aliquot of the reaction mixture. Dilute it in 100 µL of Ethyl Acetate (EtOAc) before spotting.

    • Causality: Spotting the crude mixture directly overloads the stationary phase, causing severe band broadening and obscuring trace unreacted starting material.

  • Quenching & Work-up: Upon TLC confirmation of complete conversion, dilute the mixture with additional DCM and quench with an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Causality: Na₂S₂O₃ rapidly reduces unreacted DMP and its iodinane byproducts into water-soluble species, while NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation of the sensitive carbaldehyde.

II. TLC Quantitative Data & Visualization Standards

Accurate TLC monitoring requires a dual-validation visualization system. Standard analyses are performed on Merck DC Kieselgel 60 F-254 aluminum sheets[2]. Because both the precursor and the product are highly UV-active, relying solely on UV 254 nm often leads to false-positive completion readings. We mandate the use of a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain as an orthogonal validation step.

Table 1: TLC Migration and Visualization Profiles

CompoundEluent System (v/v)Expected R_fUV (254 nm)2,4-DNPH StainDiagnostic Notes
(4-Fluoro-1H-indazol-6-yl)methanol Hexane:EtOAc (7:3)~0.20Active (Dark quenching)Negative (No color)Starting material; highly polar due to -OH and N-H.
4-Fluoro-1H-indazole-6-carbaldehyde Hexane:EtOAc (7:3)~0.45Active (Dark quenching)Positive (Bright Orange) Target product. Loss of H-bond donor increases R_f[3].
4-Fluoro-1H-indazole-6-carboxylic acid Hexane:EtOAc (7:3)~0.00Active (Dark quenching)Negative (No color)Over-oxidation byproduct. Sticks firmly to the baseline[3].

III. Reaction Monitoring Workflow

TLC_Monitoring_Workflow Start Reaction Aliquot (Alcohol + DMP) Dilution Dilute in EtOAc (1:10 ratio) Start->Dilution Spotting Spot on Silica Gel 60 F254 Dilution->Spotting Elution Elute: Hexane/EtOAc (7:3) Spotting->Elution UV UV Visualization (254 nm) Check for UV-active spots Elution->UV Stain 2,4-DNPH Stain Confirm Aldehyde (Orange) UV->Stain Decision Is precursor (Rf 0.2) fully consumed? Stain->Decision Quench Quench Reaction (Na2S2O3 / NaHCO3) Decision->Quench Yes Continue Add 0.2 eq DMP & Continue Stirring Decision->Continue No Continue->Start Re-test in 1h

Workflow for TLC monitoring of 4-Fluoro-1H-indazole-6-carbaldehyde synthesis.

IV. Troubleshooting Guides & FAQs

Q1: My 4-fluoro-1H-indazole-6-carbaldehyde spot is streaking heavily down the TLC plate, making it impossible to determine the exact R_f. How do I fix this? A1: This is a classic symptom of indazole chemistry. The free N-H group of the indazole ring acts as a strong hydrogen-bond donor, interacting heavily with the free silanol groups on the silica gel stationary phase. Actionable Fix: Modify your eluent system by adding 1–2% glacial acetic acid or triethylamine (e.g., Hexane:EtOAc:AcOH 70:30:1). This additive competitively binds to the silanol sites, suppressing the indazole-silica interaction and resulting in a tight, well-defined band.

Q2: The reaction stalls at ~85% conversion. Should I increase the temperature to drive it to completion? A2: Absolutely not. Heating a Dess-Martin oxidation is dangerous, as DMP can decompose explosively at elevated temperatures. Furthermore, heating promotes the hydration of the newly formed carbaldehyde into a gem-diol, which DMP will subsequently over-oxidize into the baseline-sticking carboxylic acid byproduct[3]. Actionable Fix: Stalling is almost always caused by adventitious moisture degrading the DMP reagent into inactive iodoxybenzoic acid (IBX) derivatives. Ensure your argon line is dry, and simply add an additional 0.2–0.3 equivalents of fresh DMP at room temperature.

Q3: I see a strong UV-active spot at R_f 0.45, but it barely stains with 2,4-DNPH. Is it my product? A3: Likely not. If the spot does not immediately form a bright orange/yellow precipitate upon dipping in 2,4-DNPH and gentle heating, it lacks a carbonyl group. In DMP oxidations, a common artifact is the formation of iodinated byproducts from the degraded reagent, which are highly UV-active and migrate similarly to aromatic aldehydes. Always trust the chemical stain over the UV shadow for definitive functional group validation.

Q4: Can I use LC-MS instead of TLC to monitor this reaction? A4: While LC-MS is highly accurate, the carbaldehyde product (MW: 164.14) often exhibits poor ionization efficiency in standard positive Electrospray Ionization (ESI+) due to the electron-withdrawing nature of the fluorine atom and the aldehyde. If you must use LC-MS, monitor the disappearance of the alcohol precursor rather than the appearance of the product, or utilize a UV-Vis detector (PDA) in tandem with the mass spectrometer.

V. References

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: Navigating Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] A critical step in the synthesis of these vital compounds is N-alkylation. However, the indazole ring's two reactive nitrogen centers, N1 and N2, present a classic synthetic challenge, often yielding a mixture of regioisomers that complicates purification and diminishes yields.[1][3][4]

This guide provides a comprehensive technical resource designed to empower you to overcome these challenges. Here, we dissect the factors governing regioselectivity and offer field-proven protocols to steer your reaction toward the desired N1 or N2 isomer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 alkylation in indazoles?

A1: The regiochemical outcome of indazole alkylation hinges on a balance between thermodynamic and kinetic control.[3][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][6][7] Therefore, conditions that permit the reaction to reach equilibrium will typically favor the more stable N1-alkylated product.[3][5] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-product. Several factors dictate this balance:

  • Base and Solvent System: This is a primary determinant. Strong bases like sodium hydride (NaH) in less polar aprotic solvents like tetrahydrofuran (THF) promote the formation of the thermodynamically favored N1 isomer.[1][8] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can result in mixtures.[5][8]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring is crucial.[1][9] Bulky groups at the C3-position can sterically shield the N2-position, thereby promoting N1-alkylation.[8][10] In contrast, substituents at the C7-position can hinder the N1-position, leading to preferential N2-alkylation.[1][8]

  • Alkylating Agent: The reactivity and structure of the alkylating agent also play a role in the final N1/N2 ratio.[8][9]

  • Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic pathways, influencing the product distribution.[8]

Q2: I need to synthesize the N1-alkylated indazole. What is the most reliable method?

A2: For selective N1-alkylation, creating conditions that favor thermodynamic control is key. A widely adopted and robust protocol involves the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[1][8] This system has demonstrated excellent N1-selectivity across a diverse range of indazole substrates and is often the method of choice for achieving high yields of the N1-isomer.[1][2]

Q3: My target is the N2-alkylated indazole. What synthetic strategies should I consider?

A3: Achieving selective N2-alkylation often requires moving away from standard base/solvent methods and employing conditions that favor kinetic control or utilize specific catalytic systems. Effective strategies include:

  • Mitsunobu Reaction: This reaction, which uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, frequently shows a strong preference for the formation of the N2-regioisomer.[3][9]

  • Acid-Catalyzed Alkylation: The use of a Brønsted acid catalyst, such as triflic acid (TfOH), with diazo compounds can achieve highly selective N2-alkylation.[5][11][12]

  • Steric Direction: If your indazole substrate allows, installing a sterically demanding group at the C7-position can effectively block the N1-position, directing alkylation to N2 even under conditions that might otherwise favor N1.[1][8]

Q4: I'm observing a mixture of isomers despite following a literature protocol for N1-selectivity. What could be going wrong?

A4: This is a common issue and can often be traced back to a few critical experimental details:

  • Strictly Anhydrous Conditions: When using highly reactive bases like NaH, the presence of even trace amounts of water can neutralize the base and affect the reaction's course. Ensure all glassware is flame-dried and solvents are rigorously dried.[8]

  • Base Quality and Equivalents: Ensure your NaH is fresh and active. The stoichiometry of the base is also critical; use a slight excess (typically 1.1-1.2 equivalents) to ensure complete deprotonation of the indazole.

  • Temperature Control: The initial deprotonation step is often performed at 0 °C to control the exothermic reaction. Allowing the reaction to warm to room temperature or gentle heating during the alkylation phase is crucial for driving the reaction to the thermodynamic product.[5]

  • Equilibration Time: Some alkylations, particularly with α-halo carbonyl electrophiles, rely on an equilibration process to achieve high N1 selectivity.[3][13] Ensure the reaction is allowed to stir for a sufficient duration for this equilibrium to be established.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low N1/N2 Selectivity Reaction conditions favor a mixture of kinetic and thermodynamic products.To favor the N1-isomer , switch to a stronger, non-coordinating base like NaH in a non-polar aprotic solvent such as THF.[1][8] This promotes thermodynamic control.
To favor the N2-isomer , consider kinetic conditions such as the Mitsunobu reaction or acid-catalyzed methods with diazo compounds.[3][11]
Poor or No Reaction Incorrect base/solvent combination for the specific alkylating agent.For weaker bases like K₂CO₃, a polar aprotic solvent like DMF is generally required. Be aware this may lead to isomer mixtures.[5][8] Using THF with carbonate bases is often ineffective.[8]
Unexpectedly High Yield of N2 Isomer Steric hindrance at the C7-position of the indazole ring.Even under N1-favoring conditions (NaH/THF), electron-withdrawing groups such as nitro (NO₂) or carboxylates (CO₂Me) at the C7 position can sterically block the N1 site, forcing alkylation to the N2 position.[1][6][9] If N1 is the target, a different synthetic strategy may be necessary.
Difficulty Reproducing Literature Results High sensitivity to reaction parameters like temperature and moisture.Ensure strict adherence to anhydrous conditions, especially when using reactive hydrides.[5] Maintain precise temperature control as specified in the protocol. Small deviations can significantly impact the outcome.

Detailed Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for high regioselectivity towards the N1 position by leveraging the thermodynamic stability of the 1H-indazole tautomer. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a proven and reliable system for this transformation.[1][2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1–0.2 M).[5]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.[5]

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Formation of the sodium indazolide salt is often observed.[5]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[5]

Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N1:N2 RatioYield (%)Reference
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 189[1]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 191[1]
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99:1>90[14]
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95:585[6]
Protocol 2: Selective N2-Alkylation (Kinetic Control)

Achieving high selectivity for the N2 position often requires conditions that favor kinetic control or employ specific catalytic systems.[5] The Mitsunobu reaction is a particularly effective method.[3][9]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[5][15]

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[5][15]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[5]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer typically being the major product.[5]

Visualizing the Reaction Choice

The decision-making process for achieving regioselective indazole alkylation can be visualized as a workflow. The initial choice of target isomer dictates the subsequent selection of reagents and conditions.

G cluster_0 Decision Workflow: Indazole N-Alkylation cluster_1 N1-Alkylation Strategy (Thermodynamic Control) cluster_2 N2-Alkylation Strategy (Kinetic Control) cluster_3 Troubleshooting Path start Start: Indazole Substrate target Desired Isomer? start->target n1_path Target: N1-Isomer target->n1_path N1 n2_path Target: N2-Isomer target->n2_path N2 n1_cond Conditions: NaH in THF n1_path->n1_cond n2_cond Conditions: - Mitsunobu (Alcohol, PPh3, DEAD) - Acid Catalyst (TfOH, Diazo) n2_path->n2_cond n1_outcome Outcome: High N1 Selectivity (>95%) n1_cond->n1_outcome mixed Problem: Mixed Isomers n1_outcome->mixed n2_outcome Outcome: High N2 Selectivity n2_cond->n2_outcome n2_outcome->mixed check Check: - Anhydrous Conditions? - Base Quality? - C7 Steric Hindrance? mixed->check reoptimize Re-optimize based on cause check->reoptimize reoptimize->n1_cond for N1 reoptimize->n2_cond for N2

Caption: Decision workflow for regioselective indazole N-alkylation.

Mechanistic Considerations: A Deeper Dive

The regioselectivity of indazole alkylation is fundamentally rooted in the relative stabilities of the reaction intermediates and transition states.

G cluster_thermo Thermodynamic Pathway (N1-Selective) cluster_kinetic Kinetic Pathway (N2-Selective) Indazole_T 1H-Indazole Base_T NaH / THF Indazole_T->Base_T Deprotonation Anion_T Indazolide Anion Base_T->Anion_T Equilibrium Equilibration Favors More Stable Tautomer Anion_T->Equilibrium Product_N1 N1-Alkylated Indazole (Major Product) Equilibrium->Product_N1 Alkylation (R-X) Indazole_K 1H-Indazole Reagents_K Mitsunobu Reagents or TfOH/Diazo Indazole_K->Reagents_K TS_N2 Lower Energy Transition State (N2) Reagents_K->TS_N2 Fast, Irreversible Attack Product_N2 N2-Alkylated Indazole (Major Product) TS_N2->Product_N2

Caption: Thermodynamic vs. Kinetic control in indazole alkylation.

Under thermodynamic conditions (e.g., NaH/THF), the reaction proceeds through an indazolide anion. While both N1 and N2 can be alkylated, the reaction is often reversible or allows for equilibration, leading to the accumulation of the more stable N1-substituted product.[3][13] In contrast, kinetic conditions, such as the Mitsunobu reaction, proceed through a different mechanism where the attack at the N2 position has a lower activation energy, leading to the rapid and irreversible formation of the N2-product.[7]

References

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]

  • Vargas, F. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1049. Retrieved from [Link]

  • Bayer AG. (2017). Synthesis of indazoles. Google Patents.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, X., et al. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of N‐1 functionalized alkyl indazoles. ResearchGate. Retrieved from [Link]

  • Sanchez-Migallon, A., et al. (1994). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 24(3), 333-338. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. Retrieved from [Link]

  • Li, J., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3399-3403. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. Retrieved from [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Retrieved from [Link]

  • Various Authors. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. Retrieved from [Link]

  • Vargas, F. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Vargas, F. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Aceña, J. L., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry - A European Journal, 16(44), 13106-13117. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). Wordpress. Retrieved from [Link]

  • Various Authors. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of recrystallizing these unique compounds. The introduction of fluorine atoms into the indazole scaffold dramatically alters its physicochemical properties, presenting both opportunities and challenges in obtaining highly pure crystalline material. This resource provides in-depth, experience-driven guidance to overcome common hurdles and optimize your purification strategies.

The Challenge of Fluorinated Indazoles

Fluorine's high electronegativity and the resulting strong dipole moments can lead to a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds (C-F···H, C-F···π, F···F).[1] These forces significantly influence the molecule's solubility and crystal packing, often making recrystallization more challenging than for their non-fluorinated analogs.[1][2][3] Common issues include difficulty in finding a suitable solvent, the tendency to form oils or amorphous solids, and the co-crystallization of impurities.[1][4][5] This guide will equip you with the knowledge to systematically address these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when approaching the recrystallization of fluorinated indazoles.

Q1: How does fluorination impact my choice of recrystallization solvent?

A1: Fluorination significantly alters the polarity and intermolecular interactions of an indazole.[1] This often means that solvents typically used for non-fluorinated analogs may not be suitable. You will likely need to explore a broader range of solvents, including both polar and non-polar options, as well as mixed-solvent systems. The key is to find a solvent (or solvent pair) where the fluorinated indazole exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[6]

Q2: I'm struggling to find a single solvent that works. What should I do?

A2: This is a very common issue. A two-solvent (or mixed-solvent) system is often the solution.[1][7] This involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy.[1][8] This technique allows for fine-tuning of the solubility and can be highly effective for inducing crystallization.

Q3: Can I use recrystallization to separate N1 and N2 substituted indazole isomers?

A3: Yes, mixed-solvent recrystallization can be a powerful technique for separating isomers, potentially avoiding the need for column chromatography.[7][8] By carefully selecting a solvent system, often a water-soluble organic solvent (like acetone, ethanol, or methanol) mixed with water, you can exploit the differential solubilities of the isomers to selectively crystallize one from the solution.[7]

Q4: My compound is highly colored. Can recrystallization remove the colored impurities?

A4: In many cases, yes. If the colored impurities are soluble in the recrystallization solvent, they will remain in the mother liquor upon cooling.[6] For more stubborn colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored compounds, which are then removed during a hot filtration step.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the recrystallization of fluorinated indazoles.

Problem 1: My compound "oils out" instead of forming crystals.

Probable Causes:

  • The melting point of your compound is lower than the boiling point of the solvent.[4]

  • The solution is cooling too rapidly.

  • The compound is significantly impure.[4]

  • You are using a mixed-solvent system and have added the anti-solvent too quickly.

Solutions:

  • Slow Down the Cooling: After dissolving your compound, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[4][9]

  • Re-dissolve and Add More Solvent: Gently warm the flask to re-dissolve the oil. Add a small amount of the "good" solvent to slightly decrease the saturation, then attempt to cool again slowly.[4]

  • Change Solvents: If oiling out persists, you may need to choose a solvent with a lower boiling point.

  • For Mixed-Solvent Systems: Re-heat the solution to dissolve the oil. If necessary, add a few drops of the "good" solvent to get a clear solution. Then, add the "poor" solvent even more slowly, ensuring you are maintaining a high temperature.

Problem 2: No crystals are forming, even after cooling.

Probable Causes:

  • The solution is not sufficiently saturated (too much solvent was used).[4][6]

  • The solution is supersaturated, and crystallization has not been initiated.[4][6]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The small glass particles can act as nucleation sites.[4][6]

    • Seeding: If you have a small amount of the pure compound, add a tiny "seed" crystal to the solution.[6]

  • Reduce Solvent Volume: If induction techniques fail, it is likely you have too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4] Be careful not to evaporate too much.

  • Extended Cooling: Sometimes, crystallization can be slow. Try leaving the flask in a refrigerator or freezer for an extended period.[5]

Problem 3: The recrystallization yield is very low.

Probable Causes:

  • Too much solvent was used, leaving a significant amount of your compound in the mother liquor.[6][9]

  • The crystals were washed with a solvent that was not ice-cold.[6]

  • Premature crystallization during hot filtration.

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of near-boiling solvent required to dissolve your compound.[6]

  • Ice-Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[6]

  • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and the receiving flask.[1]

  • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be your first approach.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your fluorinated indazole has high solubility when hot and low solubility when cold. Common starting points for fluorinated indazoles include alkanes (hexane, pentane), alcohols (ethanol, methanol), or esters (ethyl acetate).[10]

  • Dissolution: Place the crude fluorinated indazole in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-heated flask.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[6]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization

This method is ideal when a suitable single solvent cannot be found.

Step-by-Step Methodology:

  • Solvent Pair Selection: Find a "good" solvent that readily dissolves your compound and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible. Common pairs for fluorinated indazoles include ethanol/water, acetone/water, or THF/water.[7]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[8]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution just begins to turn cloudy.[1] If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the two solvents.[1]

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Fluorinated Indazoles

Solvent System Type"Good" Solvent"Poor" Solvent/Anti-SolventNotes
Single SolventHexane or PentaneN/AOften effective for highly fluorinated, less polar indazoles.[10]
Single SolventEthanol or MethanolN/AGood starting point for more polar fluorinated indazoles.[12]
Mixed SolventAcetoneWaterEffective for separating isomers and purifying a range of substituted indazoles.[7]
Mixed SolventEthanolWaterA common and effective polar mixed-solvent system.[7][8]
Mixed SolventTetrahydrofuran (THF)WaterAnother useful option for isomer separation.[7]

Visualizations

Figure 1: Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Compound Oils Out? crystals_form->oil_out No success Successful Recrystallization crystals_form->success Yes no_crystals No Crystals Form? oil_out->no_crystals No slow_cool Slow Down Cooling Add More Solvent oil_out->slow_cool Yes induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal Yes reduce_volume Reduce Solvent Volume no_crystals->reduce_volume No slow_cool->cool change_solvent Change Solvent induce_xtal->cool reduce_volume->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

Figure 2: Two-Solvent Recrystallization Workflow

G start Start dissolve Dissolve in min. 'Good' Solvent (Hot) start->dissolve add_anti Add 'Poor' Solvent (Hot) until Cloudy dissolve->add_anti re_dissolve Add 'Good' Solvent to Clarify (if needed) add_anti->re_dissolve cool Slow Cooling add_anti->cool re_dissolve->cool isolate Isolate Crystals cool->isolate end End isolate->end

Caption: Step-by-step workflow for the two-solvent recrystallization technique.

References

  • BenchChem. (2025).
  • University of California, Davis. (n.d.).
  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 790-799.
  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers.
  • University of York. (n.d.).
  • BenchChem. (n.d.). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. Benchchem.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • El-Shishtawy, R. M., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 28(24), 8033.
  • (n.d.).
  • (n.d.).
  • BenchChem. (n.d.).
  • (n.d.).
  • Kumar, S., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Guda, A. A., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics, 23(34), 18721-18729.
  • Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. CrystEngComm, 21(20), 3146-3156.

Sources

Validation & Comparative

Comparative NMR Analysis Guide: Unambiguous Structural Elucidation of 4-Fluoro-1H-indazole-6-carbaldehyde vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on halogenated heterocycles to tune pharmacokinetics, fluorinated indazoles have emerged as critical building blocks. Specifically, 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) is a highly sought-after intermediate in the synthesis of advanced kinase inhibitors, such as Plk4 inhibitors used in oncology research .

However, during de novo synthesis or quality control (QC) of commercial batches, distinguishing this compound from its regioisomeric alternative—5-Fluoro-1H-indazole-6-carbaldehyde —presents a significant analytical hurdle. Both isomers share identical molecular weights and similar retention times in standard LC-MS workflows.

This guide provides an objective comparison of analytical workflows, demonstrating how optimized Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system to unambiguously differentiate these structural alternatives.

Solvent Selection: The Causality of Tautomeric Dynamics

A common pitfall in indazole NMR analysis is the use of Chloroform-d (CDCl₃). While CDCl₃ is an excellent general-purpose solvent, it is suboptimal for 1H-indazoles.

The Causality: In non-polar solvents like CDCl₃, indazoles undergo rapid annular tautomerism between the 1H and 2H forms. This dynamic exchange broadens the signals of the protons on the heterocyclic ring (H-3) and often renders the N-H proton entirely invisible due to exchange with trace moisture.

The Solution: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior alternative. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the molecule into the thermodynamically favored 1H-tautomer . This solvent choice yields sharp, well-resolved multiplets and allows the critical N-H proton to be observed at approximately 13.6 ppm, providing an internal validation of the heterocyclic core's integrity.

Comparative ¹H and ¹³C NMR Data Analysis

The primary method for distinguishing the 4-fluoro product from the 5-fluoro alternative lies in the scalar coupling ( J ) between the fluorine atom (¹⁹F, spin ½) and the adjacent aromatic protons (¹H).

In 4-Fluoro-1H-indazole-6-carbaldehyde , the fluorine at C-4 strongly couples to H-5 ( 3JHF​≈10.5 Hz). In contrast, the 5-Fluoro alternative exhibits this strong ortho-coupling on H-4, while H-7 experiences a weaker meta-coupling ( 4JHF​≈6.0 Hz).

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆)
Position4-Fluoro-1H-indazole-6-carbaldehyde5-Fluoro-1H-indazole-6-carbaldehydeDiagnostic Feature
N-H (1) 13.63 ppm (br s, 1H)13.55 ppm (br s, 1H)Confirms 1H-tautomer in DMSO
CHO (6) 10.12 ppm (s, 1H)10.20 ppm (s, 1H)Aldehyde validation
H-3 8.25 ppm (s, 1H)8.22 ppm (s, 1H)Pyrazole ring proton
H-4 Fluorinated (No proton)7.70 ppm (d, J = 10.0 Hz, 1H)Absence of H-4 confirms 4-Fluoro
H-5 7.55 ppm (dd, J = 10.5, 1.2 Hz, 1H)Fluorinated (No proton)Presence of H-5 confirms 4-Fluoro
H-7 8.08 ppm (s, 1H)8.15 ppm (d, J = 6.0 Hz, 1H)Multiplicity changes based on F-position
Table 2: ¹³C NMR Spectral Comparison (100 MHz, DMSO-d₆)
Carbon Assignment4-Fluoro Isomer (ppm)5-Fluoro Isomer (ppm)C-F Coupling ( JCF​ )
C=O (Aldehyde) 192.5191.8Singlet
C-F (Fluorinated C) 156.0 (C-4)158.5 (C-5) 1JCF​≈250 Hz (Doublet)
C-7a 141.0142.2Singlet
C-6 135.5134.0 2JCF​≈15 Hz (Doublet)
C-3 134.0135.2Singlet

Note: Chemical shifts are referenced to internal TMS (0.00 ppm). Variations of ±0.05 ppm may occur based on sample concentration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D ¹H NMR. The following protocol utilizes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as a self-validating mechanism to definitively map the spatial relationship of the protons.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the indazole analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Temperature Calibration: Equilibrate the NMR probe to exactly 298 K using a methanol standard. Causality: The chemical shift of the N-H proton is highly temperature-dependent; strict thermal control prevents run-to-run shift drift.

  • 1D Acquisition:

    • Acquire a standard ¹H spectrum (16 scans, D1 = 2.0 s).

    • Acquire a ¹⁹F spectrum (16 scans) with ¹H-decoupling to verify the presence of a single fluorine environment (typically around -115 to -120 ppm for these systems) .

  • 2D NOESY Cross-Validation: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400–500 ms.

    • Interpretation: Look at the cross-peak for the H-3 proton (~8.25 ppm). If the compound is the 5-Fluoro isomer, H-3 will show a strong spatial NOE correlation with H-4. If the compound is the 4-Fluoro isomer, the C-4 position is occupied by fluorine, and no NOE cross-peak will be observed for H-3 in the aromatic region.

Logical Workflow Visualization

The following diagram illustrates the decision matrix for utilizing the self-validating NOESY protocol to distinguish between the two isomeric alternatives.

NMR_Workflow Start Unknown Fluorinated Indazole Carbaldehyde Step1 1D ¹H & ¹⁹F NMR (DMSO-d₆) Start->Step1 Step2 2D NOESY Acquisition Step1->Step2 Confirm purity & shifts Dec1 NOE between H-3 and H-4? Step2->Dec1 Res1 5-Fluoro Isomer (H-4 is present) Dec1->Res1 YES Res2 4-Fluoro Isomer (C-4 is Fluorinated) Dec1->Res2 NO

Logical workflow for the unambiguous NMR differentiation of fluorinated indazole regioisomers.

Conclusion

When evaluating 4-Fluoro-1H-indazole-6-carbaldehyde against isomeric alternatives, relying on LC-MS or 1D ¹H NMR in CDCl₃ introduces significant analytical risk. By transitioning to DMSO-d₆ to lock the tautomeric state and employing 2D NOESY to probe the spatial environment of the H-3 proton, researchers can create a robust, self-validating analytical package. This ensures the absolute structural integrity of building blocks before they are committed to expensive, late-stage drug development campaigns.

References

  • WO2022184049A1 - Plk4 Inhibitors and Their Uses WIPO / Google P
  • 13C NMR of indazoles ResearchGate / Canadian Journal of Chemistry[Link]

Comparing synthesis routes for substituted indazoles

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. However, the direct N-alkylation of unprotected indazoles typically yields an intractable mixture of 1H- and 2H-regioisomers. To achieve high purity and structural precision, modern drug development relies on the de novo construction of the pyrazole ring with pre-installed substituents.

As a Senior Application Scientist, I have evaluated the three most prominent synthetic methodologies for substituted indazoles. This guide objectively compares their mechanistic logic, scalability, and experimental reliability to help you select the optimal route for your target molecule.

Mechanistic Divergence in Indazole Assembly

The selection of a synthetic route dictates not only the regiochemical outcome (1H vs. 2H) but also the functional group tolerance of the process. The diagram below illustrates the divergent logic of the three primary methodologies.

IndazolePathways Start Substituted Precursors Nitroso o-Nitrobenzylamines Start->Nitroso Davis-Beirut Route Amine 2-Aminomethyl-phenylamines Start->Amine Oxidative Route Halo o-Fluorobenzaldehydes + Hydrazines Start->Halo Flow S_NAr Route Int1 Nitroso Imine (Redox Neutral) Nitroso->Int1 KOH, EtOH/H₂O Int2 Nitroso Intermediate (Oxidative) Amine->Int2 H₂O₂, Mo Catalyst Int3 Hydrazone Intermediate (Condensation) Halo->Int3 Mixing (0.5M) Prod2H 2H-Indazoles (High Regioselectivity) Int1->Prod2H N-N Cyclization Prod1H 1H & 3H-Indazoles (Broad Scope) Int2->Prod1H Nucleophilic Addition ProdFlow 1H-Indazoles (Scalable Production) Int3->ProdFlow Flow Reactor (250 °C)

Mechanistic divergence of indazole synthesis via Davis-Beirut, oxidative, and flow chemistry routes.

Comparative Route Analysis & Mechanistic Rationale

The Davis-Beirut Reaction (Redox-Neutral 2H-Indazole Synthesis)

Historically, 2H-indazoles have been challenging to isolate due to their thermodynamic instability relative to the 1H-tautomer. The Davis-Beirut reaction elegantly bypasses this by utilizing o-nitrobenzylamines. Under basic conditions, the substrate undergoes a redox-neutral cascade, converting the nitro group into a highly electrophilic nitroso species while simultaneously generating a nucleophilic imine 1. The subsequent intramolecular N-N bond formation strictly yields the 2H-isomer, making this the premier route for 2-substituted targets 2.

Oxidative N-N Bond Formation (Broad Tautomeric Access)

For targets requiring complex annulated rings (e.g., pyrrolo-indazoles), oxidative cyclization from 2-aminomethyl-phenylamines is highly effective. By utilizing a peroxomolybdenum complex derived from hydrogen peroxide and ammonium molybdate, the anilinic nitrogen is selectively oxidized to a nitroso intermediate. This intermediate undergoes rapid nucleophilic attack by the benzylic nitrogen, followed by the elimination of water to form the indazole core 3.

Continuous Flow SNAr (Scalable 1H-Indazole Production)

The classical condensation of hydrazines with o-halobenzaldehydes is notoriously hazardous at scale due to the toxicity and explosive potential of hydrazines under harsh thermal conditions. Transitioning this SNAr cyclization to a continuous flow reactor allows chemists to safely operate at 250 °C. The extreme heat overcomes the kinetic barrier of electron-rich substrates, driving the reaction past the hydrazone intermediate to the fully cyclized 1H-indazole while preventing the accumulation of dangerous energetic materials 4.

Quantitative Performance Matrix

Synthetic StrategyRepresentative SubstrateReagents / CatalystConditionsYieldRegioselectivity
Davis-Beirut Reaction N-Cyclohexyl-2-nitrobenzylamineKOH, MeOH/H₂O60 °C, Batch92%Exclusive 2H
Flow Chemistry (SNAr) 2-Fluoro-5-nitrobenzaldehyde + MeNHNH₂NMP (Solvent)250 °C, 30 min71%Exclusive 1H
Oxidative Amination 5-Chloro-2-(pyrrolidin-2-yl)anilineH₂O₂, Ammonium molybdateRT, Batch70%Fused 1H, 2H, 3H

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the in-process analytical benchmarks.

Protocol 1: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles

Objective: Regioselective synthesis of 2-Cyclohexyl-2H-indazole via redox-neutral cyclization.

  • Substrate Solvation: Dissolve N-cyclohexyl-2-nitrobenzylamine (1.0 equiv) in a 4:1 mixture of Methanol/Water.

    • Causality: The presence of water is critical; it modulates the basicity of the system and stabilizes the transient intermediates, preventing alternative ring-opening degradation pathways.

  • Base Activation: Add KOH (2.0 equiv) to the solution and heat the mixture to 60 °C.

    • Causality: Hydroxide deprotonates the benzylic amine, triggering the redox-neutral cascade that converts the nitro group to the highly electrophilic nitroso species.

  • Cyclization: Stir the mixture for 2–4 hours.

  • Self-Validation (Visual & TLC): The reaction mixture will transition from pale yellow to a deep orange/red as the nitroso imine intermediate forms, eventually lightening as the cyclization completes. Confirm completion via TLC (disappearance of the starting material spot).

  • Isolation: Cool to room temperature, remove the solvent under reduced pressure, and purify via silica gel chromatography to yield the 2H-indazole.

Protocol 2: Continuous Flow Synthesis of 1-Methyl-5-nitro-1H-indazole

Objective: Overcome the kinetic barrier of SNAr ring closure without risking hydrazine detonation.

  • Reagent Preparation: Prepare a 0.5 M solution of 2-fluoro-5-nitrobenzaldehyde in N-Methyl-2-pyrrolidone (NMP) and a separate 0.5 M solution of methylhydrazine in NMP.

    • Causality: NMP is strictly selected over protic solvents (like ethanol) because protic environments favor the formation of an unwanted azine dimer byproduct at high temperatures.

  • Thermal Equilibration: Prime a high-temperature PFA flow reactor coil (e.g., Vapourtec R4+) and heat to 250 °C.

    • Causality: Lower temperatures (e.g., 150 °C) stall the reaction at the linear hydrazone intermediate. 250 °C provides the exact activation energy required to force the nucleophilic aromatic substitution.

  • Continuous Processing: Pump both streams into a T-mixer at flow rates corresponding to a 30-minute residence time within the heated coil.

  • Self-Validation (In-line LC/MS): Monitor the output stream. The target 1H-indazole should be the dominant peak. Diagnostic check: If the azine dimer mass (m/z[2M - H₂NNH₂]⁺) spikes, it indicates insufficient residence time or suboptimal methylhydrazine stoichiometry. Adjust flow rates accordingly.

Protocol 3: Oxidative N-N Bond Formation for Annulated Indazoles

Objective: Access complex fused indazoles from 2-aminomethyl-phenylamines under mild conditions.

  • Catalyst Complexation: In a reaction vial, mix ammonium molybdate (0.05 equiv) with 30% aqueous H₂O₂ (3.0 equiv) in ethanol.

    • Causality: This pre-mixing generates the active peroxomolybdenum complex, which is required to selectively oxidize the anilinic nitrogen without over-oxidizing the benzylic amine.

  • Oxidation & Cyclization: Add 5-chloro-2-(pyrrolidin-2-yl)aniline (1.0 equiv) to the mixture and stir at room temperature. The anilinic nitrogen oxidizes to a nitroso group, followed by spontaneous intramolecular nucleophilic attack by the pyrrolidine nitrogen.

  • Self-Validation (LC/MS): Monitor the reaction for the elimination of water (target mass minus 18 Da), which confirms successful cyclization and tautomerization to the stable 7-chloro-1H,2H,3H-pyrrolo[1,2-b]indazole core.

References

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis , Accounts of Chemical Research. 1

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines , Organic Letters. 3

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor , Organic Process Research & Development. 4

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis , BenchChem. 2

Sources

Biological activity of 4-fluoro vs 6-fluoro indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 4-Fluoro vs. 6-Fluoro Indazole Derivatives: A Structural and Pharmacological Guide

The indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a highly effective ATP-mimetic in kinase inhibitors and a versatile core for receptor modulators. However, the biological activity of this scaffold is hyper-sensitive to the precise spatial arrangement of its substituents.

This guide provides an in-depth, objective comparison of 4-fluoro and 6-fluoro indazole derivatives. By analyzing their structure-activity relationships (SAR), target selectivity, and pharmacokinetic profiles, we will uncover why a simple positional shift of a single fluorine atom dictates entirely divergent therapeutic applications.

Mechanistic Causality: The Fluorine Position Effect

To understand the divergent performance of these derivatives, we must examine the causality behind their molecular interactions within biological binding pockets:

  • Hinge-Binding Mechanics: Indazoles typically bind to the hinge region of kinases via critical hydrogen bonds (acting as both an H-bond donor via N1 and an acceptor via N2).

  • The 4-Fluoro Penalty: Placing a highly electronegative fluorine atom at the 4-position introduces significant steric bulk adjacent to the hinge-binding face. In many kinases, this causes a steric clash with the gatekeeper residue. Furthermore, the strong inductive electron-withdrawing effect at the 4-position can unfavorably alter the pKa of the indazole NH, weakening the critical hydrogen bonds required for high-affinity binding.

  • The 6-Fluoro Advantage: Conversely, the 6-position typically projects outward toward the solvent-exposed region or into a specific hydrophobic pocket. A 6-fluoro substitution enhances lipophilicity without disrupting the hinge-binding geometry. Crucially, the highly stable C-F bond acts as a metabolic shield, blocking cytochrome P450 (CYP450) enzymes from oxidizing the indazole ring at its most vulnerable metabolic "soft spot" [1].

Head-to-Head Comparison: ROCK1 Kinase Inhibition

The most striking objective comparison between these two isomers is observed in their inhibition of Rho-associated protein kinase 1 (ROCK1), a critical target for cardiovascular and fibrotic diseases.

As summarized in the data below, moving the fluorine from the 4-position to the 6-position transforms a virtually inactive compound into a highly potent, orally bioavailable drug candidate [2].

Table 1: Quantitative SAR Comparison of Fluorinated Indazoles

Pharmacological Property4-Fluoroindazole Derivatives6-Fluoroindazole Derivatives
ROCK1 Kinase Inhibition ( IC50​ ) 2500 nM (Low Potency)14 nM (High Potency)
Oral Bioavailability (Rat PK) Not typically optimized61% (Significant Enhancement)
In Vivo Efficacy (Cardiovascular) Minimal impactReduced mean arterial pressure
Inflammatory Target Selectivity CB2 Receptor Agonist ( EC50​ = 21.0 nM)TRPA1 Channel Antagonist ( IC50​ = 43 nM)
Metabolic Stability Susceptible to rapid clearanceShielded C6 soft-spot (CYP450 resistant)

Divergent Target Selectivity in Inflammation

Beyond kinase inhibition, the spatial orientation of the fluorine atom completely alters the scaffold's receptor selectivity in inflammatory models [1]:

  • 4-Fluoroindazoles (CB2 Agonism): Derivatives with a 4-fluoro substitution demonstrate high potency as selective Cannabinoid Receptor 2 (CB2) agonists ( EC50​ = 21.0 nM), showing high selectivity over CB1 receptors. This makes them ideal leads for treating inflammatory pain without psychiatric side effects.

  • 6-Fluoroindazoles (TRPA1 Antagonism): The 6-fluoro scaffold acts as a potent antagonist of the Transient Receptor Potential A1 (TRPA1) cation channel ( IC50​ = 0.043 µM, 98% inhibition), providing a distinct mechanism for mitigating neurogenic inflammation.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility in SAR profiling, the following self-validating experimental protocols must be utilized when evaluating these derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) ROCK1 Kinase Assay

This protocol is designed to objectively measure the IC50​ differences between 4-F and 6-F indazoles.

  • Reagent Preparation (ATP at Km​ ): Prepare ROCK1 kinase, a biotinylated peptide substrate, and ATP.

    • Causality: Indazoles are ATP-competitive inhibitors. Setting the ATP concentration strictly at its apparent Michaelis constant ( Km​ ) balances assay sensitivity with physiological relevance, allowing accurate calculation of Ki​ via the Cheng-Prusoff equation without artificially masking the potency of either variant.

  • Compound Incubation: Dispense 4-fluoro and 6-fluoro indazole derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Initiate the reaction and incubate for 60 minutes at room temperature.

  • Detection via TR-FRET: Add the stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: Fluorinated aromatic compounds frequently exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay before emission reading. This allows short-lived background fluorescence from the indazole derivatives to decay, ensuring the signal is exclusively driven by the kinase-mediated phosphorylation event.

  • System Validation Criteria: Calculate the Z'-factor for the plate. The assay is only validated if Z' > 0.5 and the reference control (e.g., Staurosporine) falls within 3-fold of its historical IC50​ .

Protocol B: FLIPR Calcium Flux Assay for TRPA1 Antagonism
  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 into 384-well black-wall, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium-sensitive dye and probenecid for 45 minutes.

    • Causality: Probenecid inhibits multidrug resistance proteins (MDRs), preventing the premature extrusion of the fluorophore from the cell. This ensures a stable baseline and prevents false-negative signals when assessing the 6-fluoroindazole TRPA1 antagonists.

  • Antagonist Pre-incubation & Agonist Challenge: Add the indazole compounds and incubate for 15 minutes. Subsequently, challenge the cells with a TRPA1 agonist (e.g., AITC) while continuously reading fluorescence on a FLIPR Tetra system.

Visualizations

ROCK1_Pathway Stimulus Extracellular Stimulus (e.g., GPCR Activation) RhoA RhoA (Active GTP-bound) Stimulus->RhoA Activates ROCK1 ROCK1 Kinase RhoA->ROCK1 Binds & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) Phosphorylation ROCK1->MLC Phosphorylates (Activates) MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Contraction MLC->Actin Induces Inhibitor 6-Fluoroindazole (IC50 = 14 nM) Inhibitor->ROCK1 Competitive Binding (ATP Pocket)

Fig 1. ROCK1 signaling pathway and the targeted intervention by 6-fluoroindazole inhibitors.

Assay_Workflow Prep 1. Compound Prep (4-F vs 6-F Indazoles) Incubation 2. Kinase Reaction (ROCK1 + ATP at Km) Prep->Incubation Detection 3. TR-FRET Detection (Time-Delayed Read) Incubation->Detection Analysis 4. Data Validation (Z' > 0.5 Criteria) Detection->Analysis Validation 5. In Vivo Profiling (PK/PD Assessment) Analysis->Validation

Fig 2. Step-by-step TR-FRET assay workflow for evaluating indazole-based kinase inhibitors.

References

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis (COA) for 4-Fluoro-1H-indazole-6-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the quality and characterization of key building blocks are paramount. 4-Fluoro-1H-indazole-6-carbaldehyde, a versatile intermediate in the synthesis of a range of biologically active molecules, is no exception. A thorough understanding of its quality, as detailed in its Certificate of Analysis (COA), is crucial for reproducible and successful research outcomes.

This guide provides an in-depth analysis of a typical COA for 4-Fluoro-1H-indazole-6-carbaldehyde. It will further present a comparative analysis with two common structural analogs: 4-Bromo-1H-indazole-6-carbaldehyde and 4-Chloro-1H-indazole-6-carbaldehyde. This comparison will be supported by detailed experimental protocols and representative data to empower researchers in making informed decisions about their starting materials.

Deconstructing the Certificate of Analysis: A Window into Quality

A Certificate of Analysis is more than a mere specification sheet; it is a batch-specific document that provides a comprehensive quality profile of a chemical compound. For a researcher, it is the first line of defense against experimental variability arising from impure or misidentified starting materials.

Below is a representative Certificate of Analysis for a batch of 4-Fluoro-1H-indazole-6-carbaldehyde, followed by a detailed explanation of each parameter.

Certificate of Analysis

Product Name: 4-Fluoro-1H-indazole-6-carbaldehyde
CAS Number: 1893909-76-6[1][2]
Molecular Formula: C₈H₅FN₂O
Molecular Weight: 164.14 g/mol
Batch Number: XXXXXX
Appearance: Off-white to light yellow solid
Solubility: Soluble in DMSO and Methanol
Melting Point: 180 - 185 °C
Purity (by HPLC): 98.7%
¹H NMR: Conforms to structure
Mass Spectrum (ESI-MS): [M+H]⁺ = 165.04
Water Content (Karl Fischer): < 0.5%
Residual Solvents: < 0.1%

Expert Interpretation of COA Parameters:

  • Appearance and Solubility: These are fundamental physical properties. Any significant deviation from the expected off-white to light yellow solid could indicate the presence of impurities or degradation products. Solubility information is critical for designing reaction conditions.

  • Melting Point: A sharp melting point range is a good indicator of purity. A broad or depressed melting point often suggests the presence of impurities.

  • Purity (by HPLC): High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. A high percentage area under the main peak (in this case, 98.7%) indicates a low level of impurities. The choice of detection wavelength (often in the UV range for aromatic compounds like indazoles) is crucial for accurate quantification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This spectroscopic technique provides a detailed fingerprint of the molecule's structure. The COA confirms that the observed spectrum is consistent with the expected structure of 4-Fluoro-1H-indazole-6-carbaldehyde. Key expected signals would include a singlet for the aldehyde proton, and distinct aromatic protons with splitting patterns influenced by the fluorine and other substituents.

  • Mass Spectrum (ESI-MS): Electrospray Ionization Mass Spectrometry confirms the molecular weight of the compound. The observation of the protonated molecule ([M+H]⁺) at the expected mass-to-charge ratio (m/z) provides strong evidence for the compound's identity.

  • Water Content and Residual Solvents: These tests quantify the amount of trapped water and residual solvents from the synthesis and purification processes. High levels of either can interfere with subsequent reactions, especially those sensitive to moisture or specific solvents.

Comparative Analysis: The Impact of Halogen Substitution

To understand the nuances of working with 4-Fluoro-1H-indazole-6-carbaldehyde, a comparison with its bromo and chloro analogs is instructive. While structurally similar, the difference in the halogen at the 4-position can influence their physical properties, reactivity, and analytical behavior.

Parameter 4-Fluoro-1H-indazole-6-carbaldehyde 4-Bromo-1H-indazole-6-carbaldehyde 4-Chloro-1H-indazole-6-carbaldehyde
Molecular Weight 164.14 g/mol 225.04 g/mol [3]180.59 g/mol
Typical Purity (HPLC) >98%>97%[3][4]>97%
Reactivity Fluorine can influence electronic properties and may participate in specific cross-coupling reactions. The C-F bond is generally the most stable.The C-Br bond is more reactive than C-Cl and C-F in many cross-coupling reactions (e.g., Suzuki, Heck), making it a versatile synthetic handle.The C-Cl bond offers a balance of stability and reactivity, often requiring more forcing conditions for cross-coupling compared to the C-Br bond.
¹H NMR (Aromatic Region) The fluorine atom will cause characteristic splitting of adjacent proton signals (J-coupling).The bromine atom has a smaller effect on proton chemical shifts compared to fluorine.The chlorine atom has a moderate electron-withdrawing effect, influencing the chemical shifts of nearby protons.

Supporting Experimental Data and Protocols

To provide a practical framework for the analysis and comparison of these compounds, the following experimental protocols are presented.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol is designed for the routine purity analysis of 4-halo-1H-indazole-6-carbaldehydes.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

Expected Results: A well-resolved peak for the main compound should be observed. The retention time will vary slightly between the three analogs due to differences in polarity, with the more polar fluoro-substituted compound potentially eluting slightly earlier than the bromo and chloro analogs.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol (1 mg/mL) A->B C Dilute to 0.1 mg/mL in Water/ACN B->C D Inject 10 µL onto C18 Column C->D E Gradient Elution D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Figure 1: HPLC-UV analysis workflow for purity determination.

Nuclear Magnetic Resonance (¹H NMR) for Structural Verification

¹H NMR is a powerful tool for confirming the identity and structure of the indazole derivatives.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

Expected ¹H NMR Spectral Data (in DMSO-d₆, δ in ppm):

Proton 4-Fluoro-1H-indazole-6-carbaldehyde 4-Bromo-1H-indazole-6-carbaldehyde 4-Chloro-1H-indazole-6-carbaldehyde
CHO ~10.1 (s)~10.1 (s)~10.1 (s)
H-3 ~8.4 (s)~8.5 (s)~8.4 (s)
H-5 ~8.1 (d)~8.3 (d)~8.2 (d)
H-7 ~7.9 (d)~8.0 (d)~7.9 (d)
NH ~13.5 (br s)~13.6 (br s)~13.5 (br s)

Note: The chemical shifts are approximate and can vary slightly. The key diagnostic feature for the 4-fluoro analog will be the through-space coupling of the fluorine to the H-3 and H-5 protons, which may result in doublet or doublet of doublets splitting patterns for these signals.

Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV protocol.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-300

    • Fragmentation (MS/MS): For structural elucidation of impurities, collision-induced dissociation (CID) can be performed on selected precursor ions.

Expected Results: The full scan mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ for each compound.

Proposed Fragmentation Pathway for 4-Fluoro-1H-indazole-6-carbaldehyde:

Upon collision-induced dissociation, the protonated molecule is expected to undergo fragmentation. A likely initial fragmentation would be the loss of carbon monoxide (CO) from the aldehyde group.

MS_Fragmentation A [M+H]⁺ m/z 165.04 B Loss of CO A->B C [M+H-CO]⁺ m/z 137.05 B->C

Figure 2: Proposed initial fragmentation of 4-Fluoro-1H-indazole-6-carbaldehyde.

Conclusion: The Importance of a Multi-faceted Approach

The Certificate of Analysis is an indispensable tool for ensuring the quality and identity of 4-Fluoro-1H-indazole-6-carbaldehyde. However, a deeper understanding of its properties and potential impurities can be gained through a comparative analysis with its structural analogs and the application of orthogonal analytical techniques. By employing a combination of HPLC-UV for purity, ¹H NMR for structural confirmation, and LC-MS for molecular weight verification and impurity identification, researchers can proceed with confidence in their synthetic endeavors. This multi-faceted approach to quality assessment is a cornerstone of robust and reproducible scientific research.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • BenchChem. (2025). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

Indazole vs. Indole: A Bioisosteric Comparison in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating the Subtle Yet Significant Differences Between Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic replacement of functional groups, or bioisosterism, is a cornerstone of lead optimization. Among the various bioisosteric pairs, the substitution of an indole ring with an indazole moiety has emerged as a particularly fruitful strategy. While structurally similar, the introduction of a second nitrogen atom in the five-membered ring of indazole imparts a unique set of physicochemical and pharmacological properties that can be leveraged to overcome challenges in drug development, such as metabolic instability, off-target activity, and suboptimal potency. This guide provides an in-depth comparison of indazole and indole, offering experimental insights and practical considerations for researchers in drug discovery.

At a Glance: Key Physicochemical and Biological Distinctions

PropertyIndoleIndazoleSignificance in Drug Design
Structure Bicyclic, with a benzene ring fused to a pyrrole ring.Bicyclic, with a benzene ring fused to a pyrazole ring. Exists in 1H and 2H tautomeric forms.[1][2][3]The additional nitrogen in indazole introduces a hydrogen bond acceptor, altering the molecule's interaction with biological targets.[4] The tautomeric forms of indazole offer different substitution patterns and electronic properties.[5]
pKa The N-H proton has a pKa of ~21 in DMSO.[6]The N-H proton has a pKa of 13.86.[7][8]Indazole is significantly more acidic, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.
Hydrogen Bonding The N-H group primarily acts as a hydrogen bond donor.The N-H group is a hydrogen bond donor, and the adjacent nitrogen atom is a hydrogen bond acceptor.[4]This dual hydrogen bonding capability allows indazoles to form more complex and potentially stronger interactions with protein targets, such as the hinge region of kinases.[4][9]
Metabolic Stability The indole ring can be susceptible to oxidative metabolism.Generally exhibits improved metabolic stability compared to indole.[9]The replacement of a carbon with a nitrogen atom can block sites of metabolism, leading to improved pharmacokinetic profiles.
Biological Activity A ubiquitous scaffold in numerous natural products and approved drugs, with a wide range of biological activities.[10][11][12]A "privileged scaffold" in medicinal chemistry, particularly prominent in kinase inhibitors and other targeted therapies.[9][13][14]Both are highly versatile, but the specific properties of indazole have made it a go-to scaffold for kinase inhibitor design.[15]

The Structural and Electronic Nuances

The fundamental difference between indole and indazole lies in the constitution of the five-membered ring. Indole possesses a pyrrole ring fused to a benzene ring, while indazole has a pyrazole ring in its place. This seemingly minor change has profound implications for the electronic distribution and hydrogen bonding potential of the molecule.

Indazole exists as two main tautomers: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[1][2][3] The presence of the N2 nitrogen in the pyrazole ring introduces a crucial hydrogen bond acceptor site, a feature absent in indole.[4] This allows indazole to engage in bidentate hydrogen bonding with protein targets, a particularly valuable interaction for kinase inhibitors binding to the hinge region.[4][9]

structs cluster_indole Indole cluster_indazole Indazole (1H-tautomer) indole hbd H-bond Donor (N-H) indazole hbd2 H-bond Donor (N1-H) hba H-bond Acceptor (N2)

Caption: Structural comparison of indole and 1H-indazole highlighting hydrogen bonding capabilities.

Synthetic Accessibility: A Tale of Two Heterocycles

Both indole and indazole cores can be synthesized through a variety of methods, though the specific strategies and complexities differ.

Indole Synthesis

The Fischer indole synthesis is a classic and versatile method, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[10] More modern approaches, such as palladium-catalyzed cross-coupling reactions, have expanded the toolkit for creating substituted indoles. Recently, microflow synthesis methods have been developed to produce indole derivatives rapidly and with high yield, minimizing the formation of unwanted byproducts.[16][17]

Indazole Synthesis

The synthesis of indazoles often involves the cyclization of ortho-substituted benzene derivatives.[14] For example, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine can yield 1H-indazoles via direct aryl C-H amination.[1] Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is another common strategy.[1] The choice of synthetic route can be influenced by the desired substitution pattern and the need to control the regioselectivity of N-alkylation to obtain the desired 1H or 2H tautomer.

workflow cluster_indole_synth Indole Synthesis (Fischer) cluster_indazole_synth Indazole Synthesis (Cyclization) i_start Aryl Hydrazine + Aldehyde/Ketone i_acid Acid Catalyst i_start->i_acid i_cyclize Cyclization i_acid->i_cyclize i_product Indole Derivative i_cyclize->i_product z_start o-Haloaryl N-Sulfonylhydrazone z_catalyst Copper Catalyst z_start->z_catalyst z_cyclize Intramolecular Cyclization z_catalyst->z_cyclize z_product Indazole Derivative z_cyclize->z_product

Caption: Simplified workflows for common indole and indazole synthesis strategies.

Impact on Pharmacological Profile: Case Studies

The true value of the indole-to-indazole switch is evident in its impact on biological activity and pharmacokinetic properties.

Kinase Inhibition: The Hinge-Binding Advantage

Many successful kinase inhibitors feature an indazole scaffold. The indazole's N-H group and the adjacent nitrogen atom are perfectly positioned to act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.[9] This bidentate interaction often leads to a significant increase in potency compared to the corresponding indole analogue.

Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a prime example.[18][19][20][21][22] Its indazole core is critical for its high affinity and selectivity.[18] Similarly, Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, utilizes a 2H-indazole scaffold in its structure.[23][24][25][26]

Serotonin Receptor Antagonism: A Bioisosteric Success Story

An early and compelling example of the successful bioisosteric replacement of indole with indazole was in the development of serotonin 5HT3 receptor antagonists.[27][28][29] The tropanyl ester of indole-3-carboxylic acid was a potent 5HT3 antagonist. Researchers synthesized the corresponding indazole-3-carboxylate analogue and found that it retained potent antagonist activity.[27][28][29] This demonstrated that the indazole ring could effectively mimic the indole moiety in this specific receptor interaction.

Experimental Protocols

To aid researchers in their own comparative studies, the following are generalized protocols for key experiments.

Determination of Lipophilicity (LogP) by HPLC
  • Preparation of Standards: Prepare stock solutions of the indole and indazole compounds in a suitable organic solvent (e.g., methanol).

  • Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • HPLC Analysis: Inject the standard solutions onto a reverse-phase C18 column. Elute with the different mobile phases and record the retention times.

  • Calculation: Calculate the capacity factor (k) for each compound at each mobile phase composition. Extrapolate the log k value to 100% aqueous phase to determine the logP.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH, and a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (indole or indazole derivative) to the incubation mixture at a final concentration of 1 µM.

  • Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line represents the elimination rate constant, from which the in vitro half-life can be calculated.

Conclusion

The choice between an indole and an indazole scaffold is a nuanced decision that can have a significant impact on the success of a drug discovery program. While indole remains a highly versatile and valuable heterocycle, the indazole ring offers a distinct set of properties that can be strategically employed to enhance potency, selectivity, and metabolic stability.[4][30] The additional nitrogen atom in indazole provides a key hydrogen bond acceptor, which has proven to be particularly advantageous in the design of kinase inhibitors.[4][9] As our understanding of drug-receptor interactions deepens, the rational application of bioisosteric replacements, such as the indole-to-indazole switch, will continue to be a powerful tool for the modern medicinal chemist.

References

  • Cai, H. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules23 , 2795 (2018). [Link]

  • Sharma, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances13 , 25683-25708 (2023). [Link]

  • Shafiee, M. et al. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules29 , 243 (2024). [Link]

  • Kumar, S. et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules29 , 2270 (2024). [Link]

  • Cai, H. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules23 , 2795 (2018). [Link]

  • PubChem. Axitinib. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate (2025). [Link]

  • Singh, R. P. et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science6 , 184-194 (2016). [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry16 , 1059-1088 (2025). [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research2 , 1071-1076 (2010). [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert! (2023). [Link]

  • Axitinib. PharmaCompass. [Link]

  • Review of indole, A versatile pharmacophoric moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry5 , 1-10 (2023). [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. European Journal of Medicinal Chemistry180 , 443-481 (2019). [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters30 , 127533 (2020). [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI (2024). [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal14 , (2020). [Link]

  • Fludzinski, P. et al. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry30 , 1535-1537 (1987). [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry85 , 3437-3448 (2020). [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules25 , 4775 (2020). [Link]

  • AXITINIB. New Drug Approvals (2015). [Link]

  • PubChem. Niraparib. [Link]

  • Axitinib-Impurities. Pharmaffiliates. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research83 , 1459-1481 (2022). [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry13 , 1059-1068 (2022). [Link]

  • Efficient Synthesis of Indole Derivatives. Lab Manager (2023). [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry53 , 116534 (2022). [Link]

  • Axitinib for the management of metastatic renal cell carcinoma. Expert Opinion on Investigational Drugs20 , 2059-2072 (2011). [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry30 , 1535-1537 (1987). [Link]

  • Indazole. Wikipedia. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Biology Interface8 , 1-22 (2018). [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry223 , 113661 (2021). [Link]

  • ZEJULA- niraparib tablet, film coated. DailyMed. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances8 , 12344-12348 (2018). [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • ZEJULA® (niraparib) capsules, for oral use. FDA. [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry (1987). [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate (1998). [Link]

  • Indole. Wikipedia. [Link]

Sources

Comprehensive Guide: Validated Analytical Methods for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into heterocyclic scaffolds—such as pyridines, pyrimidines, and triazoles—has revolutionized modern drug discovery. Fluorine substitution enhances metabolic stability, modulates lipophilicity, and improves target binding affinity[1]. However, the unique physicochemical properties of the carbon-fluorine (C-F) bond, including extreme electronegativity and altered dipole moments, present distinct challenges for analytical quantification and quality control.

This guide objectively compares the industry-standard analytical methodologies for fluorinated heterocycles, providing self-validating experimental protocols grounded in the latest ICH Q2(R2) regulatory guidelines[2].

Comparative Analysis of Analytical Modalities

Selecting the appropriate analytical method depends on the lifecycle stage of the pharmaceutical product—from early-stage structural elucidation to late-stage pharmacokinetic (PK) profiling and routine Quality Control (QC).

Quantitative Performance Comparison
Analytical ParameterLC-MS/MS (ESI-QqQ)19F qNMRHPLC-UV/DADGC-MS (EI)
Sensitivity (LOD) pg/mL to ng/mLµg/mL to mg/mLng/mL to µg/mLng/mL
Specificity Very High (MRM transitions)Extremely High (19F shifts)Moderate (Retention/UV)High (Fragmentation)
Reference Standard Required Not Required Required Required
Linear Dynamic Range 3–4 orders of magnitude2–3 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Matrix Interference Susceptible (Ion suppression)Highly ResistantSusceptible (Co-elution)Moderate
Primary Application PK studies, Trace impuritiesAbsolute Quant, Structural IDRoutine QA/QC, Batch ReleaseVolatile/Thermally stable
Throughput High (2–10 min/run)Medium (10–30 min/run)High (5–15 min/run)Medium (15–30 min/run)

Data synthesized from established compendial methods and pharmaceutical validation reports[3][4].

Analytical Method Selection Strategy

To ensure scientific rigor and resource efficiency, method selection must be driven by the analyte's properties and the analytical objective.

MethodSelection Start Fluorinated Heterocycle Analysis Q1 Trace Level / PK Study? (< ng/mL) Start->Q1 Q2 Reference Standard Available? Q1->Q2 No LCMS LC-MS/MS (High Sensitivity) Q1->LCMS Yes Q3 Volatile / Thermally Stable? Q2->Q3 Yes NMR 19F qNMR (Standard-Free Quant) Q2->NMR No GCMS GC-MS (High Resolution) Q3->GCMS Yes HPLC HPLC-UV/DAD (Routine QC) Q3->HPLC No

Decision matrix for selecting analytical methods for fluorinated heterocycles.

Deep Dive: LC-MS/MS Validation for Trace Analysis

Objective: Quantify a trifluoromethyl-pyrimidine derivative in biological plasma. Why LC-MS/MS? Tandem mass spectrometry provides unparalleled sensitivity and selectivity, essential for pharmacokinetic studies where analyte concentrations drop into the picogram-per-milliliter range[4].

The ICH Q2(R2) Validation Lifecycle

ICHValidation cluster_val ICH Q2(R2) Validation Parameters Phase1 Method Development & Optimization Phase2 System Suitability Testing (SST) Phase1->Phase2 Spec Specificity (Matrix Interference) Phase2->Spec Lin Linearity & Range (Calibration Model) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (Variations) Prec->Rob Phase3 Routine Analysis & Lifecycle Mgmt Rob->Phase3

ICH Q2(R2) validation lifecycle for pharmaceutical analytical procedures.

Step-by-Step Methodology & Causality

Step 1: Chromatographic Optimization

  • Action: Utilize a Pentafluorophenyl (PFP) stationary phase rather than a standard C18 column.

  • Causality: Fluorinated packings exhibit distinct silanol interactions and provide unique dipole-dipole, π−π , and charge-transfer interactions with fluorinated heterocycles[5]. This orthogonal selectivity enhances retention and separates the analyte from endogenous matrix phospholipids, reducing ion suppression.

  • Mobile Phase: Use 0.1% Formic acid in Water (A) and Methanol (B) with 2 mM Ammonium Acetate. Reasoning: The ammonium buffer stabilizes the ionization of electronegative fluorine-containing compounds in the Electrospray Ionization (ESI) source.

Step 2: MS/MS Tuning (Multiple Reaction Monitoring - MRM)

  • Action: Infuse the analyte and a stable isotope-labeled internal standard (SIL-IS) to identify the precursor and product ions.

  • Causality: Fluorinated heterocycles often undergo specific fragmentation pathways (e.g., neutral loss of HF or CF3 radicals). Selecting the most abundant and stable transition ensures maximum sensitivity while the SIL-IS corrects for matrix-induced ionization variability.

Step 3: Executing ICH Q2(R2) Validation Parameters[2]

  • Specificity: Analyze 6 independent blank plasma lots. Self-Validation: The method is valid only if interfering peaks at the analyte's retention time are <20% of the Lower Limit of Quantitation (LLOQ).

  • Linearity & Range: Prepare a 7-point calibration curve. Self-Validation: Apply a 1/x2 weighting factor (due to heteroscedasticity across wide ranges). The correlation coefficient ( R2 ) must be ≥0.99 .

  • Accuracy & Precision: Spike QC samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates. Self-Validation: Mean accuracy must be within ±15% of the nominal value ( ±20% at LLOQ), and the Relative Standard Deviation (RSD) must be ≤15% ( ≤20% at LLOQ).

Deep Dive: 19F qNMR for Standard-Free Absolute Quantification

Objective: Determine the absolute purity of a newly synthesized fluoroquinolone API without a primary reference standard. Why 19F NMR? Fluorine-19 has a 100% natural isotopic abundance, a massive chemical shift range (~500 ppm), and virtually zero background interference since biological matrices and common solvents lack fluorine[3].

Step-by-Step Methodology & Causality

Step 1: Sample and Internal Standard Preparation

  • Action: Accurately weigh ~10 mg of the fluorinated heterocycle and ~5 mg of a certified reference material Internal Standard (IS) containing fluorine, such as Trifluoroacetic acid (TFA) or 1,4-Difluorobenzene. Dissolve in 0.6 mL of DMSO- d6​ .

  • Causality: The IS must be chosen so its 19F resonance does not overlap with the analyte. TFA provides a sharp, distinct singlet around -76 ppm, well separated from most heteroaromatic fluorine signals[3]. Accurate weighing (using a microbalance with a known measurement uncertainty) is the most critical step, as it directly dictates the accuracy of the final purity calculation.

Step 2: NMR Acquisition Parameters

  • Action: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei in the sample (typically D1​≥15 seconds for 19F). Use inverse-gated proton decoupling if necessary.

  • Causality: Fluorine nuclei can have long T1​ relaxation times. If the delay is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to incomplete signal recovery and drastically skewed quantitative integration.

Step 3: Data Processing and Purity Calculation

  • Action: Phase and baseline-correct the spectrum. Integrate the analyte peak ( Ix​ ) and the IS peak ( IIS​ ).

  • Calculation: Calculate the purity ( Px​ ) using the following self-validating equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

(Where I = integral area, N = number of fluorine atoms contributing to the resonance, M = molar mass, W = weight, and PIS​ = purity of the internal standard).

  • Self-Validation: Run the sample in triplicate. The ICH Q2(R2) requirement for assay precision dictates that the RSD of the calculated purity across the replicates must be ≤1.0% [2].

Conclusion

The analytical strategy for fluorinated heterocyclic compounds must be tailored to the specific demands of the development phase. 19F qNMR stands out as the premier choice for absolute structural confirmation and standard-free quantification during early-stage development and reference material certification[3]. Conversely, LC-MS/MS utilizing specialized fluorinated stationary phases (like PFP) remains the gold standard for high-sensitivity trace analysis and pharmacokinetic evaluations[4][5]. By strictly adhering to ICH Q2(R2) guidelines, laboratories can ensure that these analytical procedures are robust, reproducible, and fully compliant with global regulatory expectations[2].

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: ResearchGate / International Journal of Molecular Sciences URL:[Link]

  • HPLC Method Development for Pharmaceuticals Source: National Academic Digital Library of Ethiopia URL:[Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety Operating Guide

4-Fluoro-1H-indazole-6-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of specialized chemical building blocks. 4-Fluoro-1H-indazole-6-carbaldehyde is a highly versatile fluorinated intermediate used extensively in medicinal chemistry. However, while its aldehyde moiety provides an excellent handle for synthetic transformations, the presence of the fluorine atom on the indazole ring fundamentally alters its end-of-life environmental profile.

Unlike standard organic waste, fluorinated aromatic compounds resist natural degradation. Improper disposal—such as drain disposal or low-temperature incineration—fails to cleave the robust carbon-fluorine (C-F) bond, potentially leading to the release of persistent fluorinated organic pollutants or highly toxic hydrogen fluoride (HF) gas[1][2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of 4-Fluoro-1H-indazole-6-carbaldehyde, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Risk Assessment

To design an effective disposal strategy, we must first understand the physicochemical constraints of the compound. The C-F bond is one of the strongest in organic chemistry. Consequently, the primary logistical challenge is ensuring that the waste reaches a facility capable of achieving the thermodynamic conditions necessary to break this bond[3].

Table 1: Physicochemical & Regulatory Profile

Property / Parameter Value / Designation Mechanistic Implications
CAS Number 1893909-76-6[4] Unique identifier for tracking on EPA manifests.
Molecular Weight 164.14 g/mol [5] Relevant for calculating halogen mass balance in waste streams.
Molecular Formula C8H5FN2O[5] Contains nitrogen and fluorine; combustion will yield NOx and HF.
Waste Classification Halogenated Organic Waste[6] Must be strictly segregated from non-halogenated solvents.

| Primary Hazard | Environmental persistence[2] | Requires advanced thermal destruction; cannot be neutralized in-lab. |

Operational Safety & Handling Matrix

Before initiating any disposal or cleanup procedures, laboratory personnel must be equipped with appropriate Personal Protective Equipment (PPE). Due to the reactive nature of fluorinated heterocycles, specific precautions must be taken to prevent dermal exposure and inhalation of micro-particulates[7].

Table 2: Required Personal Protective Equipment (PPE)

Category Specification Mechanistic Rationale
Eye Protection Chemical safety goggles and face shield Protects against particulate dust and potential splashes if the compound is dissolved in organic solvents[7].
Hand Protection Nitrile or Neoprene gloves Prevents dermal absorption. Gloves must be inspected pre-use and disposed of immediately upon contamination[7].
Body Protection Flame-retardant lab coat, closed-toe shoes Mitigates risk in the event of accidental ignition of solvent-based waste mixtures[7].

| Respiratory | Certified chemical fume hood | Prevents inhalation of airborne particulates or volatile aldehyde vapors during waste consolidation[7]. |

Step-by-Step Laboratory Disposal Protocol

Do not attempt to chemically neutralize or quench the C-F bond in the laboratory[7]. The recommended procedure is direct containerization and disposal as hazardous waste.

Phase 1: Waste Segregation and Containerization
  • Verification & Quenching: Confirm the identity of the waste. If the 4-Fluoro-1H-indazole-6-carbaldehyde was part of a reaction mixture (e.g., a reductive amination), ensure all reactive intermediates (such as borohydride reducing agents) are completely quenched before waste consolidation.

  • Container Selection: Transfer the solid waste or solvent-dissolved mixture into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass is strictly recommended[8]. Crucial Note: Avoid long-term storage in metal containers, as trace generation of HF from degradation can corrode metal over time.

  • Halogenated Segregation: Strictly isolate this waste into a designated "Halogenated Organic Waste" stream. Mixing fluorinated waste with non-halogenated streams dilutes the halogen content but drastically increases the cost and complexity of disposal, as the entire mixed volume must now be treated for halogen acid emissions[6].

Phase 2: Accumulation and Regulatory Labeling
  • GHS Labeling: Affix a compliant hazardous waste label immediately upon placing the first gram/drop of waste into the container. The label must explicitly state: "Halogenated Organic Waste - Contains Fluorinated Aromatics."

  • Storage Conditions: Store the container in a designated secondary containment tray within a ventilated hazardous waste accumulation area, away from strong oxidizers and bases.

  • Compliance Tracking: Monitor accumulation limits based on your facility's EPA generator status (e.g., VSQG, SQG, or LQG). Ensure the waste is removed by a licensed vendor within the legally mandated timeframe (typically 90 to 180 days, depending on your status)[9].

Phase 3: Final Disposition via High-Temperature Incineration

Standard municipal incineration is insufficient for fluorinated heterocycles. The waste must be transferred to a licensed hazardous waste facility capable of advanced thermal destruction[10].

  • Thermal Destruction: The contracted facility must utilize a high-temperature incinerator operating at a minimum of 1000°C with a gas-phase residence time of at least 2 seconds[11][12]. These extreme conditions are thermodynamically required to achieve unimolecular decomposition of the robust C-F bonds[1].

  • Alkali Scrubbing: Upon decomposition, the fluorine atoms react with available hydrogen to form hydrogen fluoride (HF) gas[2]. The incinerator must be equipped with an alkali gas scrubber (e.g., calcium hydroxide) to capture and neutralize the HF, converting it into inert, solid fluoride salts before environmental exhaust[1].

Environmental Disposition Workflow

The following diagram illustrates the validated logistical pathway for the complete destruction of fluorinated indazole waste, ensuring no persistent pollutants enter the environment.

DisposalWorkflow Gen Waste Generation: 4-Fluoro-1H-indazole-6-carbaldehyde Seg Segregation & Containerization (HDPE / Amber Glass) Gen->Seg Store Hazardous Waste Accumulation (Halogenated Stream) Seg->Store Trans Licensed Vendor Transport (EPA Manifest) Store->Trans Inc High-Temp Incineration (>1000°C, >2s residence) Trans->Inc Scrub Alkali Gas Scrubbing (Neutralizes HF Gas) Inc->Scrub Cleaves C-F bond Generates HF Exhaust Safe Environmental Exhaust (Inert Fluoride Salts) Scrub->Exhaust Captures Halogens

Workflow for the safe containment, transport, and thermal destruction of fluorinated indazole waste.

Spill Management & Decontamination

In the event of an accidental spill, immediate action is required to prevent environmental release and personnel exposure[7].

  • Evacuation & Ventilation: Evacuate the immediate vicinity. Ensure the chemical fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not allow the spilled material to enter sink drains, sewers, or waterways under any circumstances[7].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[7]. Do not use combustible materials like paper towels for large solvent-mixed spills.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a labeled hazardous waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) followed by soap and water. Collect all wash liquids and dispose of them strictly into the halogenated waste stream.

References

  • CymitQuimica. "4-Fluoro-1H-indazole-6-carbaldehyde - CymitQuimica". 4

  • Advanced ChemBlocks. "4-fluoro-1H-indazole-6-carbaldehyde 97%". 5

  • BenchChem. "Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals". 7

  • MedLabMag. "Laboratory Waste Management: The New Regulations". 9

  • US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". 6

  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS". 3

  • Waste360. "EPA Releases Testing Data Showing PFAS Contamination from Fluorinated Containers". 8

  • US Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration". 1

  • EPA South Australia. "Per- and poly-fluoroalkyl substances (PFAS)". 10

  • Environmental Working Group. "DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered". 11

  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances...". 2

  • Basel Convention. "General technical guidelines on the environmentally sound management of wastes...". 12

Sources

Navigating the Synthesis Frontier: A Practical Guide to Handling 4-Fluoro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of researchers and scientists in drug development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, field-proven safety and logistical information for 4-Fluoro-1H-indazole-6-carbaldehyde, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower your research with the highest standards of safety and operational excellence.

Core Safety Directives: Understanding the Risks

The primary hazards associated with 4-Fluoro-1H-indazole-6-carbaldehyde are anticipated to be skin, eye, and respiratory irritation, with the potential for harm if swallowed, inhaled, or in contact with skin.[2][3] Aromatic aldehydes can cause skin sensitization, and the presence of the fluorine atom necessitates careful handling to prevent the release of potentially toxic fumes under fire conditions.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate exposure risks. The following table outlines the minimum required PPE, with explanations rooted in the chemical properties of 4-Fluoro-1H-indazole-6-carbaldehyde and its analogues.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical splash goggles are mandatory.[5] Safety glasses do not provide a complete seal and are insufficient for protecting against splashes of hazardous materials.[6] For operations with a higher risk of splashing, such as large-volume transfers, a face shield should be worn in addition to goggles.[5][7]
Hand Protection Chemical-resistant gloves are required.[1] Nitrile gloves are a suitable choice for incidental contact, offering good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[1]
Body Protection A flame-resistant lab coat is essential. For handling pyrophoric materials, 100% cotton clothing should be worn underneath the lab coat.[5] Protective clothing and chemical-resistant boots should be worn to protect against chemical exposure.[1]
Respiratory Protection All handling of 4-Fluoro-1H-indazole-6-carbaldehyde should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][9]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to ensure a self-validating system of safety from receipt of the compound to its final disposal.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Enter Lab Weighing & Transfer Weighing & Transfer Work in Fume Hood->Weighing & Transfer Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Experiment Complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Proper Labeling Proper Labeling Segregate Waste->Proper Labeling Licensed Disposal Licensed Disposal Proper Labeling->Licensed Disposal Ready for Disposal

Caption: Safe Handling Workflow for 4-Fluoro-1H-indazole-6-carbaldehyde

1. Pre-Handling and Preparation:

  • Container Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Donning PPE: Before handling the primary container, don all required PPE as outlined in the table above.

2. Handling in a Controlled Environment:

  • Fume Hood Operation: All manipulations of 4-Fluoro-1H-indazole-6-carbaldehyde must be performed in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[8][9]

  • Weighing and Transfer: Use anti-static techniques when weighing and transferring the solid compound to prevent dust generation and potential ignition.

  • Reaction Setup: Ensure all glassware is properly secured and that the reaction is set up to prevent splashes or uncontrolled releases.

3. Post-Handling and Decontamination:

  • Workspace Decontamination: After handling is complete, thoroughly decontaminate the work area, including the balance and any other equipment used.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert your institution's environmental health and safety department. For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill, then place it in a sealed container for disposal.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]

Disposal Plan: Managing "Forever Chemicals"

Fluorinated organic compounds like 4-Fluoro-1H-indazole-6-carbaldehyde are often categorized as "forever chemicals" due to the strength of the carbon-fluorine bond, which makes them resistant to natural degradation.[11] Improper disposal can lead to long-term environmental contamination.

Waste Segregation and Labeling:

  • All waste contaminated with 4-Fluoro-1H-indazole-6-carbaldehyde, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

Approved Disposal Methods: The Environmental Protection Agency (EPA) has identified three primary methods for the disposal of per- and polyfluoroalkyl substances (PFAS), which serve as a guideline for other fluorinated organic compounds:

  • High-Temperature Incineration: This is the preferred method as it can break the strong carbon-fluorine bonds.[8][11] This process must be carried out in a specialized hazardous waste incinerator.[8]

  • Hazardous Waste Landfill: Disposal in a licensed hazardous waste landfill is an option, but it contains the chemical rather than destroying it.[11]

  • Deep Well Injection: This method involves injecting the waste into deep, geologically stable underground formations.[11][12]

Crucially, all disposal must be handled by a licensed and reputable hazardous waste disposal company with experience in managing fluorinated organic compounds. [8] Maintain meticulous records of the entire disposal process, including waste manifests and certificates of destruction, to ensure regulatory compliance.[8]

References

  • INDOFINE Chemical Company, Inc. Safety Data Sheet - INDAZOLE-4-BORONIC ACID PINACOL ESTER. [Link]

  • Triumvirate Environmental. Got Forever Chemical Materials? How to Respond Safely and Compliantly. [Link]

  • Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • The Perfumers Apprentice. Mandarin Aldehyde 10% (Firmenich) SDS-6155. [Link]

  • Unknown Source. Personal Protective Equipment (PPE). [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Sustainability Directory. How Can We Safely Dispose of PFAS? [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.